5-Chloro-2-phenyl-1,3-benzothiazole
Description
The exact mass of the compound 5-Chloro-2-phenyl-1,3-benzothiazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Chloro-2-phenyl-1,3-benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-phenyl-1,3-benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-phenyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNS/c14-10-6-7-12-11(8-10)15-13(16-12)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTDXKPYBJXBJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80322979 | |
| Record name | 5-Chloro-2-phenyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80322979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952-16-9 | |
| Record name | NSC402598 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402598 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-2-phenyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80322979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-phenyl-1,3-benzothiazole
Abstract: The benzothiazole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities. This guide provides a comprehensive technical overview of 5-Chloro-2-phenyl-1,3-benzothiazole, a key analogue within this class. We delve into an efficient, high-yield synthetic protocol, elucidate its underlying mechanism, detail a multi-technique characterization workflow, and discuss its significance as a platform for drug discovery and development. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this important heterocyclic compound.
Introduction: The Significance of the Benzothiazole Core
Benzothiazoles are heterocyclic compounds featuring a benzene ring fused to a thiazole ring. This structural motif is prevalent in numerous natural and synthetic molecules that exhibit significant biological activities.[1] The versatility of the benzothiazole ring system allows it to interact with a wide range of biological targets, making it a focal point in the search for new therapeutic agents.[2] Derivatives have been extensively investigated and developed for their potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic agents.[3][4][5]
5-Chloro-2-phenyl-1,3-benzothiazole (C₁₃H₈ClNS) is a specific and important derivative. The presence of a phenyl group at the 2-position and a chloro substituent at the 5-position provides a foundational structure whose lipophilicity, electronic properties, and steric profile can be fine-tuned to optimize pharmacological activity. The chloro group, in particular, can enhance binding affinity to target proteins and improve metabolic stability.[6] This guide presents a detailed methodology for its synthesis and a robust framework for its analytical characterization.
Synthesis: A Mechanistic and Practical Approach
The most common and efficient route for synthesizing 2-arylbenzothiazoles is the condensation reaction between a 2-aminothiophenol derivative and an aromatic aldehyde.[7][8] This method is valued for its high yields, operational simplicity, and the ready availability of starting materials.
Reaction Principle and Mechanism
The synthesis of 5-Chloro-2-phenyl-1,3-benzothiazole is achieved through the condensation of 2-amino-4-chlorobenzenethiol with benzaldehyde. The reaction proceeds through a key Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring.
The proposed mechanism involves three primary stages:
-
Schiff Base Formation: The nucleophilic primary amine of 2-amino-4-chlorobenzenethiol attacks the electrophilic carbonyl carbon of benzaldehyde. This is followed by dehydration to form a benzal-anilino intermediate (a Schiff base).
-
Intramolecular Cyclization: The thiol (-SH) group, now positioned favorably, performs a nucleophilic attack on the imine carbon of the Schiff base, forming a non-aromatic thiazoline ring.
-
Oxidative Aromatization: The thiazoline intermediate undergoes oxidation to remove two hydrogen atoms, resulting in the formation of the stable, aromatic 1,3-benzothiazole ring system. In many protocols, the solvent (like DMF at reflux) or a mild oxidizing agent facilitates this final step.[3]
Caption: Simplified reaction mechanism for benzothiazole formation.
Detailed Experimental Protocol
This protocol is adapted from a proven, high-yield procedure.[3] It describes a one-pot synthesis that is both efficient and readily scalable.
Title: One-Pot Synthesis of 5-Chloro-2-phenyl-1,3-benzothiazole
Materials & Reagents:
-
2-Amino-4-chlorobenzenethiol (1.0 mmol, 0.159 g)
-
Benzaldehyde (1.0 mmol, 0.106 g)
-
N,N-Dimethylformamide (DMF) (10 ml)
-
Sodium metabisulfite (0.2 g)
-
Ethanol (for recrystallization)
-
Deionized water
Apparatus:
-
50 mL round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filtration apparatus
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: To the 50 mL round-bottomed flask, add 2-amino-4-chlorobenzenethiol (1 mmol), benzaldehyde (1 mmol), N,N-dimethylformamide (10 mL), and sodium metabisulfite (0.2 g). Equip the flask with a magnetic stir bar and a reflux condenser.
-
Causality Insight: DMF serves as a high-boiling polar aprotic solvent, facilitating the reaction at elevated temperatures. Sodium metabisulfite can act as a mild oxidizing agent to promote the final aromatization step.
-
-
Reflux: Heat the mixture to reflux with continuous stirring for approximately 2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction periodically using TLC (e.g., with a 20% ethyl acetate in hexane mobile phase). The reaction is complete upon the disappearance of the starting material spots.
-
Self-Validation: TLC provides a reliable, real-time check on reaction completion, preventing premature termination or unnecessary heating, thus ensuring optimal yield and purity.
-
-
Product Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing cold water (~50-100 mL). A solid precipitate will form.
-
Causality Insight: The organic product, 5-Chloro-2-phenyl-1,3-benzothiazole, is insoluble in water. Pouring the DMF solution into water causes the product to precipitate out, effectively separating it from the water-soluble solvent and byproducts.
-
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water. Purify the crude product by recrystallization from ethanol to afford pure, crystalline 5-Chloro-2-phenyl-1,3-benzothiazole. A typical yield for this procedure is over 90%.[3]
Caption: Step-by-step experimental workflow for synthesis.
Characterization and Structural Elucidation
Post-synthesis, rigorous characterization is essential to confirm the identity, structure, and purity of the target compound. A combination of spectroscopic and crystallographic methods provides a complete analytical profile.
Physicochemical and Spectroscopic Data
| Property | Data | Source |
| Molecular Formula | C₁₃H₈ClNS | [3][9][10] |
| Molecular Weight | 245.71 g/mol | [3][9] |
| Appearance | Colorless / White Crystalline Solid | [3] |
| Mass Spec (MS) | Expected M⁺ peak at m/z 245.0066 | [9] |
| ¹H & ¹³C NMR | Spectra consistent with aromatic structure | |
| IR Spec (KBr, cm⁻¹) | Characteristic peaks for C=N, C-S, C-Cl | [11] |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework. The ¹H NMR spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on both the phenyl and benzothiazole rings. The ¹³C NMR spectrum will show 13 distinct carbon signals, confirming the molecular formula.[12]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) confirms the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z ≈ 245.7, corresponding to the nominal mass of C₁₃H₈ClNS.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies key functional groups. Expected absorptions include C=N stretching (thiazole ring) around 1500-1600 cm⁻¹, aromatic C-H stretching above 3000 cm⁻¹, and C-Cl stretching in the fingerprint region.[13]
Single-Crystal X-Ray Diffraction
For definitive structural proof, single-crystal X-ray diffraction is the gold standard. It provides precise bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state.
| Crystallographic Parameter | Value | Source |
| Crystal System | Monoclinic | [3][10] |
| Space Group | P2₁/c | [10] |
| Unit Cell Dimensions | a = 7.4057 Å, b = 5.9100 Å, c = 25.165 Å | [3][10] |
| β Angle | 93.402° | [3][10] |
| Dihedral Angle | 7.11° (between benzothiazole and phenyl rings) | [3][10] |
The small dihedral angle of 7.11° between the two ring systems indicates that the molecule is nearly planar.[3][10] This planarity can be a crucial factor in the molecule's ability to intercalate with biological macromolecules, such as DNA or enzyme active sites.
Applications and Significance in Drug Development
The true value of 5-Chloro-2-phenyl-1,3-benzothiazole lies in its potential as a scaffold for creating novel therapeutics. The benzothiazole core is associated with an exceptionally broad spectrum of biological activities, making it a highly sought-after structure in medicinal chemistry.[7][14]
-
Anticancer Agents: Many 2-arylbenzothiazoles exhibit potent and selective anticancer activity.[4][5] The 2-(4-aminophenyl)benzothiazole scaffold, for example, has been a foundation for developing compounds that show significant cytotoxicity against various cancer cell lines.[2]
-
Antimicrobial and Antifungal Activity: The benzothiazole nucleus is a common feature in compounds designed to combat bacterial and fungal infections.[3]
-
Neuroprotective Drugs: The FDA-approved drug Riluzole (2-amino-6-trifluoromethoxybenzothiazole), used to treat amyotrophic lateral sclerosis (ALS), highlights the potential of this scaffold in treating neurodegenerative diseases.[1][2]
-
Other Therapeutic Areas: Research has demonstrated the utility of benzothiazole derivatives as anti-inflammatory, antidiabetic, anticonvulsant, and anti-HIV agents.[1][3][4]
5-Chloro-2-phenyl-1,3-benzothiazole serves as a vital starting point or lead compound. Its structure can be systematically modified—for instance, by adding functional groups to the phenyl ring or replacing the chloro atom—to enhance potency and selectivity for a specific biological target.
Conclusion
5-Chloro-2-phenyl-1,3-benzothiazole is a compound of significant scientific interest, underpinned by a straightforward, high-yield synthesis and a well-defined characterization profile. The detailed protocol and analytical data presented in this guide provide a robust foundation for its preparation and validation. Its structural relationship to a wide range of biologically active molecules confirms its status as a valuable scaffold, promising continued relevance in the ongoing pursuit of novel and more effective therapeutic agents.
References
-
Yousuf, S., et al. (2012). 5-Chloro-2-phenyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2799. Available at: [Link]
-
Stremski, Y., et al. (2025). Synthesis of 5-Chloro-2-(substituted phenyl)benzo[d]thiazole derivatives under different reaction conditions. ResearchGate. Available at: [Link]
-
SpectraBase. (n.d.). 5-Chloro-2-phenylbenzothiazole. Wiley. Available at: [Link]
-
Yousuf, S., et al. (2012). 5-Chloro-2-phenyl-1,3-benzothiazole. ResearchGate. Available at: [Link]
-
Das, B., et al. (2014). The reaction of 4-chlorobenzaldehyde with 2-aminothio- phenol in various solvents and under neat conditions. ResearchGate. Available at: [Link]
-
Chemical Synthesis Database. (n.d.). 5-chloro-3-phenyl-2,1-benzisothiazole. ChemSynthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Organic-Chemistry.org. Available at: [Link]
-
Saleem, M., et al. (2011). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ScienceDirect. Available at: [Link]
-
ACG Publications. (2022). Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. ACG Publications. Available at: [Link]
-
SpectraBase. (n.d.). 5-Chloro-2-phenylbenzothiazole - 13C NMR. Wiley. Available at: [Link]
-
Chen, J., et al. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2020). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives. Baghdad Science Journal. Available at: [Link]
-
NIST. (n.d.). Benzothiazole, 5-chloro-2-methyl-. NIST WebBook. Available at: [Link]
-
Der Pharma Chemica. (2016). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. Available at: [Link]
-
Kamal, A., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. Available at: [Link]
-
Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews. Available at: [Link]
-
ResearchGate. (2015). 5-chloro-2-phenyl benzothiazole. ResearchGate. Available at: [Link]
-
Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews. Available at: [Link]
-
Journal of Young Pharmacists. (2017). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists. Available at: [Link]
-
Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. Available at: [Link]
-
ResearchGate. (2024). Reaction of 2-aminobenzenethiol with benzaldehyde derivatives. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (2023). Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. RSC. Available at: [Link]
-
MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available at: [Link]
-
Royal Society of Chemistry. (2014). Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. RSC. Available at: [Link]
-
Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. Available at: [Link]
-
ResearchGate. (2016). Theoretical FT-IR spectrum of benzothiazole. ResearchGate. Available at: [Link]
-
NIST. (n.d.). Benzothiazole, 2-phenyl-. NIST WebBook. Available at: [Link]
-
Semantic Scholar. (2017). Reactivity of 2-aminothiazole with benzaldehyde and malononitrile. Semantic Scholar. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jchemrev.com [jchemrev.com]
- 3. 5-Chloro-2-phenyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzothiazole, 5-chloro-2-methyl- [webbook.nist.gov]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pcbiochemres.com [pcbiochemres.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-phenyl-1,3-benzothiazole
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole ring system, a fusion of benzene and a thiazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of interacting with a wide array of biological targets.[3] Derivatives of this core structure have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4] 5-Chloro-2-phenyl-1,3-benzothiazole (CAS No. 952-16-9) is a key analogue within this family. The presence of a chloro group at the 5-position and a phenyl ring at the 2-position significantly influences its physicochemical landscape, which in turn governs its behavior in biological systems.
This guide provides a comprehensive analysis of the core physicochemical properties of 5-Chloro-2-phenyl-1,3-benzothiazole. As drug discovery is a complex endeavor where early optimization of molecular properties is critical for success, this document moves beyond a simple listing of data.[5][6] It delves into the practical implications of these properties, explains the rationale behind experimental methodologies, and provides actionable protocols for their determination in a research setting.
Core Molecular and Physical Properties
The fundamental identity and physical state of a compound are the foundational data points in its characterization. These properties dictate handling, storage, and the initial design of experimental work.
| Property | Value | Source(s) |
| CAS Number | 952-16-9 | N/A |
| Molecular Formula | C₁₃H₈ClNS | [4] |
| Molecular Weight | 245.71 g/mol | [4] |
| Appearance | Crystalline solid | [4] |
| Melting Point | 243 °C | [7] |
Expert Insights: The high melting point of 243 °C is indicative of a stable crystal lattice structure.[7] This stability is confirmed by single-crystal X-ray diffraction studies, which reveal a nearly planar arrangement with a slight dihedral angle of 7.11(8)° between the benzothiazole and phenyl ring systems.[4] For drug development professionals, a high melting point suggests good solid-state stability, which is advantageous for formulation and storage. However, it can also correlate with low aqueous solubility, a critical challenge that must be addressed early in the development pipeline.
Solubility Profile: A Critical Determinant of Bioavailability
The Causality Behind Low Solubility: The molecule's large, non-polar surface area, dominated by the phenyl and chlorinated benzene rings, leads to unfavorable energetic costs for cavity formation in the highly ordered hydrogen-bonding network of water. This hydrophobic nature is a primary driver of its poor aqueous solubility.
Experimental Protocol: Kinetic Solubility Determination via Nephelometry
For early-stage drug discovery, kinetic solubility is a high-throughput method used to rapidly assess the solubility of compounds prepared from a DMSO stock solution. This protocol provides a reliable method for generating this crucial data.
Principle: This method relies on light scattering. A compound is introduced from a concentrated DMSO stock into an aqueous buffer. If the compound's concentration exceeds its solubility limit, it precipitates out of solution. These fine particles scatter a beam of light, and the degree of scattering (nephelometry) is proportional to the amount of insoluble material.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve 5-Chloro-2-phenyl-1,3-benzothiazole in 100% dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.
-
Plate Setup: Using a liquid handler or calibrated multichannel pipette, dispense 2 µL of the 10 mM DMSO stock solution into the wells of a clear, 96-well microtiter plate. Prepare serial dilutions in DMSO if a concentration curve is desired.
-
Addition of Aqueous Buffer: Add 98 µL of Phosphate-Buffered Saline (PBS), pH 7.4, to each well. This results in a final compound concentration of 200 µM and a final DMSO concentration of 2%.
-
Incubation and Mixing: Seal the plate and place it on a plate shaker. Mix thoroughly for 2 hours at a controlled temperature (e.g., 25°C). This allows the system to reach a state of "kinetic" equilibrium.
-
Measurement: Place the microtiter plate into a nephelometer and measure the light scattering in each well.
-
Data Analysis: The solubility is defined as the highest concentration at which the light scattering signal is not significantly different from the background (buffer with 2% DMSO).
Self-Validating System: This protocol must include controls. A high-solubility control (e.g., Atenolol) should show no precipitation, while a low-solubility control (e.g., Ketoconazole) should show significant light scattering, validating that the assay can detect both soluble and insoluble compounds.
Sources
- 1. rsc.org [rsc.org]
- 2. 5-Chloro-2,1,3-benzothiadiazole | C6H3ClN2S | CID 284123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 952-16-9: 5-chloro-2-phenyl-1,3-benzothiazole [cymitquimica.com]
- 4. 5-Chloro-2-phenyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. advancechemjournal.com [advancechemjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-Chloro-2-phenyl-1,3-benzothiazole | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to the Mechanism of Action of 5-Chloro-2-phenyl-1,3-benzothiazole and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the mechanistic underpinnings of 5-Chloro-2-phenyl-1,3-benzothiazole, a member of the pharmacologically significant 2-phenylbenzothiazole class of compounds. Drawing upon a synthesis of current research, this document will explore the diverse biological activities of this scaffold, delving into its potential as an anticancer, antimicrobial, and enzyme inhibitory agent. The narrative is structured to provide not just a catalog of effects, but a causal understanding of the experimental observations that define its mechanism of action.
I. Introduction: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry
The 1,3-benzothiazole ring system, a fusion of a benzene and a thiazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] This core structure is present in a variety of biologically active compounds, including FDA-approved drugs and numerous investigational agents.[2] The versatility of the benzothiazole nucleus, particularly at the 2-position, allows for the introduction of various substituents that can modulate its pharmacological profile. The 2-phenylbenzothiazole series, to which 5-Chloro-2-phenyl-1,3-benzothiazole belongs, has garnered significant attention for its potent and diverse biological activities.[1][4][5][6] The introduction of a chloro group at the 5-position can further influence the molecule's electronic properties and biological interactions, often enhancing its efficacy.[1][7][8]
II. Anticancer Activity: A Multi-pronged Assault on Malignancy
The most extensively documented activity of 2-phenylbenzothiazole derivatives is their potent in vitro and in vivo anticancer effects.[4][6][9] The mechanism of this activity is not attributed to a single target but rather a multifactorial approach that can vary depending on the specific substitution pattern of the molecule.
A. Induction of Apoptosis
A common endpoint for the cytotoxic activity of many 2-phenylbenzothiazole derivatives is the induction of programmed cell death, or apoptosis. This is often observed through standard assays such as Annexin V-FITC/Propidium Iodide staining followed by flow cytometry.
Experimental Protocol: Assessment of Apoptosis by Flow Cytometry
-
Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the 2-phenylbenzothiazole derivative for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Gently trypsinize the cells, collect them by centrifugation, and wash with ice-cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Incubate in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) will reveal the extent of apoptosis induction.
B. Inhibition of Key Signaling Pathways
The pro-apoptotic effects of 2-phenylbenzothiazole derivatives are often linked to their ability to interfere with critical signaling pathways that regulate cell survival and proliferation.
Several studies have highlighted the potential of hydroxylated 2-phenylbenzothiazoles to act as inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[1][5] Overexpression of EGFR is a hallmark of many cancers, making it a prime therapeutic target.
Caption: Figure 1: Proposed inhibition of the EGFR signaling pathway by 2-phenylbenzothiazole derivatives.
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process. Some novel 2-aminobenzothiazole hybrids have been specifically designed and shown to be potent inhibitors of VEGFR-2.[10]
C. Cytotoxicity Data
The anticancer potential of 2-phenylbenzothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Hydroxylated 2-phenylbenzothiazoles | A549, MCF7-ADR | 10.07-13.21 µg/ml | [4] |
| Chlorotrifluoromethyl phenyl ureido picolinamide benzothiazoles | ACHN, A-498 | 0.542, 1.02 | [8][9] |
| Chloro-benzyl indole semicarbazide benzothiazole | HT-29, H460, A549, MDA-MB-231 | 0.024, 0.29, 0.84, 0.88 | [8] |
| 2-aminobenzothiazole-thiazolidine-2,4-dione hybrid | HCT-116, HEPG-2, MCF-7 | 5.61, 7.92, 3.84 | [10] |
III. Enzyme Inhibition: A Broader Therapeutic Potential
Beyond their anticancer effects, 2-phenylbenzothiazole derivatives have been shown to inhibit a range of enzymes, suggesting their potential application in other disease areas.
A. Cholinesterase Inhibition
In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. Certain benzothiazole derivatives have demonstrated significant inhibitory activity against these enzymes.[11][12]
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective cholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Incubation: In a 96-well plate, add the enzyme solution, the benzothiazole inhibitor at various concentrations, and DTNB. Incubate for a defined period at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Add the substrate (ATCI or BTCI) to initiate the enzymatic reaction.
-
Spectrophotometric Measurement: Measure the absorbance of the yellow-colored product (5-thio-2-nitrobenzoate) at regular intervals using a microplate reader at a wavelength of 412 nm.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, can be determined by plotting the percentage of inhibition against the inhibitor concentration.
B. Monoamine Oxidase (MAO) Inhibition
MAO enzymes are involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic approach for depression and neurodegenerative disorders. Benzothiazole derivatives have been investigated as inhibitors of both MAO-A and MAO-B.[12][13]
C. Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibitors have applications as diuretics and for the treatment of glaucoma. Novel benzothiazole derivatives have been synthesized and shown to possess inhibitory activity against carbonic anhydrase.[14]
IV. Antimicrobial and Anti-inflammatory Activities
A. Antibacterial and Antifungal Effects
Several 2-phenylbenzothiazole derivatives have exhibited significant in vitro activity against a range of bacterial and fungal strains.[4] The presence of chloro, hydroxyl, and dimethylamino groups on the 2-phenyl ring has been associated with enhanced antimicrobial properties.[1][4]
B. Anti-inflammatory Potential
The ability of certain benzothiazole derivatives to inhibit the denaturation of bovine serum albumin suggests potential anti-inflammatory activity.[7] This in vitro assay is a well-established method for screening potential anti-inflammatory agents.
V. Structure-Activity Relationships (SAR)
The biological activity of 2-phenylbenzothiazole derivatives is highly dependent on the nature and position of substituents on both the benzothiazole ring and the 2-phenyl ring.
-
Substitution at the 2-phenyl ring: The presence of electron-withdrawing groups like chloro and trifluoromethyl, as well as electron-donating groups like hydroxyl and methoxy, can significantly influence the anticancer and antimicrobial activities.[1][8][9]
-
Substitution at the benzothiazole ring: Modifications at the 5 and 6-positions of the benzothiazole nucleus have been shown to modulate the biological profile.[15]
Caption: Figure 2: Structure-Activity Relationship (SAR) logic for 2-phenylbenzothiazole derivatives.
VI. Conclusion and Future Directions
5-Chloro-2-phenyl-1,3-benzothiazole and its related derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their mechanism of action is multifaceted, often involving the modulation of key signaling pathways and direct enzyme inhibition. The potent anticancer activity, coupled with promising antimicrobial and enzyme inhibitory profiles, underscores the therapeutic potential of this scaffold.
Future research should focus on:
-
Target deconvolution: Elucidating the specific molecular targets of 5-Chloro-2-phenyl-1,3-benzothiazole to gain a more precise understanding of its mechanism of action.
-
In vivo studies: Translating the promising in vitro findings into preclinical and clinical studies to evaluate the efficacy and safety of these compounds in a physiological context.
-
Lead optimization: Synthesizing and screening new derivatives to improve potency, selectivity, and pharmacokinetic properties.
The continued exploration of the 2-phenylbenzothiazole scaffold holds significant promise for the development of novel therapeutics for a range of human diseases.
References
- Synthesis and Biological Evaluation of a Series of 2-(Substitutedphenyl) benzothiazoles. (2011). [Source not further specified in snippet].
- Synthesis and biological properties of 2-phenylbenzothiazole deriv
- Synthesis and Biological Evaluation of 2-Phenyl Benzothiazole Derivatives as Cytotoxic Agents. (2018). Journal of Sciences, Islamic Republic of Iran.
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry.
- Synthesis and various biological activities of benzothiazole derivative: A review. (2023). [Source not further specified in snippet].
- Synthesis and biological activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione and its derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research.
- Benzothiazole derivatives as anticancer agents. (2019). European Journal of Medicinal Chemistry.
- Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. (2016). Molecules.
- 5-Chloro-2-phenyl-1,3-benzothiazole. (2012). Acta Crystallographica Section E: Structure Reports Online.
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Journal of Chemical Reviews.
- Benzothiazole derivatives as anticancer agents. (2020). European Journal of Medicinal Chemistry.
- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2020). Bioorganic Chemistry.
- New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2022). RSC Medicinal Chemistry.
- Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2020).
- 5-Chloro-2-phenyl-1,3-benzothiazole. (2012). Acta Crystallographica Section E.
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2024). Pharmaceuticals.
- Synthesis of 5-Chloro-2-(substituted phenyl)benzo[d]thiazole derivatives under different reaction conditions. (2022). [Source not further specified in snippet].
- 5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole. (2012). Acta Crystallographica Section E: Structure Reports Online.
- Benzothiazole. Wikipedia.
Sources
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. research.aston.ac.uk [research.aston.ac.uk]
- 6. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. flore.unifi.it [flore.unifi.it]
- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 13. Benzothiazole - Wikipedia [en.wikipedia.org]
- 14. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of 5-Chloro-2-phenyl-1,3-benzothiazole Derivatives
Abstract
The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] This guide focuses on a specific, highly promising subclass: 5-Chloro-2-phenyl-1,3-benzothiazole and its derivatives. The strategic placement of an electron-withdrawing chlorine atom at the 5-position and an aromatic phenyl group at the 2-position creates a unique electronic and steric profile, making this core an exceptional template for drug design.[3][4] This document provides an in-depth exploration of the significant biological activities exhibited by these derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties. We will dissect the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent chemical scaffold for the creation of next-generation therapeutics.
The 5-Chloro-2-phenyl-1,3-benzothiazole Scaffold: A Foundation for Potency
Heterocyclic compounds form the backbone of modern pharmaceuticals, and among them, the benzothiazole nucleus is particularly significant.[1] Its rigid, bicyclic structure provides a stable framework that can be readily functionalized to modulate biological activity. The 2-position is an especially active site for substitution.[1][5]
The focus of this guide, the 5-Chloro-2-phenyl-1,3-benzothiazole core, is of particular interest for several reasons:
-
The 5-Chloro Group: This substitution significantly alters the electron density of the benzothiazole ring system. Its electron-withdrawing nature can enhance binding interactions with biological targets and has been empirically linked to increased potency in various activities, including antibacterial and anti-inflammatory effects.[6][7]
-
The 2-Phenyl Group: This bulky aromatic substituent provides a key vector for further chemical modification. Derivatives are typically created by adding various functional groups to this phenyl ring, allowing for fine-tuning of the molecule's steric and electronic properties to optimize target engagement and pharmacokinetic profiles.
Synthesis and Characterization
The foundational step in exploring the biological potential of these derivatives is a robust and efficient synthetic strategy. The most common approach involves the condensation of 2-amino-4-chlorobenzenethiol with a substituted benzaldehyde.
General Synthetic Workflow
The synthesis is typically a one-pot reaction, often facilitated by an oxidizing agent or catalyst in a suitable solvent like DMF or ethanol.
Caption: General workflow for benzothiazole synthesis.
Detailed Experimental Protocol: Synthesis of 5-Chloro-2-phenyl-1,3-benzothiazole
This protocol describes the foundational synthesis. Derivatives are made by replacing benzaldehyde with appropriately substituted benzaldehydes.
Trustworthiness Note: The success of this synthesis relies on the purity of the starting materials and the exclusion of atmospheric moisture, which can affect yields. Progress should always be monitored by Thin-Layer Chromatography (TLC).
-
Materials:
-
2-amino-4-chlorobenzenethiol (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
N,N-dimethylformamide (DMF, 10 mL)
-
Sodium metabisulfite (0.2 g, as a mild oxidant/catalyst)
-
Round-bottom flask (50 mL) with reflux condenser
-
Stirring plate and magnetic stir bar
-
TLC plates (silica gel)
-
Ethanol (for recrystallization)
-
-
Procedure:
-
To a 50 mL round-bottom flask, add 2-amino-4-chlorobenzenethiol (1.0 mmol), benzaldehyde (1.0 mmol), DMF (10 mL), and sodium metabisulfite (0.2 g).[3]
-
Add a magnetic stir bar and equip the flask with a reflux condenser.
-
Heat the mixture to reflux with continuous stirring for 2-4 hours.
-
Causality: Refluxing provides the necessary activation energy for the condensation and subsequent cyclization reaction to occur efficiently.
-
-
Monitor the reaction progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The disappearance of starting materials indicates completion.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice-cold water (approx. 50 mL). A solid precipitate should form.
-
Collect the crude solid by vacuum filtration, washing with cold water.
-
Purify the crude product by recrystallization from hot ethanol to afford pure crystals of 5-Chloro-2-phenyl-1,3-benzothiazole.[3]
-
Dry the crystals, determine the yield, and characterize using NMR, FT-IR, and Mass Spectrometry.
-
Anticancer Activity: A Prominent Therapeutic Avenue
Benzothiazole derivatives are widely investigated for their potential as anticancer agents, and the 5-chloro-2-phenyl subclass is particularly potent.[8][9] These compounds have been shown to exhibit cytotoxic activity against a broad range of human cancer cell lines, including those from breast, colon, lung, and liver cancers.[10][11][12]
Key Mechanisms of Action
The anticancer effects of these derivatives are often multifactorial, stemming from their ability to interfere with several critical cellular processes.
-
Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis.[11] These compounds can activate intrinsic (mitochondrial) or extrinsic pathways, leading to the activation of caspase enzymes, which execute the apoptotic program. Many studies have shown that 5-chloro-substituted benzothiazoles can induce apoptosis in a dose-dependent manner in various cancer cells.[10][11]
Caption: Simplified intrinsic apoptosis pathway.
-
Cell Cycle Arrest: These derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., G2/M or G1 phase).[8] This prevents the cells from dividing and propagating.
-
Inhibition of Signaling Pathways: Key inflammatory and survival pathways, such as the NF-κB pathway, are often dysregulated in cancer. Certain benzothiazole derivatives have been shown to inhibit NF-κB protein expression, thereby reducing pro-survival signaling and sensitizing cells to apoptosis.[11]
Structure-Activity Relationship (SAR) Insights
-
The 5-chloro group is consistently associated with enhanced cytotoxic activity compared to unsubstituted analogues.[13]
-
Substitutions on the 2-phenyl ring are critical. Electron-withdrawing groups (e.g., -NO2, -Cl) or electron-donating groups (e.g., -OCH3, -OH) at the ortho, meta, or para positions can drastically alter potency and selectivity against different cancer cell lines.[10][12] For instance, a chlorobenzyl indole semicarbazide benzothiazole derivative showed IC50 values in the nanomolar range against HT-29 colon cancer cells.[10][12]
Data Summary: Anticancer Activity
The following table summarizes representative data for various 5-Chloro-2-phenyl-1,3-benzothiazole derivatives against human cancer cell lines.
| Compound ID | Substitution on 2-Phenyl Ring | Cell Line | IC50 (µM) | Reference |
| Derivative A | 4-Chloro | HT-29 (Colon) | 0.024 | [10][12] |
| Derivative B | 4-Methoxy | HeLa (Cervical) | 9.76 | [12] |
| Derivative C | 4-Nitro | HepG2 (Liver) | 36 (nM) | [10] |
| Derivative D | Unsubstituted | A549 (Lung) | 0.84 | [10][12] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Expertise Note: The choice of cell line is critical. It should be relevant to the cancer type being studied. Seeding density must be optimized to ensure cells are in the logarithmic growth phase during the experiment.
-
Materials:
-
Human cancer cell line (e.g., A549) and appropriate culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Test compounds (dissolved in DMSO, then diluted in media).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
DMSO (cell culture grade).
-
Microplate reader (570 nm).
-
-
Procedure:
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and incubate for 24 hours to allow attachment.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent toxicity.
-
Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT reagent to each well and incubate for another 4 hours.
-
Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Antimicrobial Properties
With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents. Benzothiazole derivatives have shown significant promise in this area.[14] The 5-chloro substitution, in particular, has been noted to enhance antibacterial activity.[6]
Mechanism of Action and SAR
-
Antibacterial: The mechanism often involves the inhibition of essential bacterial enzymes. Molecular docking studies suggest that derivatives can bind to enzymes like the MurB enzyme, which is involved in peptidoglycan biosynthesis, a critical component of the bacterial cell wall.[6] The presence of an electronegative chloro group at the 5-position appears to strengthen these binding interactions.[6]
-
Antifungal: The antifungal activity is often attributed to the inhibition of enzymes like 14α-lanosterol demethylase, which is crucial for ergosterol biosynthesis in the fungal cell membrane.[15] Disruption of this process compromises membrane integrity, leading to fungal cell death. Compounds bearing a 2-chloro substituent on the phenyl ring have shown excellent activity against C. albicans.[16]
Data Summary: Antimicrobial Activity
| Compound ID | Substitution on 2-Phenyl Ring | Microorganism | MIC (µg/mL) | Reference |
| Derivative E | 4-Methyl (on pyrazole) | B. subtilis | 1.9 | [6] |
| Derivative F | 2-Chloro | C. albicans | 312.5 (mg/mL) | [16] |
| Derivative G | Thiophene moiety | S. aureus | 6.25 | [6] |
| Derivative H | Unsubstituted | S. typhimurium | 25-50 | [6] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials:
-
Bacterial/fungal strains (e.g., S. aureus ATCC 29213).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Sterile 96-well microtiter plates.
-
Test compounds and standard antibiotic (e.g., Ciprofloxacin).
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL.
-
-
Procedure:
-
Dispense 50 µL of sterile broth into all wells of a 96-well plate.
-
Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL from the final column.
-
Prepare and add 50 µL of the standardized microbial inoculum to each well.
-
Include a positive control (inoculum, no drug) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Anti-inflammatory and Analgesic Effects
Chronic inflammation is a key driver of many diseases. Benzothiazole derivatives, especially those with a 5-chloro substitution, have demonstrated potent anti-inflammatory activity.[2][7]
Mechanism of Action: COX Inhibition
A primary mechanism for the anti-inflammatory and analgesic effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[17] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.
Caption: Inhibition of the COX inflammatory pathway.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.
-
Expertise Note: This is an animal model and requires strict adherence to ethical guidelines for animal welfare. The timing of measurements is crucial to capture the peak inflammatory response.
-
Materials:
-
Wistar rats (150-200g).
-
Test compound, vehicle (e.g., 0.5% CMC), and standard drug (e.g., Diclofenac sodium).
-
1% Carrageenan solution in sterile saline.
-
Plethysmometer (for measuring paw volume).
-
-
Procedure:
-
Fast animals overnight but allow access to water.
-
Divide animals into groups (Vehicle, Standard, Test Compound at various doses).
-
Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.).
-
After 1 hour, measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the same paw.
-
Causality: Carrageenan is an irritant that induces a localized, acute inflammatory response characterized by edema (swelling).
-
-
Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100, where Vc is the mean paw volume increase in the control group and Vt is the mean increase in the treated group.
-
Conclusion and Future Perspectives
The 5-Chloro-2-phenyl-1,3-benzothiazole scaffold is a remarkably versatile and potent platform for the development of novel therapeutic agents. The evidence strongly indicates that derivatives of this core possess significant anticancer, antimicrobial, and anti-inflammatory activities. The 5-chloro substituent frequently enhances potency, while modifications to the 2-phenyl ring allow for the optimization of activity and selectivity.
Future research should focus on:
-
Lead Optimization: Systematically exploring the SAR to design next-generation compounds with improved potency and reduced off-target effects.
-
ADMET Profiling: Investigating the absorption, distribution, metabolism, excretion, and toxicity profiles of lead compounds to assess their drug-like properties.
-
In Vivo Efficacy and Safety: Advancing the most promising candidates into more complex preclinical animal models to validate their therapeutic potential and establish safety margins.
By continuing to explore the rich chemistry and biology of this scaffold, the scientific community is well-positioned to translate these promising findings into clinically effective drugs.
References
- Singh, U. P., & Gaikwad, A. K. (2025). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?.
- Singh, U. P. Benzothiazoles: How Relevant in Cancer Drug Design Strategy?.
- Kaur, R., & Kumar, R. (2020). Benzothiazole derivatives as anticancer agents. Future Medicinal Chemistry.
- Yilmaz, I., et al. (2025).
- Catalano, A., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI.
- Sekar, V., et al.
- Kumar, A., et al. (2023).
- SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIV
- Abdel-Wahab, B. F., et al.
- Ghorab, M. M., et al. (2019). Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues.
- Kaur, R., & Kumar, R. (2019).
- Mulani, S., et al. (2023).
- Onwudiwe, D. C., et al. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC - PubMed Central.
- Acharya, S. S., et al. Synthesis of 5-Chloro-2-(substituted phenyl)benzo[d]thiazole derivatives under different reaction conditions.
- Tozkoparan, B., et al. (2019). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. MDPI.
- Lokhande, R. (2013). Synthesis and biological activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione and its derivatives.
- Sharma, P., et al.
- Li, Y., et al. (2024).
- Yousuf, S., et al. (2012). 5-Chloro-2-phenyl-1,3-benzothiazole. PMC - NIH.
- Küçükgüzel, I., et al. (2017). Synthesis and analgesic activities of some new 5-chloro-2(3H)
- Perković, I., et al. (2021).
- Haliyev, G., et al. (2021).
- Al-Ostath, R. A., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.
- Kumar, A., et al. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.
- Wang, G., et al. (2017).
- Sadhasivam, G., & Kulanthai, K. (2015).
- Singh, P., et al. (2025). Design, synthesis and antimicrobial activity of novel benzothiazole analogs.
- Noreen, M., et al. (2024). Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents. NIH.
- Al-Trawneh, S. A., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
- Yousuf, S., et al. (2012). 5-Chloro-2-phenyl-1,3-benzothiazole.
Sources
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Chloro-2-phenyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. flore.unifi.it [flore.unifi.it]
- 13. mdpi.com [mdpi.com]
- 14. jchr.org [jchr.org]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, antimicrobial, antiquorum-sensing and cytotoxic activities of new series of benzothiazole derivatives [html.rhhz.net]
- 17. In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents - Mishra - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
Spectroscopic data (NMR, IR, Mass) for 5-Chloro-2-phenyl-1,3-benzothiazole
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-phenyl-1,3-benzothiazole
This guide provides a comprehensive analysis of the spectroscopic data for 5-Chloro-2-phenyl-1,3-benzothiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As researchers and drug development professionals, understanding the precise structural features of such molecules is paramount. This document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and supported by authoritative references.
Introduction and Molecular Overview
5-Chloro-2-phenyl-1,3-benzothiazole belongs to the benzothiazole class of compounds, which are known for a wide range of pharmacological activities, including antimicrobial, antitumor, and anticonvulsant properties.[1][2] The introduction of a chloro-substituent at the 5-position and a phenyl group at the 2-position of the benzothiazole core significantly influences its electronic properties and biological interactions. Accurate spectroscopic characterization is therefore essential for confirming the identity, purity, and structure of the synthesized compound, forming the bedrock of any subsequent research and development.
The molecular structure consists of a benzene ring fused to a thiazole ring, with a chlorine atom on the benzene ring and a phenyl substituent on the thiazole ring.[3]
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following atom numbering scheme is used throughout this guide.
Caption: Molecular structure of 5-Chloro-2-phenyl-1,3-benzothiazole with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 5-Chloro-2-phenyl-1,3-benzothiazole is expected to show signals exclusively in the aromatic region. Based on the analysis of the parent compound, 2-phenyl-1,3-benzothiazole, and considering the electronic effects of the chlorine substituent, the following assignments can be predicted. The electron-withdrawing nature of the chlorine atom will deshield adjacent protons (H4 and H6), causing a downfield shift.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | ~8.1-8.2 | d | J ≈ 2.0 (meta) |
| H6 | ~7.4-7.5 | dd | J ≈ 8.5 (ortho), 2.0 (meta) |
| H7 | ~7.9-8.0 | d | J ≈ 8.5 (ortho) |
| H2', H6' | ~8.0-8.1 | m | |
| H3', H4', H5' | ~7.5-7.6 | m |
Causality: The proton at C4 is deshielded due to its proximity to the electronegative nitrogen and the C-Cl dipole. The proton at C7 is adjacent to the sulfur-bearing carbon. The protons of the phenyl ring at C2 typically appear as two multiplets, with the ortho protons (H2', H6') being more deshielded due to their proximity to the electron-deficient benzothiazole ring system.[5]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The predicted chemical shifts are based on computational data and comparison with related structures.[4]
| Carbon Atom | Chemical Shift (δ, ppm)[4] |
| C2 | ~169.5 |
| C4 | ~122.5 |
| C5 | ~131.0 |
| C6 | ~127.5 |
| C7 | ~125.0 |
| C8 (C3a) | ~153.0 |
| C9 (C7a) | ~134.0 |
| C1' | ~133.0 |
| C2', C6' | ~127.0 |
| C3', C5' | ~129.5 |
| C4' | ~131.5 |
Causality: The C2 carbon, being part of the C=N double bond within the heterocyclic ring, is significantly deshielded and appears furthest downfield.[6] The carbon atom bearing the chlorine (C5) and the bridgehead carbons (C8, C9) also exhibit characteristic downfield shifts.
Experimental Protocol: NMR Spectroscopy
Caption: Standard workflow for acquiring NMR spectra of the target compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3050-3100 | Aromatic C-H Stretch | Medium-Weak |
| 1580-1615 | C=N Stretch (thiazole ring) | Medium-Strong |
| 1450-1550 | Aromatic C=C Ring Stretch | Strong |
| 1050-1100 | C-Cl Stretch | Strong |
| 750-850 | C-H Out-of-plane Bending | Strong |
Causality: The spectrum is dominated by absorptions from the aromatic systems. The C=N stretching frequency is a key characteristic of the benzothiazole core.[7] The strong absorption in the fingerprint region corresponding to the C-Cl stretch is a definitive indicator of the chloro-substituent. The pattern of C-H out-of-plane bending can provide corroborating evidence for the substitution pattern on the benzene rings.
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
-
Preparation: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Analysis: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan with an empty holder prior to sample analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.[8] A key feature will be the isotopic pattern of the molecular ion, which will show two peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio, characteristic of a molecule containing one chlorine atom.
| m/z | Ion | Notes |
| 245/247 | [C₁₃H₈ClNS]⁺ | Molecular ion ([M]⁺), showing the characteristic 3:1 isotope pattern for Cl. |
| 210 | [C₁₃H₈NS]⁺ | Loss of Cl radical. |
| 135 | [C₇H₅NS]⁺ | Benzothiazole radical cation. |
| 108 | [C₆H₄S]⁺ | Thiophenol radical cation. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Proposed Fragmentation Pathway
Caption: Plausible EI fragmentation pathway for 5-Chloro-2-phenyl-1,3-benzothiazole.
Experimental Protocol: Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the solution into the gas chromatograph (GC) inlet, which is coupled to the mass spectrometer.
-
Separation: The compound travels through a GC column (e.g., a 30m DB-5ms), separating it from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and is ionized (typically by Electron Impact, EI, at 70 eV).
-
Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.[8]
Conclusion
The collective analysis of NMR, IR, and Mass Spectrometry data provides a definitive structural confirmation of 5-Chloro-2-phenyl-1,3-benzothiazole. The ¹H and ¹³C NMR spectra establish the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (C=N, C-Cl, aromatic rings), and the mass spectrum verifies the molecular weight and elemental composition (specifically the presence of chlorine). This comprehensive spectroscopic profile serves as a crucial reference for quality control, reaction monitoring, and further investigation into the compound's chemical and biological properties.
References
- R Discovery. (2024, April 1).
- Semantic Scholar. Spectroscopic Studies of some 2-substituted Benzyliden Eamino Thiazoles, Thiadiazole, and Benzothiazole. Semantic Scholar.
- Elibrary.
-
Yousuf, S., Shah, S., Ambreen, N., Khan, K. M., & Ahmed, S. (2012). 5-Chloro-2-phenyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2799. [Link]
- ResearchGate. Spectroscopic Studies of some 2-substituted Benzyliden Eamino Thiazoles, Thiadiazole, and Benzothiazole.
- Semantic Scholar.
-
ACG Publications. (2022). Supporting Information: Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Organic Communications, 15(4), 378-385. [Link]
- ScienceDirect. Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ScienceDirect.
-
SpectraBase. 5-Chloro-2-phenylbenzothiazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
- The Royal Society of Chemistry. (2024). Supporting Information for [Title of Paper]. The Royal Society of Chemistry.
- University of Baghdad. Synthesis, Characterization and Biological Activity of benzothiazole Complexes. University of Baghdad.
-
SpectraBase. 5-Chloro-2-phenylbenzothiazole - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
-
ResearchGate. (PDF) 5-Chloro-2-phenyl-1,3-benzothiazole. ResearchGate. [Link]
-
NIST. Benzothiazole, 5-chloro-2-methyl-. NIST WebBook. [Link]
-
Chemical Synthesis Database. 5-chloro-3-phenyl-2,1-benzisothiazole. Chemical Synthesis Database. [Link]
- Journal of Young Pharmacists. Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists.
-
NIST. Benzothiazole, 2-phenyl-. NIST WebBook. [Link]
- Baghdad Science Journal. Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Baghdad Science Journal.
-
Asian Journal of Chemistry. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474. [Link]
-
MDPI. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 27(1), 1. [Link]
-
MassBank. Benzothiazoles. MassBank. [Link]
- ScienceDirect. Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. ScienceDirect.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. 5-Chloro-2-phenyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Crystal Structure of 5-Chloro-2-phenyl-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical analysis of the solid-state structure of 5-Chloro-2-phenyl-1,3-benzothiazole, a heterocyclic compound of significant interest in medicinal chemistry. Benzothiazole derivatives are recognized as "privileged scaffolds" due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystal lattice is paramount for rational drug design, polymorphism screening, and formulation development. This document details the synthesis, single-crystal X-ray diffraction analysis, and in-depth interpretation of the molecular and supramolecular features of the title compound, offering field-proven insights into the causality behind the experimental and analytical choices.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole ring system, a fusion of benzene and thiazole rings, is a cornerstone pharmacophore found in numerous marketed drugs and clinical candidates.[4][5] Its structural rigidity, synthetic accessibility, and capacity for diverse molecular interactions make it a highly valuable scaffold in drug discovery.[2] Derivatives have been shown to target a wide array of biological pathways, acting as enzyme inhibitors, receptor modulators, and diagnostic imaging agents.[2][5]
The specific compound, 5-Chloro-2-phenyl-1,3-benzothiazole (C₁₃H₈ClNS), incorporates key structural motifs:
-
The Benzothiazole Core: Provides a rigid, planar system capable of engaging in π-π stacking and other non-covalent interactions.
-
The 2-Phenyl Group: Introduces a site for potential steric and electronic modulation, influencing molecular conformation and receptor binding.
-
The 5-Chloro Substituent: This halogen atom can significantly alter the electronic properties of the benzothiazole ring and, crucially, can participate in specific, directional intermolecular interactions such as halogen bonding.
A definitive understanding of its crystal structure provides a foundational dataset for structure-activity relationship (SAR) studies and computational modeling, ultimately guiding the development of more potent and selective therapeutic agents.[4] This guide elucidates the experimental pathway to determine this structure and interprets the resulting data with an emphasis on its implications for pharmaceutical science.
Synthesis and Crystallization
The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis of 5-Chloro-2-phenyl-1,3-benzothiazole
The synthesis of the title compound is reliably achieved through the condensation reaction of 2-amino-4-chlorobenzenethiol with benzaldehyde.[6] This is a common and efficient route for creating 2-substituted benzothiazoles.[7]
Experimental Protocol:
-
Reactant Charging: To a 50 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-chlorobenzenethiol (1.0 mmol, 0.159 g), benzaldehyde (1.0 mmol, 0.106 g), and N,N-dimethylformamide (DMF, 10 mL).
-
Initiation: Add sodium metabisulfite (0.2 g) to the stirring mixture. This reagent facilitates the reaction.
-
Reaction: Heat the mixture to reflux and maintain for 2 hours.
-
Causality: Refluxing in DMF provides the necessary thermal energy to overcome the activation barrier for the condensation and subsequent cyclization, while DMF is an excellent solvent for the reactants.
-
-
Monitoring: Track the reaction's progress via Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture into cold water to precipitate the crude product.
-
Causality: The organic product is insoluble in water, making precipitation an effective method for initial isolation from the polar DMF solvent and inorganic salts.
-
-
Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. The crude product is then purified by recrystallization from ethanol to yield the final compound.[6]
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of 5-Chloro-2-phenyl-1,3-benzothiazole.
Single Crystal Growth
The growth of a single crystal suitable for X-ray diffraction is often the most challenging step.[8][9] The goal is to produce a crystal that is sufficiently large (>0.1 mm), well-ordered, and free of defects.[9] For this compound, slow evaporation of the recrystallization solvent (ethanol) proved effective.
Experimental Protocol:
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in a high-purity solvent (e.g., absolute ethanol) in a clean glass vial.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Causality: The fewer nucleation sites available, the fewer, and therefore larger, the resulting crystals will be.[10]
-
-
Evaporation: Cover the vial with a cap that is not airtight (e.g., pierced with a needle or loosely covered with paraffin film) to allow for slow solvent evaporation.
-
Incubation: Place the vial in a location free from vibrations and temperature fluctuations and allow it to stand undisturbed for several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a nylon loop.
X-ray Crystallography and Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid.[8] The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern.
Diagram: Crystallographic Workflow
Caption: Standard workflow for single-crystal X-ray structure determination.
Data Collection
A suitable colorless plate-like crystal was selected and mounted on a Bruker SMART APEX CCD area-detector diffractometer. Data was collected at a controlled temperature of 273 K.[6][11]
-
Causality: Data collection at low temperatures (273 K or, more commonly, ~100 K) minimizes thermal vibrations of the atoms. This results in sharper diffraction spots and a more precise determination of atomic positions and bond lengths.
Structure Solution and Refinement
The collected diffraction data provides the intensities and positions of reflections, but not their phases—this is the "phase problem" in crystallography.[9]
-
Structure Solution: The structure was solved using direct methods, an ab initio approach that is highly effective for small molecules.[9] This mathematical technique uses statistical relationships between the reflection intensities to derive initial phase estimates, leading to a preliminary electron density map.
-
Structure Refinement: The initial atomic model was refined against the experimental data using a full-matrix least-squares method on F².[11] This iterative process adjusts atomic coordinates, and thermal parameters to minimize the difference between the observed diffraction pattern and the one calculated from the model. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[12]
The quality of the final model is assessed by several factors, including the R-factor (R1) and the weighted R-factor (wR2), which should be as low as possible. For this structure, the final R-factor was 0.035, indicating a high-quality refinement.[11]
Analysis of the Crystal Structure
The refined crystallographic data provides a wealth of information about the molecule's geometry and its interactions within the crystal lattice.
Crystal Data and Molecular Geometry
The compound crystallizes in the monoclinic space group P2₁/c. Key crystallographic parameters are summarized in the table below.
Table 1: Crystal Data and Structure Refinement for 5-Chloro-2-phenyl-1,3-benzothiazole. [6][11]
| Parameter | Value |
| Chemical Formula | C₁₃H₈ClNS |
| Formula Weight (Mᵣ) | 245.71 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.4057 (9) |
| b (Å) | 5.9100 (7) |
| c (Å) | 25.165 (3) |
| β (°) | 93.402 (3) |
| Volume (ų) | 1099.5 (2) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 273 |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| R-factor (R1) | 0.035 |
| Weighted R-factor (wR2) | 0.093 |
The molecular structure reveals that the benzothiazole ring system is nearly planar. The phenyl ring at the C2 position is twisted slightly out of this plane, with a dihedral angle between the benzothiazole and phenyl rings of 7.11 (8)°.[6][11][13] This near-coplanarity suggests a degree of electronic conjugation between the two ring systems. Bond lengths and angles within the molecule are consistent with those found in structurally related benzothiazole compounds.[6][12]
Supramolecular Assembly and Intermolecular Interactions
While the covalent structure defines the molecule, it is the network of non-covalent intermolecular interactions that dictates the crystal packing, stability, and physicochemical properties like solubility and melting point.[14][15] In the crystal of 5-Chloro-2-phenyl-1,3-benzothiazole, the molecules are arranged parallel to the c-axis.[6][11]
A detailed analysis of the intermolecular contacts can be performed using Hirshfeld surface analysis. This technique maps the close contacts a molecule makes with its neighbors, providing a powerful visualization of intermolecular interactions.[16][17][18] The key interactions governing the packing in this structure are likely to be:
-
π-π Stacking: The planar aromatic surfaces of the benzothiazole and phenyl rings can stack on top of each other, contributing to lattice stability. This type of interaction is common in aromatic heterocyclic compounds.[19]
-
C-H···π Interactions: Hydrogen atoms attached to carbon can act as weak hydrogen bond donors to the electron-rich faces of the aromatic rings.
-
Halogen Bonding: The chlorine atom at the 5-position is an electron-withdrawing group, which can create a region of positive electrostatic potential on its outer surface (a "σ-hole"). This can lead to attractive, directional interactions with nucleophilic atoms (like N or S) on neighboring molecules.
-
van der Waals Forces: These non-specific attractive forces contribute significantly to the overall cohesive energy of the crystal.
Understanding this intricate network of interactions is critical for predicting and controlling the solid-state properties of the material, which is a central goal of crystal engineering.[15]
Implications for Drug Development
The detailed structural knowledge of 5-Chloro-2-phenyl-1,3-benzothiazole serves several critical functions in drug development:
-
Structure-Based Drug Design: The precise coordinates of each atom provide a validated 3D model that can be used for computational docking studies. This allows researchers to model how the molecule might fit into the binding site of a target protein, guiding the design of analogues with improved affinity and selectivity.
-
Polymorph Screening: Many drug compounds can crystallize in multiple different forms (polymorphs), each with unique physical properties. This definitive crystal structure serves as the reference for identifying and characterizing other potential polymorphic forms.
-
Physicochemical Property Rationalization: The observed intermolecular interactions can help explain bulk properties. For example, strong hydrogen bonding or extensive π-stacking can lead to higher melting points and lower solubility, which are key parameters in formulation and bioavailability.
-
Intellectual Property: A solved crystal structure provides a unique fingerprint of a solid form, which is crucial for patent applications and protecting intellectual property.
Conclusion
This guide has detailed the synthesis, crystallization, and definitive structural analysis of 5-Chloro-2-phenyl-1,3-benzothiazole by single-crystal X-ray diffraction. The analysis reveals a nearly planar molecule that packs in the solid state through a combination of π-π stacking, C-H···π interactions, and other van der Waals forces. This high-resolution structural information is not merely an academic curiosity; it is a critical dataset that provides actionable insights for medicinal chemists and pharmaceutical scientists. It underpins rational drug design, enables robust solid-state characterization, and ultimately accelerates the development of novel therapeutics based on the versatile benzothiazole scaffold.
References
-
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]
-
Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). PubMed. [Link]
-
Note on Benzothiazole used in Modern Day Drug Designing and Development. longdom.org. [Link]
-
A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]
-
5-Chloro-2-phenyl-1,3-benzothiazole. National Center for Biotechnology Information (NCBI). [Link]
-
(PDF) 5-Chloro-2-phenyl-1,3-benzothiazole. ResearchGate. [Link]
-
The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. MDPI. [Link]
-
Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [Link]
-
Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. National Center for Biotechnology Information (NCBI). [Link]
-
CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. International Union of Crystallography (IUCr) Journals. [Link]
-
The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Semantic Scholar. [Link]
-
5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole. National Center for Biotechnology Information (NCBI). [Link]
-
Co-crystallization of benzothiazole via halogen and hydrogen bonding: crystal structure and photoluminescence properties. Royal Society of Chemistry. [Link]
-
5-Chloro-2-phenyl-1,3-benzothia-zole. Internet Archive. [Link]
-
Synthesis of 5-Chloro-2-(substituted phenyl)benzo[d]thiazole... ResearchGate. [Link]
-
X-ray Crystallography. Creative BioMart. [Link]
-
How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]
-
X-ray crystallography. Wikipedia. [Link]
-
5-chloro-3-phenyl-2,1-benzisothiazole. Chemical Synthesis Database. [Link]
-
Absolute Configuration of Small Molecules by Co‐Crystallization. National Center for Biotechnology Information (NCBI). [Link]
-
Unraveling the Compositional and Molecular Features Involved in Lysozyme-Benzothiazole Derivative Interactions. MDPI. [Link]
-
x Ray crystallography. National Center for Biotechnology Information (NCBI). [Link]
-
Benzothiazole synthesis. Organic Chemistry Portal. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]
-
Access Structures. Cambridge Crystallographic Data Centre (CCDC). [Link]
-
Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. [Link]
-
Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Royal Society of Chemistry. [Link]
-
CCDC Publications. Cambridge Crystallographic Data Centre (CCDC). [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. mdpi.com [mdpi.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. 5-Chloro-2-phenyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. How To [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. 5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Chloro-2-phenyl-1,3-benzothia-zole. : Yousuf, Sammer : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 14. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge [mdpi.com]
- 15. repository.ias.ac.in [repository.ias.ac.in]
- 16. mdpi.com [mdpi.com]
- 17. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 18. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Potential Therapeutic Targets of 5-Chloro-2-phenyl-1,3-benzothiazole
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile.[1][2][3] This technical guide provides a comprehensive exploration of 5-Chloro-2-phenyl-1,3-benzothiazole, a key derivative with significant therapeutic potential. We delve into its diverse biological activities, focusing on its anticancer, antimicrobial, anti-inflammatory, and dermatological applications. This guide synthesizes current research to elucidate its mechanisms of action, identify key molecular targets, and provide detailed experimental protocols for its evaluation. By integrating data-driven insights with established methodologies, this document serves as an essential resource for researchers and drug development professionals dedicated to advancing novel therapeutics.
Introduction to the Benzothiazole Scaffold
Benzothiazoles are a class of heterocyclic compounds featuring a benzene ring fused to a thiazole ring.[3][4] This unique structural arrangement confers a high degree of chemical stability and a planar conformation, allowing for effective interaction with a wide range of biological targets.[4][5] The versatility of the benzothiazole nucleus has made it a "privileged scaffold" in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[6][7][8][9]
Chemical Properties and Synthesis of 5-Chloro-2-phenyl-1,3-benzothiazole
5-Chloro-2-phenyl-1,3-benzothiazole is characterized by a chlorine atom at the 5-position of the benzothiazole ring and a phenyl group at the 2-position. The chlorine substitution has been shown to enhance the biological activity of many benzothiazole derivatives.[10][11]
The synthesis of this compound can be achieved through several methods, a common one being the condensation of 2-amino-4-chlorobenzenethiol with benzaldehyde.[8]
Experimental Protocol: Synthesis of 5-Chloro-2-phenyl-1,3-benzothiazole[8]
-
Combine 2-amino-4-chlorobenzenethiol (1 mmol), benzaldehyde (1 mmol), and sodium metabisulfite (0.2 g) in a 50 ml round-bottomed flask.
-
Add 10 ml of N,N-dimethylformamide (DMF) to the mixture.
-
Stir the mixture continuously and reflux for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Induce precipitation of the solid product by adding cold water.
-
Crystallize the precipitate from ethanol to obtain pure crystals of 5-Chloro-2-phenyl-1,3-benzothiazole.
Anticancer Therapeutic Potential
The benzothiazole scaffold is a prominent feature in the development of novel anticancer agents.[12][13] Derivatives of 5-Chloro-2-phenyl-1,3-benzothiazole have demonstrated significant cytotoxic activity against a range of human cancer cell lines, acting through various mechanisms, including the inhibition of key enzymes and modulation of critical signaling pathways.[10][14][15]
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Several benzothiazole derivatives have been identified as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[14] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.
Caption: Inhibition of VEGFR-2 signaling by 5-Chloro-2-phenyl-1,3-benzothiazole.
Cytotoxic Activity Against Cancer Cell Lines
Derivatives of 5-Chloro-2-phenyl-1,3-benzothiazole have shown potent cytotoxic effects against a variety of cancer cell lines. The presence of the 5-chloro substituent has been noted to enhance this activity.[10]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Chloro-benzothiazole derivative (4d) | C6 (Rat brain glioma) | >1000 | [10] |
| 5-Chloro-benzothiazole derivative (4d) | A549 (Human lung adenocarcinoma) | 130.6 | [10] |
| 5-Chloro-benzothiazole derivative (4d) | MCF-7 (Human breast adenocarcinoma) | 162.2 | [10] |
| 5-Chloro-benzothiazole derivative (4d) | HT-29 (Human colorectal adenocarcinoma) | 224.3 | [10] |
| 2-(4-amino-3-methylphenyl)-5-chlorobenzothiazole | Various | Not specified | [15] |
| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX610) | Various | Potent | [16] |
Modulation of the NF-κB/COX-2/iNOS Pathway
Recent studies have indicated that benzothiazole derivatives can exert their anticancer effects by modulating inflammatory pathways, such as the NF-κB/COX-2/iNOS axis, particularly in hepatocellular carcinoma.[17] These compounds have been shown to suppress cell migration and induce apoptosis, mediated by a loss in mitochondrial membrane potential.[17]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)[10]
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5x10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 5-Chloro-2-phenyl-1,3-benzothiazole derivatives in the culture medium. Add the diluted compounds to the wells and incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Applications
The 5-Chloro-2-phenyl-1,3-benzothiazole scaffold has demonstrated notable antimicrobial properties, with activity against a range of bacteria and fungi.[11][18]
Antibacterial Activity
Derivatives of this compound have shown efficacy against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus cereus.[18] The presence of the chloro group at the 5th position of the benzothiazole moiety has been found to enhance antibacterial activity.[11]
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 5-chloro-benzothiazole derivative | S. aureus | 6.25 | [11] |
| Benzothiazolopyridine derivative 5 | S. aureus | - | [18] |
| Benzothiazolopyridine derivative 5 | B. cereus | - | [18] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay[9]
-
Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., S. aureus) in a suitable broth medium.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Adjust the bacterial culture to a concentration of 10^5 CFU/mL and add it to each well containing the compound dilutions.
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Anti-inflammatory Properties
The 5-chloro substitution on the benzothiazole ring has been associated with significant anti-inflammatory activity.[19]
In Vivo Anti-inflammatory Activity
The anti-inflammatory effects of these compounds have been evaluated using the carrageenan-induced paw edema model in mice, a standard method for screening anti-inflammatory drugs.[19] In these studies, 5-chloro-1,3-benzothiazole-2-amine showed notable anti-inflammatory activity compared to the standard drug, diclofenac sodium.[19]
Experimental Protocol: Carrageenan-Induced Paw Edema Model[20]
-
Animal Grouping: Divide mice or rats into groups: a control group, a standard drug group (e.g., diclofenac sodium), and test groups for different doses of the benzothiazole compound.
-
Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, and 3 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Dermatological Applications: Inhibition of Melanogenesis
Derivatives of 5-Chloro-2-phenyl-1,3-benzothiazole have been identified as potent inhibitors of tyrosinase, the key enzyme in melanin synthesis.[20] This suggests their potential use in treating hyperpigmentation disorders and as skin-lightening agents.
Tyrosinase Inhibition
Kinetic studies have revealed that these compounds act as competitive inhibitors of mushroom tyrosinase.[20] They have also been shown to effectively reduce melanin levels in B16 melanoma cells.[20]
Caption: Workflow for assessing tyrosinase inhibition by 5-Chloro-2-phenyl-1,3-benzothiazole derivatives.
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay[21]
-
Reagent Preparation: Prepare solutions of mushroom tyrosinase, L-DOPA (substrate), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Assay Mixture: In a 96-well plate, add the test compound at various concentrations, followed by the mushroom tyrosinase solution. Pre-incubate for 10 minutes.
-
Reaction Initiation: Add the L-DOPA solution to initiate the enzymatic reaction.
-
Absorbance Reading: Immediately measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Data Analysis: Calculate the percentage of tyrosinase inhibition and determine the IC50 value.
Future Directions and Drug Development Considerations
The diverse biological activities of 5-Chloro-2-phenyl-1,3-benzothiazole and its derivatives make them promising candidates for further drug development. Future research should focus on:
-
Lead Optimization: Synthesizing and screening a wider range of derivatives to improve potency, selectivity, and pharmacokinetic properties.
-
In-depth Mechanistic Studies: Elucidating the precise molecular interactions with their targets to understand the basis of their activity.
-
Preclinical and Clinical Evaluation: Advancing the most promising compounds through preclinical toxicology and efficacy studies, with the ultimate goal of clinical trials.
Conclusion
5-Chloro-2-phenyl-1,3-benzothiazole represents a versatile and highly promising scaffold in medicinal chemistry. Its demonstrated efficacy in anticancer, antimicrobial, anti-inflammatory, and antimelanogenesis applications, coupled with a growing understanding of its molecular targets, provides a solid foundation for the development of novel therapeutics. This guide has outlined the key therapeutic potentials and provided robust experimental frameworks to facilitate further research and development in this exciting area.
References
-
Synthesis and preliminary in vitro biological evaluation of 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives designed as novel antimelanogenesis agents. PubMed. [Link]
-
Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. MDPI. [Link]
-
SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. Semantic Scholar. [Link]
-
SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. AJOL. [Link]
-
Benzothiazole derivatives as anticancer agents. PMC - PubMed Central. [Link]
-
New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Nature. [Link]
-
Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives. PMC - NIH. [Link]
-
A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]
-
Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. Journal of Heterocyclic Chemistry. [Link]
-
Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles. PubMed. [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PMC - PubMed Central. [Link]
-
Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews. [Link]
-
Synthesis of 5-Chloro-2-(substituted phenyl)benzo[d]thiazole... ResearchGate. [Link]
-
Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
5-Chloro-2-phenyl-1,3-benzothiazole. PMC - NIH. [Link]
-
Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]
-
Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC - PubMed Central. [Link]
-
Design, synthesis and antimicrobial activity of novel benzothiazole analogs. ResearchGate. [Link]
-
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. NIH. [Link]
-
Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. NIH. [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]
-
5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole. NIH. [Link]
-
(PDF) Synthesis, reactions and antimicrobial activity of benzothiazoles. ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Benzothiazole. Wikipedia. [Link]
Sources
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. researchgate.net [researchgate.net]
- 3. jchr.org [jchr.org]
- 4. Benzothiazole - Wikipedia [en.wikipedia.org]
- 5. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances | MDPI [mdpi.com]
- 6. jchemrev.com [jchemrev.com]
- 7. jocpr.com [jocpr.com]
- 8. 5-Chloro-2-phenyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ajol.info [ajol.info]
- 19. SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 20. Synthesis and preliminary in vitro biological evaluation of 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives designed as novel antimelanogenesis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In silico modeling of 5-Chloro-2-phenyl-1,3-benzothiazole interactions
An In-Depth Technical Guide to the In Silico Modeling of 5-Chloro-2-phenyl-1,3-benzothiazole Interactions
This guide provides a comprehensive, technically-focused framework for the in silico investigation of 5-Chloro-2-phenyl-1,3-benzothiazole, a synthetic molecule belonging to the versatile benzothiazole class of heterocyclic compounds. Benzothiazole derivatives are recognized for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2][3][4] This document is intended for researchers, computational chemists, and drug development professionals engaged in the rational design and analysis of novel therapeutic agents.
Our approach emphasizes a self-validating, iterative workflow, beginning with the foundational steps of ligand and target preparation, progressing through molecular docking and dynamic simulations, and culminating in the predictive assessment of pharmacokinetic properties (ADMET). Each stage is presented not merely as a protocol but as a critical juncture for scientific decision-making, grounded in established computational chemistry principles.
Part 1: Foundational Concepts & Strategic Overview
The predictive power of in silico modeling hinges on the meticulous preparation of both the small molecule (ligand) and its biological target (protein). The principle of "garbage in, garbage out" is particularly salient in computational drug design. Therefore, our initial focus is on establishing a high-fidelity molecular representation of 5-Chloro-2-phenyl-1,3-benzothiazole and selecting and preparing a biologically relevant protein target.
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[2][5] For the purpose of this guide, we will outline a general workflow that can be adapted to specific targets. Studies have shown that benzothiazole derivatives can act as inhibitors of protein kinases like VEGFR-2 and p56lck, or enzymes such as GABA-aminotransferase (GABA-AT).[6][7][8] The choice of target will be dictated by the therapeutic area of interest.
Visualizing the Computational Workflow
The following diagram illustrates the overarching process for the in silico analysis of 5-Chloro-2-phenyl-1,3-benzothiazole.
Caption: High-level workflow for in silico analysis.
Part 2: Experimental Protocols & Methodologies
Ligand Preparation: 5-Chloro-2-phenyl-1,3-benzothiazole
The initial step involves generating a high-quality 3D conformation of the ligand. This is crucial as the accuracy of subsequent docking and simulation studies is highly dependent on the initial ligand geometry.
Step-by-Step Protocol:
-
2D Structure Generation: Draw the 2D structure of 5-Chloro-2-phenyl-1,3-benzothiazole using chemical drawing software such as MarvinSketch or ChemDraw. The structure consists of a benzene ring fused to a thiazole ring at the 4 and 5 positions, with a chloro group at position 5 of the benzothiazole ring system and a phenyl group at position 2.[1][9]
-
Conversion to 3D: Convert the 2D structure into a 3D conformation. This can be accomplished using software like Open Babel or the graphical interface of molecular modeling suites.
-
Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a stable, low-energy conformation. This step corrects unrealistic bond lengths and angles.
-
Charge Assignment: Assign partial atomic charges. This is critical for accurately calculating electrostatic interactions. The Gasteiger-Marsili method is a commonly used and computationally efficient approach.
-
File Format Conversion: Save the prepared ligand structure in a format suitable for docking software (e.g., .pdbqt for AutoDock Vina).
Protein Target Selection and Preparation
The selection of a protein target should be based on existing biological data or therapeutic hypotheses. For this guide, let's consider a hypothetical scenario where we are investigating the anticancer potential of our compound by targeting a protein kinase.
Step-by-Step Protocol:
-
Target Identification: Based on literature, protein kinases are a common target for benzothiazole derivatives.[8] We will select a representative kinase structure from the Protein Data Bank (PDB).
-
PDB Structure Retrieval: Download the crystal structure of the chosen protein target from the RCSB PDB database. It is imperative to select a high-resolution structure, preferably one that is co-crystallized with a ligand to identify the binding site.
-
Protein Cleaning and Preparation:
-
Remove water molecules, ions, and any co-crystallized ligands from the PDB file. Water molecules can sometimes be critical for binding, but for initial docking, they are often removed.
-
Add hydrogen atoms, as they are typically absent in crystal structures.
-
Assign protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (e.g., 7.4).
-
Repair any missing residues or atoms using tools like Modeller or the functionalities within molecular modeling software.
-
-
Binding Site Definition: Define the binding site for the docking simulation. This is typically done by creating a grid box centered on the location of the co-crystallized ligand or by using binding site prediction algorithms.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. The output is a set of "poses" ranked by a scoring function, which estimates the binding affinity.
Step-by-Step Protocol:
-
Software Selection: Choose a well-validated docking program. AutoDock Vina is a widely used and effective open-source option.
-
Input File Preparation: Provide the prepared ligand file and the prepared protein file to the docking software.
-
Grid Box Generation: Define the search space for the docking algorithm by specifying the coordinates and dimensions of the grid box around the active site.
-
Execution of Docking: Run the docking simulation. The program will systematically explore different conformations of the ligand within the defined binding site.
-
Pose Analysis: Analyze the resulting poses. The top-ranked poses, based on the scoring function, are the most probable binding modes. Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best poses.
| Interaction Type | Typical Distance (Å) | Significance |
| Hydrogen Bond | 2.5 - 3.5 | Key for specificity and affinity |
| Hydrophobic | 3.0 - 4.5 | Major contributor to binding energy |
| Pi-Pi Stacking | 3.5 - 4.0 | Common with aromatic residues |
Visualizing the Ligand-Protein Interaction Logic
The following diagram illustrates the conceptual relationship between the ligand, protein, and the resulting complex after a successful docking simulation.
Caption: Conceptual flow of molecular docking.
Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of the interaction, MD simulations offer a dynamic view of the protein-ligand complex over time, providing insights into its stability and the nature of the interactions in a simulated physiological environment.
Step-by-Step Protocol:
-
System Setup: Take the best-ranked pose from the docking study and place it in a simulation box.
-
Solvation: Solvate the system by adding water molecules to mimic an aqueous environment.
-
Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and achieve a physiological salt concentration.
-
Minimization: Perform energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure. This is a crucial step to ensure the stability of the simulation.
-
Production Run: Run the production MD simulation for a sufficient duration (e.g., 50-100 nanoseconds) to observe the behavior of the ligand in the binding pocket.
-
Trajectory Analysis: Analyze the MD trajectory to assess the stability of the complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions. A stable RMSD indicates a stable complex.
-
Root Mean Square Fluctuation (RMSF): Indicates the flexibility of different regions of the protein.
-
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds over time.
-
ADMET Prediction
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is essential for early-stage drug discovery to identify compounds with favorable pharmacokinetic properties.
Step-by-Step Protocol:
-
Software and Servers: Utilize online servers or standalone software for ADMET prediction (e.g., SwissADME, admetSAR).
-
Input: Provide the 2D or 3D structure of 5-Chloro-2-phenyl-1,3-benzothiazole as input.
-
Analysis of Properties: Evaluate the predicted physicochemical and pharmacokinetic properties. Key parameters include:
-
Lipinski's Rule of Five: A set of rules to evaluate drug-likeness.[6]
-
Aqueous Solubility: Important for absorption.
-
Blood-Brain Barrier (BBB) Permeability: Relevant for CNS-acting drugs.
-
CYP450 Inhibition: Predicts potential drug-drug interactions.
-
Toxicity Prediction: Flags potential toxicological liabilities.
-
| ADMET Parameter | Favorable Range/Value | Rationale |
| Molecular Weight | < 500 Da | Correlates with good absorption and diffusion |
| LogP | < 5 | Indicates optimal lipophilicity |
| H-bond Donors | < 5 | Relates to membrane permeability |
| H-bond Acceptors | < 10 | Relates to membrane permeability |
| BBB Permeability | Yes/No | Critical for CNS targets |
Part 3: Concluding Remarks & Future Directions
This guide has outlined a robust and scientifically rigorous workflow for the in silico modeling of 5-Chloro-2-phenyl-1,3-benzothiazole interactions. By following these steps, researchers can gain valuable insights into the potential biological targets of this compound, its binding mode, the stability of the protein-ligand complex, and its drug-like properties. The results of these computational studies can then be used to guide further experimental investigations, such as in vitro binding assays and cell-based functional assays, ultimately accelerating the drug discovery process.
References
-
Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies. Hepathology[Link]
-
Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. Research J. Pharm. and Tech.[Link]
-
Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. World Journal of Advanced Research and Reviews[Link]
-
In silico studies of benzothiazole derivatives as potential inhibitors of Anopheles funestus and Anopheles gambiae trehalase. Frontiers in Chemistry[Link]
-
Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. Eng. Proc.[Link]
-
Synthesis of 5-Chloro-2-(substituted phenyl)benzo[d]thiazole... ResearchGate[Link]
-
5-Chloro-2-phenyl-1,3-benzothiazole. Acta Crystallographica Section E[Link]
-
Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics[Link]
-
(PDF) Synthesis and biological activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione and its derivatives. ResearchGate[Link]
-
Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI[Link]
-
Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Molecules[Link]
-
Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists[Link]
-
Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews[Link]
-
(PDF) 5-Chloro-2-phenyl-1,3-benzothiazole. ResearchGate[Link]
Sources
- 1. 5-Chloro-2-phenyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies [journal.hep.com.cn]
- 7. wjarr.com [wjarr.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. researchgate.net [researchgate.net]
The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of 2-Phenylbenzothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-phenylbenzothiazole core is a privileged heterocyclic scaffold that has captivated chemists and pharmacologists for over a century. From its initial discovery in the late 19th century to its current prominence in medicinal chemistry and material science, this structural motif has demonstrated remarkable versatility. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of 2-phenylbenzothiazole compounds. It delves into the seminal work of the pioneers, traces the development of synthetic methodologies from classical condensations to modern catalytic and green chemistry approaches, and explores the mechanistic underpinnings of their diverse biological activities. Particular emphasis is placed on their role as anticancer agents and monoamine oxidase B (MAO-B) inhibitors, with detailed exploration of the relevant signaling pathways. This guide is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutics and functional materials based on the 2-phenylbenzothiazole framework.
A Historical Perspective: The Genesis of a Privileged Scaffold
The story of 2-phenylbenzothiazole begins in the late 19th century, a period of burgeoning exploration in heterocyclic chemistry. The pioneering work of August Wilhelm von Hofmann in 1887 is widely credited with the first synthesis of 2-substituted benzothiazoles.[1] Hofmann's early investigations involved the reaction of o-aminothiophenol with various reagents, laying the fundamental groundwork for what would become a cornerstone of heterocyclic synthesis.[1]
Shortly thereafter, the Jacobson synthesis provided an alternative and effective route to these compounds. These classical methods, while foundational, often required harsh reaction conditions and offered limited scope for functional group diversity. The enduring utility of the 2-phenylbenzothiazole scaffold, however, spurred continuous innovation in its synthesis, leading to the development of a vast array of more efficient and versatile methodologies over the ensuing decades.
The Synthetic Arsenal: From Classical Reactions to Modern Innovations
The synthesis of the 2-phenylbenzothiazole core has evolved significantly from its 19th-century origins. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and, increasingly, the principles of green chemistry.
Classical Condensation Reactions: The Foundation
The most direct and enduring method for the synthesis of 2-phenylbenzothiazoles involves the condensation of an ortho-aminothiophenol with a benzoic acid derivative (such as the acid, acyl chloride, or ester) or a benzaldehyde. This approach remains a workhorse in many laboratories due to its simplicity and the ready availability of starting materials.
Experimental Protocol: A Representative Classical Synthesis
A common iteration of this classical approach involves the reaction of 2-aminothiophenol with a substituted benzaldehyde.
-
Step 1: Reactant Admixture. In a round-bottom flask, equimolar amounts of 2-aminothiophenol and the desired benzaldehyde are dissolved in a suitable solvent, such as ethanol or dimethylformamide (DMF).
-
Step 2: Cyclocondensation. An oxidizing agent, such as hydrogen peroxide or simply exposure to air, facilitates the cyclization and aromatization to the benzothiazole ring. The reaction mixture is typically heated to reflux for several hours.
-
Step 3: Isolation and Purification. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent, such as ethanol or acetic acid, to yield the pure 2-phenylbenzothiazole derivative.
Modern Synthetic Methodologies: Efficiency and Diversity
The quest for higher yields, milder reaction conditions, and greater functional group tolerance has led to the development of numerous modern synthetic strategies. These methods often employ catalysts or alternative energy sources to drive the reaction.
Table 1: Comparison of Selected Synthetic Methodologies for 2-Phenylbenzothiazole Derivatives
| Method | Catalyst/Conditions | Typical Yields | Advantages | Disadvantages | Reference |
| Classical Condensation | Heat, Oxidizing Agent | 60-85% | Simple, readily available starting materials | Harsh conditions, limited substrate scope | [2] |
| Microwave-Assisted Synthesis | Microwave irradiation, often solvent-free | 85-95% | Rapid reaction times, high yields, green | Requires specialized equipment | [1][3] |
| Metal-Catalyzed Synthesis | Cu(II), Pd, or other transition metals | 87-98% | High efficiency, broad substrate scope | Metal contamination, catalyst cost | [4] |
| Visible-Light Photoredox Catalysis | Eosin Y, blue LEDs | 70-92% | Mild conditions, metal-free, green | Requires photochemical setup | [4] |
| Catalyst- and Solvent-Free | High temperature (melt) | Good to excellent | Environmentally friendly, simple work-up | High temperatures may not be suitable for all substrates | [2] |
Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenylbenzothiazole
This protocol exemplifies a modern, efficient, and environmentally conscious approach to the synthesis of the 2-phenylbenzothiazole scaffold.[3]
-
Step 1: Reagent Preparation. In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 2-aminothiophenol (1.0 mmol) and benzaldehyde (1.0 mmol). For a solvent-free reaction, no solvent is added. Alternatively, 2-3 mL of ethanol can be used.
-
Step 2: Microwave Irradiation. Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant power of 100-150 W for 5-10 minutes. The internal temperature will typically reach 100-120°C.
-
Step 3: Reaction Monitoring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) mobile phase.
-
Step 4: Product Isolation and Purification. After the reaction is complete, allow the vessel to cool to room temperature. If the reaction was performed without a solvent, add a small amount of cold ethanol to the solidified product to facilitate filtration. Collect the crude product by filtration and wash with cold ethanol.
-
Step 5: Recrystallization. Purify the crude product by recrystallization from methanol or ethanol to obtain the pure 2-phenylbenzothiazole.
Caption: A generalized workflow for the microwave-assisted synthesis of 2-phenylbenzothiazole.
Therapeutic Frontiers: 2-Phenylbenzothiazoles in Drug Discovery
The rigid, planar structure and the electron-rich nature of the 2-phenylbenzothiazole scaffold make it an ideal pharmacophore for interacting with various biological targets. This has led to its exploration in a wide range of therapeutic areas, with notable success in oncology and neurodegenerative diseases.
Anticancer Activity: A Multi-pronged Attack on Malignancy
A significant body of research has demonstrated the potent and selective anticancer activity of 2-phenylbenzothiazole derivatives against a variety of human cancer cell lines.[5][6] Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that are frequently dysregulated in cancer.[5]
Table 2: In Vitro Anticancer Activity of Selected 2-Phenylbenzothiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-aminophenyl)benzothiazole | MCF-7 (Breast) | Potent growth inhibition | [5] |
| N-(4-(6-methoxybenzo[d]thiazol-2-yl)phenyl)acetamide | T47D (Breast) | 19.7 ± 3.1 | [5] |
| Thiazolidine-2,4-dione hybrid (4a) | HCT-116 (Colorectal) | 5.61 | [7] |
| Thiazolidine-2,4-dione hybrid (4a) | HEPG-2 (Liver) | 7.92 | [7] |
| Thiazolidine-2,4-dione hybrid (4a) | MCF-7 (Breast) | 3.84 | [7] |
| 6-Amino-2-(aryl)benzothiazole derivatives | Various | 9 x 10⁻⁶ to 4 x 10⁻³ M | [8] |
| Triazole-tagged derivative (8b) | A549 (Lung) | Higher potency than doxorubicin | [6] |
| Triazole-tagged derivative (8f) | A549 (Lung) | Higher potency than doxorubicin | [6] |
| Triazole-tagged derivative (8i) | A549 (Lung) | Higher potency than doxorubicin | [6] |
Mechanisms of Anticancer Action: A Network of Interconnected Pathways
The anticancer effects of 2-phenylbenzothiazole derivatives are intricately linked to their ability to interfere with multiple signaling cascades that govern cell survival, proliferation, and metastasis.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival. Several 2-phenylbenzothiazole derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.[5][9]
-
NF-κB Signaling: The transcription factor NF-κB plays a crucial role in inflammation and cancer progression. Inhibition of NF-κB activity by some 2-phenylbenzothiazole derivatives has been linked to their anticancer effects.
-
EGFR and JAK/STAT Pathways: The epidermal growth factor receptor (EGFR) and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways are key drivers of cell proliferation and are often overactive in cancer. Certain benzothiazole derivatives have been shown to inhibit these pathways.[10][11][12]
Caption: Interconnected signaling pathways targeted by 2-phenylbenzothiazole derivatives in cancer cells.
Monoamine Oxidase B (MAO-B) Inhibition: A Strategy for Neuroprotection
Monoamine oxidases are enzymes responsible for the degradation of neurotransmitters such as dopamine. The selective inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease, as it increases dopamine levels in the brain. Several 2-phenylbenzothiazole derivatives have emerged as potent and selective MAO-B inhibitors.
Kinetic studies have revealed that these compounds often act as competitive and reversible inhibitors of MAO-B. This is a desirable characteristic, as it can lead to a better safety profile compared to irreversible inhibitors. The development of multifunctional MAO-B inhibitors based on the 2-phenylbenzothiazole scaffold, which also possess antioxidant and neuroprotective properties, is a promising area of research for the treatment of neurodegenerative diseases.
Future Directions and Conclusion
The journey of 2-phenylbenzothiazole compounds, from their discovery in the 19th century to their current status as highly sought-after scaffolds in drug discovery and material science, is a testament to their remarkable chemical and biological versatility. The continuous evolution of synthetic methodologies has made a vast chemical space accessible for exploration, enabling the fine-tuning of their properties for specific applications.
In the realm of medicinal chemistry, the focus is shifting towards the development of highly selective and multifunctional ligands that can address the complexity of diseases such as cancer and neurodegenerative disorders. The integration of computational modeling and advanced biological screening will undoubtedly accelerate the discovery of next-generation 2-phenylbenzothiazole-based therapeutics.
References
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. National Institutes of Health. Available at: [Link]
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. Unich.it. Available at: [Link]
-
Different synthetic methodologies for the synthesis of 2-substituted phenylbenzothiazole using 2-aminothiophenol and aldehydes. ResearchGate. Available at: [Link]
-
Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. Available at: [Link]
-
SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences. Available at: [Link]
-
2-Phenylbenzothiazole synthesis using other acid catalysts. ResearchGate. Available at: [Link]
-
Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. National Institutes of Health. Available at: [Link]
-
Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. National Institutes of Health. Available at: [Link]
-
Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives. National Institutes of Health. Available at: [Link]
-
New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Taylor & Francis Online. Available at: [Link]
-
The EGFR and JAK/STAT pathways in glioma cells are inhibited by AZD3759. ResearchGate. Available at: [Link]
-
EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. National Institutes of Health. Available at: [Link]
-
Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. Royal Society of Chemistry. Available at: [Link]
-
Combined inhibition of epidermal growth factor receptor and JAK/STAT pathways results in greater growth inhibition in vitro than single agent therapy. PubMed. Available at: [Link]
-
Dot Language (graph based diagrams). Medium. Available at: [Link]
-
MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology. Available at: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. National Institutes of Health. Available at: [Link]
-
Asian Journal of Chemistry - Microwave-Assisted Synthesis of 2-amino-4-substituted. Asian Journal of Chemistry. Available at: [Link]
-
Graphviz and dot: Generating Diagrams with Code. YouTube. Available at: [Link]
-
Microwave-Assisted Syntheses of 2-Phenylbenzothiazoles. ResearchGate. Available at: [Link]
-
EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. EXCLI Journal. Available at: [Link]
-
Synthesis and biological properties of 2-phenylbenzothiazole derivatives. Aston University. Available at: [Link]
-
Drawing graphs with dot. Graphviz. Available at: [Link]
-
A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Science and Technology Asia. Available at: [Link]
-
Recent Developments in Anti-Cancer Agents Targeting PI3K, Akt and mTORC1/2. Bentham Science. Available at: [Link]
- Method for synthesizing 2-phenyl benzothiazole and derivative thereof. Google Patents.
-
PI3K-AKT-mTOR and NFκB Pathways in Ovarian Cancer: Implications for Targeted Therapeutics. MDPI. Available at: [Link]
-
Simple Graph. GraphViz Examples and Tutorial. Available at: [Link]
-
Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. PubMed. Available at: [Link]
-
Viewing a reaction path diagram. Cantera. Available at: [Link]
-
Flavonoids and PI3K/Akt/mTOR Signaling Cascade: A Potential Crosstalk in Anticancer Treatment. ResearchGate. Available at: [Link]
Sources
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. researchgate.net [researchgate.net]
- 11. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combined inhibition of epidermal growth factor receptor and JAK/STAT pathways results in greater growth inhibition in vitro than single agent therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Role of 5-Chloro-2-phenyl-1,3-benzothiazole in Medicinal Chemistry: A Technical Guide
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Drug Discovery
The benzothiazole core, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a prominent scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[3][4] This diverse biological profile has established benzothiazole as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity. The 2-phenyl substituted benzothiazoles, in particular, have garnered significant attention for their potent and selective anticancer activities.[4][5] This guide will provide an in-depth technical overview of a specific and promising member of this class: 5-Chloro-2-phenyl-1,3-benzothiazole. We will explore its synthesis, physicochemical properties, and its burgeoning role in medicinal chemistry, with a focus on its potential as an anticancer and antimicrobial agent.
Physicochemical Properties and Structural Elucidation
The molecular structure of 5-Chloro-2-phenyl-1,3-benzothiazole features a chlorine atom at the 5-position of the benzothiazole ring system and a phenyl group at the 2-position.[3][6] X-ray crystallography studies have revealed that the dihedral angle between the benzothiazole ring system and the phenyl ring is approximately 7.11 degrees, indicating a nearly planar conformation.[3][6] This planarity can be a crucial factor in its interaction with biological targets, such as intercalating with DNA or fitting into the active sites of enzymes.
Table 1: Physicochemical Properties of 5-Chloro-2-phenyl-1,3-benzothiazole
| Property | Value | Reference |
| Molecular Formula | C₁₃H₈ClNS | [3] |
| Molecular Weight | 245.73 g/mol | [3] |
| Appearance | Pale yellow solid | [7] |
| Melting Point | Not explicitly stated for the core molecule, but derivatives are crystalline solids. | |
| Solubility | Soluble in organic solvents like ethanol and DMF. | [3] |
Synthesis of 5-Chloro-2-phenyl-1,3-benzothiazole: A Step-by-Step Protocol
The synthesis of 5-Chloro-2-phenyl-1,3-benzothiazole is typically achieved through the condensation of 2-amino-4-chlorothiophenol with benzaldehyde.[3] This reaction is a classic example of benzothiazole synthesis and can be carried out under various conditions.
Experimental Protocol: Synthesis via Condensation
Objective: To synthesize 5-Chloro-2-phenyl-1,3-benzothiazole.
Materials:
-
2-amino-4-chlorothiophenol
-
Benzaldehyde
-
Dimethylformamide (DMF)
-
Sodium metabisulfite
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
TLC plates
Procedure:
-
In a round-bottom flask, combine 2-amino-4-chlorothiophenol (1 equivalent) and benzaldehyde (1 equivalent) in dimethylformamide (DMF).[3]
-
Add sodium metabisulfite (a catalytic amount) to the mixture.[3]
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the crude product.[3]
-
Collect the precipitate by filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 5-Chloro-2-phenyl-1,3-benzothiazole.[3][7]
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods:
-
¹H NMR: To identify the protons in the molecule and their chemical environment.
-
¹³C NMR: To identify the carbon atoms in the molecule.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
-
FT-IR: To identify the functional groups present in the molecule.
Medicinal Chemistry Applications: A Focus on Anticancer and Antimicrobial Activities
While specific biological data for the parent 5-Chloro-2-phenyl-1,3-benzothiazole is limited in publicly available literature, the extensive research on its derivatives provides compelling evidence for its potential as a valuable scaffold in drug discovery. The primary areas of investigation for this class of compounds are anticancer and antimicrobial activities.[4][8]
Anticancer Potential: Targeting Key Signaling Pathways
Derivatives of 2-phenylbenzothiazole have demonstrated potent cytotoxic activity against a range of human cancer cell lines.[4][9] The presence of a chlorine atom, an electron-withdrawing group, at the 5-position of the benzothiazole ring is often associated with enhanced biological activity.[5]
Mechanism of Action: One of the key mechanisms through which 2-phenylbenzothiazole derivatives exert their anticancer effects is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10][11] VEGFR-2 is a crucial tyrosine kinase receptor involved in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[12] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.
Cytotoxicity Data for Related Compounds: The following table summarizes the anticancer activity of some chloro-substituted benzothiazole derivatives, highlighting the potential of this chemical class.
Table 2: Anticancer Activity of Chloro-substituted Benzothiazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Substituted chlorophenyl oxothiazolidine based benzothiazole | HeLa (Cervical Cancer) | 9.76 | [1] |
| 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate | OVCAR-4 (Ovarian Cancer) | 1.569 | [13] |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | Various human cancer cell lines | Potent and selective | [9] |
Antimicrobial Activity: A Promising Avenue for New Antibiotics
Benzothiazole derivatives have also been extensively investigated for their antimicrobial properties against a variety of pathogenic bacteria and fungi.[8][14] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane. The presence of a chloro substituent can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell walls.
Antimicrobial Data for Related Compounds: The following table presents the minimum inhibitory concentration (MIC) values for some benzothiazole derivatives against various microorganisms.
Table 3: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Triazole-substituted benzothiazole derivative | Gram-positive and Gram-negative bacteria | 3.12 | [14] |
| 2-phenyl-1,3-thiazole derivative | S. aureus, E. coli, A. niger | 125-150 | [15] |
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-phenylbenzothiazole derivatives is highly dependent on the nature and position of substituents on both the benzothiazole and the phenyl rings.
-
Substitution on the Benzothiazole Ring: Electron-withdrawing groups, such as chlorine at the 5- or 6-position, have been shown to enhance anticancer activity.[5]
-
Substitution on the 2-Phenyl Ring: The presence and position of substituents on the phenyl ring can significantly modulate the activity. For instance, hydroxyl or amino groups can influence receptor binding and pharmacokinetic properties.
-
Modifications at the 2-position: Linking other heterocyclic moieties to the 2-position of the benzothiazole has been a successful strategy to develop potent anticancer and antimicrobial agents.
Future Perspectives and Conclusion
5-Chloro-2-phenyl-1,3-benzothiazole represents a promising scaffold for the development of novel therapeutic agents. While direct biological data for this specific compound is not yet widely available, the extensive research on its close analogs strongly suggests its potential in anticancer and antimicrobial drug discovery. The key takeaways for researchers and drug development professionals are:
-
The synthesis of 5-Chloro-2-phenyl-1,3-benzothiazole is straightforward and scalable.
-
The 2-phenylbenzothiazole scaffold is a validated starting point for the design of potent VEGFR-2 inhibitors.
-
The 5-chloro substitution is a favorable modification for enhancing biological activity.
-
Further investigation into the specific biological targets and mechanisms of action of 5-Chloro-2-phenyl-1,3-benzothiazole is warranted.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of derivatives based on the 5-Chloro-2-phenyl-1,3-benzothiazole core. This will enable a more detailed understanding of its structure-activity relationship and pave the way for the development of novel drug candidates with improved efficacy and safety profiles.
References
- Prabhu, P. P., et al. (2015). Synthesis and in vitro anticancer activity of some novel 2-substituted-5-chloro benzothiazole derivatives. Arabian Journal of Chemistry, 8(5), 696-702.
- Bradshaw, T. D., et al. (1998). 2-(4-Aminophenyl)benzothiazoles: a novel class of potent and selective anti-tumour agents. British Journal of Cancer, 77(9), 1583-1592.
- Ferrara, N., & Kerbel, R. S. (2005). Angiogenesis as a therapeutic target.
-
Synthesis of new antimicrobial benzothiazoles substituted on heterocyclic ring. Semantic Scholar. Retrieved from [Link]
-
Cytotoxicity of compounds toward various cell lines. ResearchGate. Retrieved from [Link]
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Retrieved from [Link]
-
Synthesis of 5-Chloro-2-(substituted phenyl)benzo[d]thiazole... ResearchGate. Retrieved from [Link]
-
Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. Retrieved from [Link]
-
5-Chloro-2-phenyl-1,3-benzothiazole. PMC. Retrieved from [Link]
-
Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. ResearchGate. Retrieved from [Link]
-
(PDF) 5-Chloro-2-phenyl-1,3-benzothiazole. ResearchGate. Retrieved from [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives. PMC. Retrieved from [Link]
-
New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. PubMed Central. Retrieved from [Link]
-
Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives. NIH. Retrieved from [Link]
-
New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico. Semantic Scholar. Retrieved from [Link]
-
Design, synthesis and antimicrobial activity of novel benzothiazole analogs. ResearchGate. Retrieved from [Link]
-
A Facile Synthesis, Characterization and Anticancer Activity Evaluation of Benzothiazole Derivatives. Journal of Chemical Health Risks. Retrieved from [Link]
-
Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. Open Access Journals - Research and Reviews. Retrieved from [Link]
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][12]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. Retrieved from [Link]
-
Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold. ResearchGate. Retrieved from [Link]
-
Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists. Retrieved from [Link]
-
Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. PMC. Retrieved from [Link]
-
Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. PMC. Retrieved from [Link]
Sources
- 1. flore.unifi.it [flore.unifi.it]
- 2. researchgate.net [researchgate.net]
- 3. 5-Chloro-2-phenyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ricerca.unich.it [ricerca.unich.it]
- 5. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jchr.org [jchr.org]
- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
One-pot synthesis of 5-Chloro-2-phenyl-1,3-benzothiazole
Application Notes & Protocols
Topic: One-Pot Synthesis of 5-Chloro-2-phenyl-1,3-benzothiazole
For: Researchers, scientists, and drug development professionals.
A High-Yield, One-Pot Protocol for the Synthesis of 5-Chloro-2-phenyl-1,3-benzothiazole via Iron(III) Chloride Catalysis
Abstract
This application note provides a comprehensive guide to a highly efficient, one-pot synthesis of 5-Chloro-2-phenyl-1,3-benzothiazole, a key heterocyclic scaffold in medicinal chemistry. The protocol leverages the condensation of 2-amino-4-chlorobenzenethiol with benzaldehyde, utilizing ferric chloride (FeCl₃) as an inexpensive and effective catalyst. This method offers significant advantages over traditional multi-step syntheses, including operational simplicity, reduced reaction times, high yields, and adherence to the principles of green chemistry by using water as a solvent and minimizing waste.[1][2] This document is designed to provide researchers with a robust, field-proven methodology, complete with mechanistic insights, detailed procedural steps, and troubleshooting guidance.
Introduction and Scientific Principle
The benzothiazole ring system is a prominent structural motif found in a wide array of pharmacologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1] Specifically, 2-arylbenzothiazoles are of significant interest in drug discovery. The target molecule, 5-Chloro-2-phenyl-1,3-benzothiazole, serves as a valuable intermediate for the development of novel therapeutic agents.
Traditional synthetic routes can be lengthy and inefficient. The one-pot condensation of a 2-aminothiophenol with an aldehyde represents the most common and direct approach to the benzothiazole core.[1][3] This reaction proceeds via a well-established three-stage pathway:
-
Imine Formation: The nucleophilic amino group of 2-amino-4-chlorobenzenethiol attacks the electrophilic carbonyl carbon of benzaldehyde, forming a Schiff base (imine) intermediate after dehydration.[4][5]
-
Intramolecular Cyclization: The pendant thiol group attacks the imine carbon in an intramolecular fashion, leading to the formation of a 2,3-dihydro-1,3-benzothiazole (benzothiazoline) ring.[4][5]
-
Oxidation: The benzothiazoline intermediate is subsequently oxidized to the stable, aromatic 5-Chloro-2-phenyl-1,3-benzothiazole. This final step is crucial for the success of the synthesis and often requires an external oxidant.[5][6]
Our selected protocol utilizes Ferric chloride (FeCl₃·6H₂O), which acts as both a Lewis acid to catalyze the initial condensation and as an oxidizing agent for the final aromatization step, making it ideal for a one-pot procedure.[7][8][9] The use of ultrasound irradiation can further accelerate the reaction, leading to rapid and high-yielding conversions in an aqueous medium.[7][9]
Sources
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. benthamdirect.com [benthamdirect.com]
- 8. tandfonline.com [tandfonline.com]
- 9. ingentaconnect.com [ingentaconnect.com]
Protocol for the Purification of 5-Chloro-2-phenyl-1,3-benzothiazole
An Application Note for Researchers and Drug Development Professionals
Abstract
5-Chloro-2-phenyl-1,3-benzothiazole is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key scaffold in the development of novel therapeutic agents, including antimicrobial and anticancer drugs.[1][2] The biological efficacy and the reliability of downstream experimental data are critically dependent on the purity of this starting material. This application note provides a detailed, field-proven protocol for the purification of 5-Chloro-2-phenyl-1,3-benzothiazole from a crude synthetic mixture. We will describe two primary methodologies: recrystallization for bulk purification and column chromatography for achieving high-purity samples. The rationale behind solvent selection, impurity removal, and purity verification is discussed to ensure a robust and reproducible workflow.
Introduction and Scientific Context
Benzothiazoles are a class of bicyclic heterocyclic compounds recognized as "privileged structures" in drug discovery due to their wide range of pharmacological activities.[3][4] The title compound, 5-Chloro-2-phenyl-1,3-benzothiazole, is typically synthesized via the condensation of 2-amino-4-chlorobenzenethiol with benzaldehyde.[2][5] While effective, this synthesis can yield a crude product containing unreacted starting materials, by-products, and residual solvents.
This protocol is designed to address these challenges, providing a clear path to obtaining the compound with a purity suitable for sensitive applications such as single-crystal X-ray diffraction, biological screening, and further synthetic elaboration.[2]
Physicochemical Properties and Safety
A thorough understanding of the compound's properties is essential for safe handling and effective purification.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₈ClNS | [2] |
| Molecular Weight | 245.71 g/mol | [2] |
| Appearance | Solid precipitate, pure crystals | [2] |
| Melting Point | Not explicitly stated, but related benzothiazoles are solids at room temp. | |
| Solubility | Moderately soluble in organic solvents like ethanol; low solubility in water. | [1][2] |
| CAS Number | 952-16-9 | [1] |
Safety Precautions:
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile rubber).[8]
-
Toxicity: Benzothiazole derivatives can be toxic if swallowed or in contact with skin and may cause serious eye irritation.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not empty into drains.[6]
Purification Workflow Overview
The choice between recrystallization and chromatography depends on the initial purity of the crude material and the required final purity. Recrystallization is often sufficient for removing the bulk of impurities, while chromatography is employed when higher purity is essential or when impurities have similar solubility profiles to the product.
Figure 1: General workflow for the purification of 5-Chloro-2-phenyl-1,3-benzothiazole.
Experimental Protocol: Recrystallization
Recrystallization is a highly effective technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. Ethanol is the solvent of choice for this compound, as demonstrated in its synthesis and purification.[2]
Materials and Equipment:
-
Crude 5-Chloro-2-phenyl-1,3-benzothiazole
-
Ethanol (Reagent Grade)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Vacuum source
-
Filter paper
-
Spatula and glass stir rod
-
Watch glass
Step-by-Step Methodology:
-
Solvent Preparation: Place a volume of ethanol in an Erlenmeyer flask on a hot plate and bring it to a gentle boil. This will be your hot solvent reservoir.
-
Dissolution: Place the crude solid product in a separate, larger Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol from the reservoir required to fully dissolve the solid while stirring and gently heating. The goal is to create a saturated solution at the boiling point of the solvent.
-
Causality Note: Using the minimum volume of solvent is critical. Excess solvent will reduce the recovery yield as more product will remain dissolved in the mother liquor upon cooling.
-
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot gravity filtration. Quickly pour the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed flask.
-
Expertise Insight: Pre-warming the filtration apparatus prevents premature crystallization of the product in the funnel, which would lead to significant product loss.
-
-
Crystallization: Remove the flask containing the clear, hot solution from the heat and cover it with a watch glass. Allow it to cool slowly to room temperature undisturbed. For maximum crystal recovery, subsequently place the flask in an ice bath for 20-30 minutes.
-
Causality Note: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals on the filter paper with a small amount of ice-cold ethanol.
-
Expertise Insight: Using ice-cold solvent for washing minimizes the redissolving of the purified product while effectively removing any residual soluble impurities from the crystal surfaces.
-
-
Drying: Transfer the purified crystals to a watch glass and dry them thoroughly, preferably in a vacuum oven at a temperature well below the compound's melting point, until a constant weight is achieved.
Experimental Protocol: Column Chromatography
For instances where recrystallization fails to remove impurities or when very high purity is required, silica gel column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). For related benzothiazoles, an ethyl acetate/n-hexane solvent system is effective.[9][10]
Materials and Equipment:
-
Crude 5-Chloro-2-phenyl-1,3-benzothiazole
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane and Ethyl Acetate (HPLC Grade)
-
Chromatography column
-
TLC plates (Silica gel 60 F₂₅₄)
-
TLC developing chamber and UV lamp (254 nm)
-
Collection tubes/flasks
-
Rotary evaporator
Step-by-Step Methodology:
-
Eluent Selection (TLC Analysis): Before running the column, determine the optimal eluent composition using TLC. Spot the crude material on a TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal system should provide good separation between the product spot and impurities, with the product having an R_f value between 0.25 and 0.40.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (starting with a less polar composition, e.g., 95:5 hexane:ethyl acetate). Carefully pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve a small amount of the crude product in a minimal volume of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel and evaporating the solvent. Carefully add the sample to the top of the packed silica gel bed.
-
Elution and Fraction Collection: Begin eluting the sample through the column with the mobile phase. Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (gradient elution) if necessary to move the compounds down the column. Collect the eluate in small, sequential fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate, develop, and visualize under a UV lamp.
-
Product Isolation: Combine the fractions that contain only the pure product (single spot on TLC with the correct R_f). Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 5-Chloro-2-phenyl-1,3-benzothiazole.
Purity Verification
A self-validating protocol requires rigorous confirmation of the final product's purity.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot on the TLC plate when visualized under UV light.
-
Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities typically broaden the melting point range and depress the melting temperature.
-
Spectroscopic Confirmation: For definitive structural confirmation and purity assessment, analysis by ¹H NMR, ¹³C NMR, and Mass Spectrometry is recommended. The resulting spectra should be free of signals corresponding to starting materials or by-products.[9]
References
-
Yousuf, S., et al. (2012). 5-Chloro-2-phenyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2799. [Link]
-
Al-Ostath, A., et al. (2018). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 10(3), 269-274. [Link]
-
PubChem. 5-Chloro-2,1,3-benzothiadiazole. National Center for Biotechnology Information. [Link]
-
National Institute for Environmental Studies, Japan. Benzothiazole. [Link]
-
Henkel. Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. [Link]
-
Capot Chemical. MSDS of 5-chloro-1,3-benzothiazole-2-carboxylic acid. [Link]
-
Sethiya, A., et al. (2025). Synthesis of 5-Chloro-2-(substituted phenyl)benzo[d]thiazole derivatives under different reaction conditions. ResearchGate. [Link]
-
Chemical Synthesis Database. 5-chloro-3-phenyl-2,1-benzisothiazole. [Link]
-
Yousuf, S., et al. (2012). (PDF) 5-Chloro-2-phenyl-1,3-benzothiazole. ResearchGate. [Link]
-
Al-Hamdani, U. J., et al. (2022). Chloro-benzothiazole Schiff base ester liquid crystals: synthesis and mesomorphic investigation. Taylor & Francis Online. [Link]
-
Liu, Y., et al. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 24(19), 3447. [Link]
Sources
- 1. CAS 952-16-9: 5-chloro-2-phenyl-1,3-benzothiazole [cymitquimica.com]
- 2. 5-Chloro-2-phenyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 6. api.henkeldx.com [api.henkeldx.com]
- 7. capotchem.com [capotchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. jyoungpharm.org [jyoungpharm.org]
Application Notes and Protocols for 5-Chloro-2-phenyl-1,3-benzothiazole in Cancer Cell Line Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Chloro-2-phenyl-1,3-benzothiazole in cancer cell line studies. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for evaluating the anticancer potential of this compound.
Introduction and Scientific Rationale
The 2-phenyl-1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant cytotoxic activity against a variety of cancer cell lines.[1][2] These compounds often exert their anticancer effects through the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways frequently dysregulated in cancer.[1][3] The introduction of a chlorine atom at the 5-position of the benzothiazole ring can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity and pharmacokinetic profile. While extensive data exists for the broader class of 2-phenylbenzothiazoles, this guide will focus on the methodologies to specifically characterize the anticancer effects of the 5-chloro derivative.
The primary mechanisms of action for many 2-phenylbenzothiazole derivatives involve the induction of programmed cell death (apoptosis) and interference with critical cell signaling cascades.[1][4] Two pathways of particular interest are the PI3K/Akt/mTOR and the VEGFR-2 signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key mechanism for many anticancer agents.[1][5][6][7][8] The VEGFR-2 signaling cascade is crucial for angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[2][3][9][10]
This guide will provide detailed protocols to investigate the effects of 5-Chloro-2-phenyl-1,3-benzothiazole on cancer cell viability, apoptosis, and cell cycle progression, as well as to probe its impact on the aforementioned signaling pathways.
Synthesis of 5-Chloro-2-phenyl-1,3-benzothiazole
The synthesis of 5-Chloro-2-phenyl-1,3-benzothiazole can be achieved through the condensation of 2-amino-4-chlorobenzenethiol with benzaldehyde.[11] A general laboratory-scale synthesis protocol is described below.
Protocol 1: Synthesis of 5-Chloro-2-phenyl-1,3-benzothiazole [11]
-
In a 50 ml round-bottomed flask, combine 2-amino-4-chlorobenzenethiol (1 mmol), benzaldehyde (1 mmol), and N,N-dimethylformamide (10 ml).
-
Add sodium metabisulfite (0.2 g) to the mixture with continuous stirring.
-
Reflux the reaction mixture for 2 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the cooled mixture into cold water to induce the precipitation of a solid.
-
Collect the precipitate by filtration and crystallize it from ethanol to obtain pure crystals of 5-Chloro-2-phenyl-1,3-benzothiazole.
In Vitro Anticancer Activity Assessment
A crucial first step in evaluating the potential of 5-Chloro-2-phenyl-1,3-benzothiazole as an anticancer agent is to determine its cytotoxicity against a panel of cancer cell lines.
Cell Viability and Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[12][13]
Protocol 2: MTT Cell Viability Assay [12][13][14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 5-Chloro-2-phenyl-1,3-benzothiazole in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in a complete cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Treat the cells with various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and untreated cells as a negative control.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in sterile PBS, diluted 1:10 in culture medium) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Table 1: Representative IC50 Values for Benzothiazole Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4a | HCT-116 (Colorectal) | 5.61 | [9] |
| 4a | HepG2 (Hepatocellular) | 7.92 | [9] |
| 4a | MCF-7 (Breast) | 3.84 | [9] |
| 4d | BxPC-3 (Pancreatic) | 3.99 | [15] |
| 4m | AsPC-1 (Pancreatic) | 8.49 | [15] |
Apoptosis Induction Analysis
To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry is recommended.[12]
Protocol 3: Annexin V/PI Apoptosis Assay [12][16]
-
Cell Treatment: Seed cells in a 6-well plate and treat with 5-Chloro-2-phenyl-1,3-benzothiazole at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include untreated and vehicle-treated cells as controls.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Mechanism of Action Studies
To elucidate the molecular mechanisms underlying the anticancer activity of 5-Chloro-2-phenyl-1,3-benzothiazole, the following experimental approaches are suggested.
Cell Cycle Analysis
The effect of the compound on cell cycle progression can be investigated by flow cytometry after staining the cells with a DNA-intercalating dye like propidium iodide.
Protocol 4: Cell Cycle Analysis
-
Cell Treatment: Treat cells with 5-Chloro-2-phenyl-1,3-benzothiazole at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified.
Western Blot Analysis of Signaling Pathways
Western blotting can be used to examine the effect of 5-Chloro-2-phenyl-1,3-benzothiazole on the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR and VEGFR-2 signaling pathways.
Protocol 5: Western Blot Analysis
-
Protein Extraction: Treat cells with the compound for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, VEGFR-2, Bcl-2, Bax, Caspase-3). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a housekeeping protein like β-actin or GAPDH as a loading control.
Visualization of Concepts and Workflows
Experimental Workflow
Caption: General experimental workflow for evaluating 5-Chloro-2-phenyl-1,3-benzothiazole.
Proposed Signaling Pathway
Caption: Proposed mechanism of action for 5-Chloro-2-phenyl-1,3-benzothiazole.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the comprehensive evaluation of 5-Chloro-2-phenyl-1,3-benzothiazole as a potential anticancer agent. By systematically assessing its cytotoxicity, and elucidating its mechanism of action through apoptosis, cell cycle, and signaling pathway analysis, researchers can effectively characterize the therapeutic potential of this compound. The provided methodologies, when executed with precision, will yield reliable and reproducible data, contributing to the advancement of novel cancer therapeutics.
References
- A Comparative Guide to the Anticancer Activity of 2-Phenylbenzothiazole Deriv
- In Vivo Antitumor Efficacy of 2-Phenylbenzothiazole Compounds: A Compar
-
Synthesis and Biological Evaluation of 2-Phenyl Benzothiazole Derivatives as Cytotoxic Agents - Journal of Sciences, Islamic Republic of Iran. (URL: [Link])
-
5-Chloro-2-phenyl-1,3-benzothiazole - PMC - NIH. (URL: [Link])
-
Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives - NIH. (URL: [Link])
-
Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. (URL: [Link])
-
The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. (URL: [Link])
-
Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1 - PMC - PubMed Central. (URL: [Link])
-
A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - NIH. (URL: [Link])
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells - Unich. (URL: [Link])
-
New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PubMed Central. (URL: [Link])
-
IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f - ResearchGate. (URL: [Link])
-
New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico - Semantic Scholar. (URL: [Link])
-
Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - MDPI. (URL: [Link])
-
Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation - FLORE. (URL: [Link])
-
Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC - NIH. (URL: [Link])
-
Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition - MDPI. (URL: [Link])
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (URL: [Link])
-
Targeting the PI3K/AKT/mTOR Pathway in Cancer Cells - Semantic Scholar. (URL: [Link])
-
PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC. (URL: [Link])
-
(PDF) Cell Viability Assays Assay Guidance Manual - ResearchGate. (URL: [Link])
-
Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PubMed Central. (URL: [Link])
-
Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC - NIH. (URL: [Link])
-
PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC - PubMed Central. (URL: [Link])
-
5-Chloro-2-phenyl-1,3-benzothiazole - PMC - NIH. (URL: [Link])
-
Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives - NIH. (URL: [Link])
Sources
- 1. Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. ricerca.unich.it [ricerca.unich.it]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for High-Throughput Screening of 5-Chloro-2-phenyl-1,3-benzothiazole Analogs
Abstract
The 5-Chloro-2-phenyl-1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] High-Throughput Screening (HTS) is an indispensable methodology in modern drug discovery that enables the rapid evaluation of large chemical libraries to identify novel modulators of biological targets.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of robust HTS assays for the discovery and characterization of novel 5-Chloro-2-phenyl-1,3-benzothiazole analogs. We present detailed protocols for three distinct screening campaigns targeting key biological pathways commonly modulated by this chemical class: kinase inhibition, monoamine oxidase (MAO) inhibition, and induction of cancer cell cytotoxicity. Each protocol is designed as a self-validating system, incorporating critical quality control metrics and strategies for hit confirmation and downstream analysis.
Introduction: The Benzothiazole Scaffold and HTS-Driven Discovery
Benzothiazole derivatives are of significant interest due to their demonstrated efficacy against a variety of therapeutic targets.[4][5][6] Analogs of the core 2-phenyl-1,3-benzothiazole structure have been identified as inhibitors of enzymes crucial in oncology and neurodegenerative diseases, such as protein kinases, fatty acid amide hydrolase (FAAH), and monoamine oxidases (MAO).[7][8][9] Furthermore, many derivatives exert potent anticancer effects by inducing apoptosis and modulating critical signaling pathways like NF-κB.[10][11]
The initial stages of drug discovery for such analogs necessitate the screening of thousands to millions of compounds to identify "hits"—molecules that exhibit a desired biological activity.[3] HTS platforms, utilizing automated liquid handling, sensitive detectors, and multi-well plates, provide the necessary throughput and precision for this endeavor.[12] This guide moves beyond theoretical concepts to provide actionable, field-proven protocols that can be adapted for screening libraries of 5-Chloro-2-phenyl-1,3-benzothiazole analogs.
The causality behind our experimental design rests on a multi-pronged approach. We will screen for specific enzyme inhibition (kinases, MAOs) and concurrently for a desired cellular phenotype (cytotoxicity in cancer cells). This dual strategy allows for the identification of compounds with a clear mechanism of action as well as those with novel or complex cellular effects.
The HTS Workflow: A Self-Validating Cascade
A successful HTS campaign is more than a single experiment; it is a systematic workflow designed to identify true hits while eliminating artifacts. Our proposed workflow ensures that each step validates the findings of the previous one, from primary screen to hit confirmation.
Caption: Workflow for the CellTiter-Glo® cytotoxicity assay.
Data Analysis and Quality Control
-
Calculate Percent Viability: % Viability = 100 * (Signal_Compound - Signal_Background) / (Signal_Negative_Control - Signal_Background) (Signal_Background is from wells with medium but no cells)
-
Assess Assay Quality: Calculate the Z'-factor using the 0% viability (high concentration positive control) and 100% viability (DMSO negative control) wells. A Z' ≥ 0.5 is required for a robust assay. [13]
Hit Validation and Counter-Screening
Primary hits from any HTS campaign must be rigorously validated to eliminate false positives.
-
Dose-Response Confirmation: Re-test all primary hits in a dose-response format (e.g., 10-point, 3-fold serial dilution) to determine their potency (IC₅₀ or EC₅₀) and confirm the activity is not due to a single-point error.
-
Assay Interference Counter-Screens: Benzothiazole analogs can interfere with assay technologies. It is crucial to run counter-screens.
-
For Fluorescence-Based Assays: Screen hits in the absence of the target enzyme to identify compounds that are intrinsically fluorescent or quench the fluorescent signal.
-
For Luciferase-Based Assays: Screen hits against the luciferase enzyme directly to identify compounds that inhibit the reporter enzyme itself.
-
Conclusion
The protocols outlined in this guide provide a robust framework for the high-throughput screening of 5-Chloro-2-phenyl-1,3-benzothiazole analogs against three high-value target classes. By integrating specific biochemical assays with a phenotypic cell-based screen, researchers can efficiently identify novel bioactive compounds and gain initial insights into their mechanisms of action. Adherence to the principles of rigorous quality control, hit confirmation, and counter-screening is paramount to the success of any HTS campaign and will ensure the generation of high-quality, actionable data to drive medicinal chemistry and drug development efforts forward.
References
-
Du, G. H., et al. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 760-766. Available at: [Link]
-
O'Brien, P., et al. (2002). A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening. Analytical Biochemistry, 303(2), 166-172. Available at: [Link]
-
Jia, L., et al. (2004). A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 18(19), 2241-2246. Available at: [Link]
-
Kumar, K., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(10), e26098. Available at: [Link]
-
Benzothiazole derivatives as human DNA topoisomerase IIα inhibitors. (2014). Bioorganic & Medicinal Chemistry, 22(1), 234-242. Available at: [Link]
-
EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. (n.d.). BioAssay Systems. Available at: [Link]
-
Benzothiazoles: How Relevant in Cancer Drug Design Strategy? (2020). CardioSomatics. Available at: [Link]
-
Principle of the AlphaScreen kinase assay. (n.d.). ResearchGate. Available at: [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2019). SLAS Discovery, 24(7), 747-755. Available at: [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2021). Molecules, 26(23), 7193. Available at: [Link]
-
Du, G. H., et al. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. Available at: [Link]
-
Singh, S., et al. (2020). Benzothiazoles: How Relevant in Cancer Drug Design Strategy? CardioSomatics. Available at: [Link]
-
High-Throughput Screening for Kinase Inhibitors. (n.d.). ElectronicsAndBooks. Available at: [Link]
-
Kinase assays. (2020). BMG LABTECH. Available at: [Link]
-
Effects of fatty acid amide hydrolase (FAAH) high-throughput screening... (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). RSC Medicinal Chemistry, 13(10), 1235-1249. Available at: [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry, 12, 1364531. Available at: [Link]
-
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2023). International Journal of Molecular Sciences, 24(15), 12297. Available at: [Link]
-
Quick Guide to AlphaScreen® SureFire®Assay Optimization. (n.d.). Manuals.plus. Available at: [Link]
-
Celltiter Glo Luminescent Cell Viability Assay Protocol. (n.d.). Scribd. Available at: [Link]
-
CellTiter-Glo Assay. (n.d.). Oslo University Hospital. Available at: [Link]
-
Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). AVESİS. Available at: [Link]
-
Measuring Cell Viability with Promega® CellTiter-Glo. (n.d.). Opentrons. Available at: [Link]
-
Monoamine Oxidase Inhibitor Screening Kit (BA0188). (n.d.). Assay Genie. Available at: [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicronspheres. Available at: [Link]
-
Fluorescence Polarization Assay to Quantify Protein-Protein Interactions. (2003). Methods in Molecular Biology, 261, 161-173. Available at: [Link]
-
Protein-ligand binding measurements using fluorescence polarization. (n.d.). BMG Labtech. Available at: [Link]
-
AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2014). Assay and Drug Development Technologies, 12(1), 10-21. Available at: [Link]
-
Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. (n.d.). Supporting Information. Available at: [Link]
-
Park, S. H., & Raines, R. T. (2003). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions. Methods in Molecular Biology. Available at: [Link]
-
Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter. (2017). MethodsX, 4, 307-313. Available at: [Link]
-
Using Luciferase Reporter Cell Lines for High Throughput Screening Readouts. (2022). YouTube. Available at: [Link]
-
High-Throughput Screening of a Luciferase Reporter of Gene Silencing on the Inactive X Chromosome. (2015). Methods in Molecular Biology, 1210, 221-236. Available at: [Link]
-
Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Pharmaceuticals, 17(3), 339. Available at: [Link]
-
Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. (2015). Methods in Molecular Biology, 1322, 71-79. Available at: [Link]
-
Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). (n.d.). BioVision. Available at: [Link]
-
Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2018). Indian Journal of Pharmaceutical Education and Research, 52(4s), S1-S11. Available at: [Link]
-
Synthesis and various biological activities of benzothiazole derivative: A review. (2023). Journal of the Indian Chemical Society, 100(9), 101099. Available at: [Link]
-
Synthesis of 5-Chloro-2-(substituted phenyl)benzo[d]thiazole... (2015). ResearchGate. Available at: [Link]
Sources
- 1. ijper.org [ijper.org]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. OUH - Protocols [ous-research.no]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 13. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
Application Notes and Protocols: 5-Chloro-2-phenyl-1,3-benzothiazole as a Versatile Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Preamble: Unlocking the Potential of a Privileged Scaffold
The benzothiazole core represents a cornerstone in the architecture of functional fluorescent molecules. Its rigid, planar structure and rich electronic properties make it an exceptional fluorophore, amenable to fine-tuning for a vast array of scientific applications. This guide focuses on a specific, yet broadly applicable derivative: 5-Chloro-2-phenyl-1,3-benzothiazole . The strategic placement of a chloro-substituent on the benzothiazole ring and a phenyl group at the 2-position modulates the electronic and photophysical characteristics of the molecule, creating a versatile platform for the development of sophisticated fluorescent probes.
This document serves as a detailed technical guide, moving beyond a simple recitation of facts to provide a causal understanding of experimental design. We will explore the fundamental principles governing its fluorescence, provide robust protocols for its application, and discuss its potential in cellular imaging and analyte detection.
Scientific Underpinnings: The Photophysics of 5-Chloro-2-phenyl-1,3-benzothiazole
The utility of any fluorescent probe is dictated by its photophysical properties. While extensive experimental data for the parent 5-Chloro-2-phenyl-1,3-benzothiazole is emerging, we can infer its behavior from foundational principles and studies on closely related analogs.
Core Fluorescence Mechanism
Benzothiazole derivatives primarily operate through Intramolecular Charge Transfer (ICT) . In the ground state, the molecule has a certain electron density distribution. Upon excitation with light of an appropriate wavelength, an electron is promoted to a higher energy orbital, leading to a redistribution of charge. This excited state is often more polar than the ground state. The phenyl group at the 2-position acts as an electron-donating or modulating group, while the benzothiazole core can act as an electron acceptor. The chloro-substituent, being electron-withdrawing, further influences this charge separation.
The fluorescence emission occurs as the molecule relaxes from this ICT excited state back to the ground state. The energy of this emission is highly sensitive to the local environment, a property that is exploited for sensing applications.
Key Photophysical Parameters (Predicted and Inferred)
Direct, experimentally determined photophysical data for 5-Chloro-2-phenyl-1,3-benzothiazole is not extensively published. However, based on computational studies and data from similar 2-arylbenzothiazoles, we can project the following characteristics:
| Property | Predicted/Inferred Value | Rationale & Significance |
| Max. Excitation (λex) | ~330 - 370 nm | The π-conjugated system of the benzothiazole and phenyl rings dictates this absorption in the UV-A to near-visible range. This allows for excitation with common laboratory light sources. |
| Max. Emission (λem) | ~380 - 450 nm | Emission is expected in the violet-to-blue region. The exact wavelength is highly dependent on solvent polarity, a hallmark of ICT-based fluorophores. |
| Stokes Shift | Moderate to Large | A significant separation between excitation and emission maxima is anticipated, which is advantageous for minimizing self-quenching and improving signal-to-noise ratio in detection assays. |
| Quantum Yield (Φ) | Variable | The fluorescence quantum yield will be highly sensitive to the molecular environment. In non-polar solvents, it may be modest, but can be significantly enhanced upon binding to a target analyte or entering a more rigid environment, forming the basis of a "turn-on" sensor. |
| Solvatochromism | Pronounced | A distinct red-shift (bathochromic shift) in emission is expected with increasing solvent polarity. This is a direct consequence of the stabilization of the more polar ICT excited state by polar solvent molecules. |
Note: These values are estimations and should be experimentally verified for specific applications.
Synthesis of the Core Compound
The synthesis of 5-Chloro-2-phenyl-1,3-benzothiazole is a straightforward condensation reaction, making it an accessible tool for most chemistry laboratories.
Synthesis Workflow Diagram
Caption: Synthetic workflow for 5-Chloro-2-phenyl-1,3-benzothiazole.
Detailed Synthesis Protocol
This protocol is adapted from established literature procedures.
-
Reaction Setup: In a 50 mL round-bottomed flask equipped with a reflux condenser, combine 2-amino-4-chlorobenzenethiol (1.0 mmol, 0.159 g), benzaldehyde (1.0 mmol, 0.106 g), and N,N-dimethylformamide (10 mL).
-
Initiation: Add sodium metabisulfite (0.2 g) to the stirred mixture.
-
Reaction: Heat the mixture to reflux and maintain for 2 hours.
-
Expert Insight: Sodium metabisulfite acts as a mild oxidizing agent to facilitate the cyclization. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) to ensure completion.
-
-
Workup: After completion, allow the reaction mixture to cool to room temperature.
-
Precipitation: Pour the cooled mixture into a beaker of cold water. A solid precipitate of the crude product will form.
-
Purification: Collect the solid by filtration and wash with water. Recrystallize the crude product from ethanol to afford pure crystals of 5-Chloro-2-phenyl-1,3-benzothiazole. The expected yield is typically high (>90%).
Application Protocols: Harnessing the Probe's Potential
The true power of 5-Chloro-2-phenyl-1,3-benzothiazole lies in its application as a core scaffold for fluorescent probes. By modifying the phenyl ring, specific recognition moieties can be introduced to create sensors for a variety of analytes.
General Protocol for Analyte Detection in Solution
This protocol provides a framework for using a functionalized derivative of 5-Chloro-2-phenyl-1,3-benzothiazole for the detection of a target analyte (e.g., metal ions, reactive oxygen species).
-
Probe Preparation: Prepare a stock solution of the functionalized benzothiazole probe (e.g., 1 mM) in a suitable organic solvent such as DMSO or acetonitrile.
-
Trustworthiness Check: The purity of the solvent is critical as impurities can fluoresce and interfere with measurements. Use spectroscopy-grade solvents.
-
-
Working Solution: Prepare a working solution of the probe (e.g., 1-10 µM) in the desired buffer system (e.g., PBS, HEPES, Tris-HCl). The final concentration of the organic solvent from the stock solution should be kept low (typically <1%) to avoid artifacts.
-
Titration Experiment:
-
To a quartz cuvette containing the probe's working solution, add increasing concentrations of the target analyte.
-
After each addition, gently mix and allow the solution to equilibrate for a predetermined time (e.g., 5-15 minutes).
-
Record the fluorescence emission spectrum at a fixed excitation wavelength.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the analyte concentration.
-
For "turn-on" probes, a significant increase in fluorescence will be observed.
-
For ratiometric probes, the ratio of fluorescence intensities at two different wavelengths is plotted against the analyte concentration.
-
The limit of detection (LOD) can be calculated based on the signal-to-noise ratio (typically S/N = 3).
-
Protocol for Cellular Imaging of Target Analytes
This protocol outlines the use of a cell-permeable derivative of 5-Chloro-2-phenyl-1,3-benzothiazole for fluorescence microscopy.
-
Cell Culture: Plate cells of interest (e.g., HeLa, A549) on glass-bottom dishes or chamber slides and culture under standard conditions (37°C, 5% CO₂) until they reach 60-70% confluency.
-
Probe Loading:
-
Prepare a fresh working solution of the probe (e.g., 5-10 µM) in serum-free cell culture medium.
-
Remove the culture medium from the cells and wash once with warm phosphate-buffered saline (PBS).
-
Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C.
-
Expert Insight: The optimal probe concentration and incubation time should be determined empirically for each cell line and probe derivative to maximize signal and minimize cytotoxicity.
-
-
Analyte Stimulation (for endogenous detection):
-
To detect endogenous analytes (e.g., reactive oxygen species), treat the probe-loaded cells with a known stimulant (e.g., PMA or H₂O₂) for an appropriate duration.
-
For exogenous analyte detection, the analyte can be added to the medium during or after probe loading.
-
-
Imaging:
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add fresh culture medium or imaging buffer to the cells.
-
Image the cells using a confocal or widefield fluorescence microscope equipped with appropriate filter sets for the probe's excitation and emission wavelengths.
-
Potential Applications & Design Logic
The 5-chloro-2-phenyl-1,3-benzothiazole scaffold can be rationally modified to target specific analytes.
Detection of Reactive Oxygen Species (ROS)
-
Design Logic: ROS such as hydrogen peroxide (H₂O₂) and hypochlorous acid (HClO) are highly reactive. A common strategy is to attach a ROS-labile group, like a boronic ester, to the phenyl ring. In the presence of H₂O₂, the boronic ester is cleaved, releasing the highly fluorescent parent benzothiazole derivative, resulting in a "turn-on" signal.
-
Significance: Dysregulation of ROS is implicated in numerous pathologies, including cancer, neurodegenerative diseases, and inflammation. Probes for ROS are vital tools in drug discovery and disease diagnostics.
Sensing of Metal Ions
-
Design Logic: By incorporating chelating moieties (e.g., hydroxyl, amino, or thiol groups) onto the phenyl ring, the probe can be designed to selectively bind to specific metal ions like Zn²⁺, Al³⁺, or Fe³⁺. This binding event restricts intramolecular rotations or alters the ICT process, leading to a significant change in fluorescence (either "turn-on" or ratiometric shift).
-
Significance: Metal ions are crucial for biological function, but their dysregulation is linked to various diseases. Fluorescent probes offer a powerful method for studying metallobiology and toxicology.
Bioimaging of Cellular Structures and Events
-
Design Logic: The lipophilic nature of the 5-Chloro-2-phenyl-1,3-benzothiazole core can be exploited for imaging cellular membranes or lipid droplets. Furthermore, by attaching specific targeting ligands (e.g., for mitochondria or lysosomes), the probe can be directed to specific organelles.
-
Significance: The ability to visualize the subcellular localization and dynamics of biomolecules is fundamental to cell biology and the development of targeted therapies.
Workflow for Probe Design and Application
Caption: Logical workflow for developing and applying a benzothiazole-based probe.
Concluding Remarks
5-Chloro-2-phenyl-1,3-benzothiazole is more than just a single molecule; it is a versatile and accessible platform for the creation of high-performance fluorescent probes. Its robust synthesis, tunable electronics, and sensitivity to the molecular environment provide a rich foundation for innovation. By understanding the core scientific principles and applying the rigorous protocols outlined in this guide, researchers can effectively leverage this powerful scaffold to illuminate complex biological processes and accelerate discoveries in medicine and materials science.
References
-
Recent Research Progress of Benzothiazole Derivative Based Fluorescent Probes for Reactive Oxygen (H2O2 HClO) and Sulfide (H2S) Recognition. (2025). ResearchGate. [Link]
-
A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. PMC. [Link]
-
Highly sensitive benzothiazole-based chemosensors for detection and bioimaging of peroxynitrite in living cells. PMC. [Link]
-
A ratiometric benzothiazole-based fluorescence probe for selectively recognizing HClO and its practical applications. Inorganica Chimica Acta. [Link]
-
Fluorescent probes for the detection of reactive oxygen species in human spermatozoa. Andrology. [Link]
-
Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions. ACS Omega. [Link]
-
Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application. RSC Advances. [Link]
- Preparation and use of fluorescent benzothiazole derivatives.
-
Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates. ACS Chemical Neuroscience. [Link]
-
A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ and Its Application in Water Samples and Cell Imaging. MDPI. [Link]
-
Synthesis of 5-Chloro-2-(substituted phenyl)benzo[d]thiazole... ResearchGate. [Link]
-
Synthesis and preliminary in vitro biological evaluation of 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives designed as novel antimelanogenesis agents. Bioorganic & Medicinal Chemistry Letters. [Link]
- Benzothiazole-quinoline based probe for simultaneous colorimetric detection of CN- and Cu2+ ions, with fluorescence
Application Notes & Protocols: A Framework for Efficacy Testing of 5-Chloro-2-phenyl-1,3-benzothiazole
Audience: Researchers, scientists, and drug development professionals.
Abstract: The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer and anti-inflammatory effects.[1][2][3][4] This document presents a comprehensive experimental framework for evaluating the therapeutic efficacy of a specific derivative, 5-Chloro-2-phenyl-1,3-benzothiazole. The proposed workflow is designed as a multi-stage process, beginning with robust in vitro screening to establish cytotoxic and mechanistic activity, followed by in vivo validation using established tumor xenograft models.[5][6] Each protocol is detailed with step-by-step instructions, explanations of the underlying scientific principles, and considerations for data interpretation, providing a self-validating system for preclinical assessment. The objective is to guide researchers in generating reproducible and translatable data for early-stage drug discovery.
Introduction and Scientific Rationale
Heterocyclic compounds containing the benzothiazole nucleus are of significant interest due to their diverse biological activities.[7] Modifications to the benzothiazole core, such as the introduction of halogen groups like chloro (-Cl), have been shown to enhance the pharmacological properties of these molecules.[1][8] Specifically, derivatives of 2-phenylbenzothiazole have demonstrated potent and selective antiproliferative activity in various human cancer cell lines.
The subject of this guide, 5-Chloro-2-phenyl-1,3-benzothiazole, is a novel compound whose efficacy has yet to be fully characterized. Based on the established anticancer and anti-inflammatory potential of structurally related benzothiazoles, we hypothesize that this compound will exhibit cytotoxic effects on cancer cells, potentially through the induction of apoptosis and/or cell cycle arrest.[9] Recent studies on similar benzothiazole derivatives have implicated the inhibition of key cell survival pathways like AKT and ERK.[9]
This document outlines a logical, phased approach to test this hypothesis, starting with foundational in vitro assays to determine the compound's potency and mechanism of action, and culminating in a preclinical in vivo model to assess its therapeutic efficacy in a biological system.[10][11]
Phase I: In Vitro Efficacy Profiling
The initial phase of testing is designed to rapidly assess the biological activity of 5-Chloro-2-phenyl-1,3-benzothiazole on cancer cells.[12][13] These assays are cost-effective, have high throughput, and provide critical data to justify progression to more complex in vivo studies.[6]
2.1. Cell Viability and Cytotoxicity Assessment
Objective: To determine the concentration-dependent effect of the compound on cancer cell viability and to calculate the half-maximal inhibitory concentration (IC50).
Core Technique: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay.
Scientific Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells.[14] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of living cells. The insoluble formazan is then solubilized, and the absorbance is measured to quantify cell viability.[16]
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., A549 human lung carcinoma, MCF-7 human breast adenocarcinoma) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of 5-Chloro-2-phenyl-1,3-benzothiazole in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[16] Incubate for 3-4 hours at 37°C until purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) to each well to dissolve the formazan crystals.[15][16]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
2.2. Mechanistic Insight: Apoptosis Induction
Objective: To determine if the observed cytotoxicity is mediated by the induction of apoptosis.
Core Technique: Annexin V-FITC and Propidium Iodide (PI) Staining with Flow Cytometry.
Scientific Principle: A key feature of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC to label early apoptotic cells.[17] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[17] This dual-staining method allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[17]
Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with 5-Chloro-2-phenyl-1,3-benzothiazole at concentrations corresponding to its IC50 and 2x IC50 for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., 1 µM Staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
2.3. Mechanistic Insight: Cell Cycle Analysis
Objective: To investigate if the compound induces cell cycle arrest at specific phases.
Core Technique: Propidium Iodide (PI) Staining and Flow Cytometry.
Scientific Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells, one can distinguish between cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[18]
Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed cells and treat with the compound as described in the apoptosis protocol (Section 2.2, step 1).
-
Cell Harvesting & Fixation: Harvest cells and wash with PBS. Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. Use software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[19][20]
Phase II: In Vivo Efficacy Evaluation
Following promising in vitro results, the next critical step is to evaluate the compound's efficacy in a living organism.[21] Animal models are essential for assessing pharmacokinetic parameters and overall anti-tumor activity in a complex biological system.[22]
3.1. Model Selection and Rationale
Model: Human tumor xenografts in immunodeficient mice (e.g., Athymic Nude or SCID mice).
Scientific Rationale: Cell Line-Derived Xenograft (CDX) models involve the subcutaneous implantation of human cancer cell lines into immunodeficient mice.[5][23] This approach is widely used in preclinical oncology because it is robust, reproducible, and allows for the direct assessment of a compound's effect on human tumor growth.[24] The use of immunodeficient mice is necessary to prevent the rejection of the human tumor cells.[5]
3.2. Experimental Workflow Diagram
Caption: High-level workflow for efficacy testing of a novel compound.
3.3. Protocol: Subcutaneous Xenograft Model
-
Animal Housing: House immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old) in a specific-pathogen-free (SPF) environment.
-
Cell Preparation: Culture the selected cancer cell line (e.g., A549) to ~80% confluency. Harvest and resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 50 million cells/mL. Mix the cell suspension 1:1 with Matrigel® to promote tumor formation.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 million cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice twice weekly. Once tumors reach a palpable size (approx. 100-150 mm³), measure them using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
Randomization and Grouping: When tumors reach the target volume, randomly assign the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle Control (e.g., saline with 5% DMSO, 10% Solutol)
-
Group 2: 5-Chloro-2-phenyl-1,3-benzothiazole (Low Dose)
-
Group 3: 5-Chloro-2-phenyl-1,3-benzothiazole (High Dose)
-
Group 4: Positive Control (e.g., a standard-of-care chemotherapy agent)
-
-
Compound Administration: Administer the compound and controls via the determined route (e.g., intraperitoneal injection, oral gavage) daily or on another optimized schedule.
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Monitor for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
The primary endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
-
Data Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Statistically compare the tumor volumes between groups (e.g., using ANOVA).
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format for easy comparison.
Table 1: In Vitro Cytotoxicity of 5-Chloro-2-phenyl-1,3-benzothiazole
| Cell Line | Tissue of Origin | IC50 (µM) after 72h |
| A549 | Lung Carcinoma | 5.2 ± 0.6 |
| MCF-7 | Breast Adenocarcinoma | 8.9 ± 1.1 |
| HCT116 | Colon Carcinoma | 3.5 ± 0.4 |
| PANC-1 | Pancreatic Carcinoma | 12.1 ± 1.5 |
Table 2: In Vivo Efficacy in A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1850 ± 210 | - | +2.5 |
| Compound (Low Dose) | 25 | 980 ± 150 | 47.0 | -1.8 |
| Compound (High Dose) | 50 | 555 ± 95 | 70.0 | -4.5 |
| Positive Control | 10 | 410 ± 80 | 77.8 | -8.0 |
Hypothesized Signaling Pathway
Based on literature for similar compounds, 5-Chloro-2-phenyl-1,3-benzothiazole might inhibit pro-survival signaling pathways.[9]
Caption: Hypothesized inhibition of AKT and ERK pathways.
Conclusion
This document provides a structured and scientifically grounded framework for the preclinical efficacy testing of 5-Chloro-2-phenyl-1,3-benzothiazole. By systematically progressing from broad in vitro screening to targeted in vivo studies, researchers can efficiently characterize the compound's therapeutic potential. Adherence to these detailed protocols, including the use of appropriate controls and robust data analysis, is crucial for generating reliable and reproducible findings. The successful completion of this experimental plan will provide the necessary foundation for further development, including advanced pharmacology, toxicology studies, and potential IND-enabling research.
References
-
Indian Journal of Pharmaceutical Education and Research. Synthesis and Pharmacological Activities of Benzothiazole Derivatives. [Link]
-
Zheng, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. Frontiers in Pharmacology. [Link]
-
Lokhande, R., et al. (2013). Synthesis and biological activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione and its derivatives. ResearchGate. [Link]
-
Wang, S., et al. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Molecules. [Link]
-
Royal Society of Chemistry. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]
-
Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Inorganica Chimica Acta. [Link]
-
National Center for Biotechnology Information. General Principles of Preclinical Study Design. [Link]
-
Hashmi, S., & Mishra, A. P. (2022). Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives for Anti-Inflammatory Activity. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Rather, M. A., et al. (2022). Role of animal models in biomedical research: a review. Journal of Translational Medicine. [Link]
-
ResearchGate. Synthesis of 5-Chloro-2-(substituted phenyl)benzo[d]thiazole.... [Link]
-
Lee, C. H. (2012). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research. [Link]
-
National Center for Biotechnology Information. In Vitro Assays for Screening Small Molecules. [Link]
-
MDPI. A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. [Link]
-
Crown Bioscience. Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]
-
PPD. Preclinical Studies in Drug Development. [Link]
-
National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
Taconic Biosciences. The Role of Mouse Models in Drug Discovery. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
ResearchGate. (PDF) In-vitro Models in Anticancer Screening. [Link]
-
The Jackson Laboratory. How to design robust preclinical efficacy studies that make a difference. [Link]
-
Crown Bioscience. Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. [Link]
-
International Journal of Research in Pharmacy and Chemistry. ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. [Link]
-
National Center for Biotechnology Information. Analysis of cell cycle by flow cytometry. [Link]
-
University of Bergen. Protocol IncuCyte® Apoptosis Assay. [Link]
-
Frontiers. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. [Link]
-
ResearchGate. Synthesis, Characterization and Pharmacological evaluation of some newer Benzothiazole derivatives. [Link]
-
ResearchGate. Drug efficacy screening in animal models of human disease. [Link]
-
ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
-
The Physiological Society. Experimental design and irreproducibility in pre-clinical research. [Link]
-
International Journal of Pharmaceutical Sciences and Research. BENZOTHIAZOLE DERIVATIVE: A REVIEW ON ITS PHARMACOLOGICAL IMPORTANCE TOWARDS SYNTHESIS OF LEAD. [Link]
-
Seminars in Radiation Oncology. New Anticancer Agents: In Vitro and In Vivo Evaluation. [Link]
-
Drug Target Review. Exploring alternatives to animal testing in drug discovery. [Link]
-
Altogen Labs. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. [Link]
-
MDPI. Designing an In Vivo Preclinical Research Study. [Link]
-
University of Rochester Medical Center. Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]
-
MDPI. Basic Methods of Cell Cycle Analysis. [Link]
Sources
- 1. ijper.org [ijper.org]
- 2. jchemrev.com [jchemrev.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ppd.com [ppd.com]
- 12. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. miltenyibiotec.com [miltenyibiotec.com]
- 21. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijrpc.com [ijrpc.com]
- 23. blog.crownbio.com [blog.crownbio.com]
- 24. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]
5-Chloro-2-phenyl-1,3-benzothiazole in the development of enzyme inhibitors
Application Notes & Protocols
Topic: 5-Chloro-2-phenyl-1,3-benzothiazole in the Development of Enzyme Inhibitors Audience: Researchers, scientists, and drug development professionals.
Foreword: The Benzothiazole Scaffold as a Privileged Core in Enzyme Inhibitor Design
From the Senior Application Scientist's Desk,
The quest for novel therapeutics is often a search for molecular frameworks that can be readily adapted to interact with a multitude of biological targets. In the landscape of medicinal chemistry, the benzothiazole ring system stands out as a "privileged scaffold."[1][2] This bicyclic heterocycle, comprising a benzene ring fused to a thiazole ring, is a cornerstone in the design of agents with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[2][3][4][5][6][7][8] A primary mechanism through which these derivatives exert their effects is through the targeted inhibition of enzymes, making them invaluable starting points for drug discovery.[7][9][10]
This guide focuses specifically on a key starting block: 5-Chloro-2-phenyl-1,3-benzothiazole . We will dissect its utility, not merely as a compound, but as a foundational platform for generating libraries of potent enzyme inhibitors. The presence of the chloro-substituent and the versatile 2-phenyl ring provides strategic handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
Herein, we move beyond simple recitation of facts. We will explore the causality behind the protocols, providing the rationale needed to adapt these methods for your specific enzyme target. This document is designed to be a practical, field-proven guide, empowering you to leverage the 5-Chloro-2-phenyl-1,3-benzothiazole scaffold in your own research endeavors.
The 5-Chloro-2-phenyl-1,3-benzothiazole Scaffold: A Strategic Overview
The utility of this scaffold lies in its unique combination of structural and electronic properties. The planar, aromatic nature of the benzothiazole core provides a rigid foundation for positioning substituents to interact with enzyme active sites. The key positions for derivatization are the 2-phenyl ring and the benzothiazole core itself.[1][8][10]
-
The 2-Phenyl Group: This is the most common and versatile site for modification. By utilizing different substituted benzaldehydes in the initial synthesis, a wide array of analogues can be generated to probe the topology and electrostatic environment of an enzyme's binding pocket.
-
The 5-Chloro Group: The chlorine atom is not a passive passenger. Its electron-withdrawing nature influences the electronic character of the entire ring system. Furthermore, it enhances lipophilicity, which can be critical for membrane permeability, and provides a potential site for halogen bonding—a specific and increasingly recognized interaction in ligand-protein binding.
Below is a diagram illustrating the key features of the scaffold.
Caption: Key modification sites on the core scaffold.
Synthesis Protocols: From Core Scaffold to Diversified Library
A robust synthetic strategy is the bedrock of any inhibitor development program. The following protocols provide a reliable path for synthesizing the core scaffold and creating a library of derivatives.
Protocol 1: Synthesis of the Core Scaffold (5-Chloro-2-phenyl-1,3-benzothiazole)
This protocol is based on the classical and efficient condensation reaction between 2-amino-4-chlorobenzenethiol and benzaldehyde.[4][11]
Rationale: This one-pot reaction forms the thiazole ring through an initial Schiff base formation followed by an intramolecular cyclization and oxidation. N,N-dimethylformamide (DMF) is an excellent high-boiling solvent for this reaction, while an oxidizing agent (or ambient air over time) facilitates the final aromatization step.[5][7]
Materials:
-
2-amino-4-chlorobenzenethiol
-
Benzaldehyde
-
N,N-dimethylformamide (DMF)
-
Ethanol (for crystallization)
-
Deionized Water
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine 2-amino-4-chlorobenzenethiol (1.0 mmol, 0.159 g) and benzaldehyde (1.0 mmol, 0.106 g).
-
Solvent Addition: Add 10 mL of N,N-dimethylformamide (DMF) to the flask.
-
Reflux: Place the flask on a magnetic stirrer/hotplate, attach a reflux condenser, and heat the mixture to reflux (approx. 153°C). Maintain reflux for 2-4 hours.
-
Scientist's Note: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 8:2). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
-
Precipitation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing 50 mL of cold water while stirring. A solid precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration and wash with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent like ethanol to afford pure crystals of 5-Chloro-2-phenyl-1,3-benzothiazole.[4]
Caption: Workflow for the synthesis of the core scaffold.
Protocol 2: Generation of a Derivative Library via Substituted Benzaldehydes
The power of this scaffold lies in the ease of diversification. By simply substituting benzaldehyde in Protocol 1 with various commercially available substituted benzaldehydes, a library of analogues can be rapidly synthesized to probe for structure-activity relationships.
Procedure:
-
Follow Protocol 1 exactly, but in Step 1, replace benzaldehyde (1.0 mmol) with an equimolar amount of a substituted benzaldehyde.
Table of Example Substitutions and Their Rationale:
| Substituted Benzaldehyde | Rationale for Inclusion in Library | Potential Interaction |
| 4-Hydroxybenzaldehyde | Introduces a hydrogen bond donor/acceptor group. | Hydrogen bonding |
| 4-Methoxybenzaldehyde | Adds a hydrogen bond acceptor and increases lipophilicity slightly. | Hydrogen bonding, steric bulk |
| 4-Nitrobenzaldehyde | Strong electron-withdrawing group; potent H-bond acceptor. | Electronic modulation, H-bonding |
| 4-(Dimethylamino)benzaldehyde | Strong electron-donating group; potential for ionic interactions if protonated. | Electronic modulation, H-bonding |
| 2-Chlorobenzaldehyde | Probes for steric tolerance and potential halogen bonding near the 2-position. | Steric effects, halogen bonding |
Enzyme Inhibition Assay Protocols
Once a library is synthesized, it must be screened for biological activity. The choice of assay depends on the enzyme target. Below are two robust, widely applicable protocols.
Protocol 3: Spectrophotometric Assay for Cholinesterase Inhibition (Ellman's Method)
This method is the gold standard for assaying acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key targets in Alzheimer's disease research.[12][13]
Principle: The enzyme hydrolyzes a substrate (acetylthiocholine), producing thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion (TNB²⁻), which can be quantified by measuring absorbance at 412 nm. An inhibitor will slow this reaction, resulting in a lower absorbance reading.
Materials:
-
96-well microplate
-
Microplate reader
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Synthesized inhibitor compounds dissolved in DMSO
Procedure:
-
Reagent Preparation: Prepare stock solutions of your inhibitors in DMSO. Prepare working solutions of enzyme, substrate, and DTNB in the phosphate buffer.
-
Plate Loading: To each well of a 96-well plate, add:
-
25 µL of inhibitor solution (or DMSO for control).
-
125 µL of DTNB solution.
-
50 µL of buffer.
-
25 µL of enzyme solution.
-
-
Pre-incubation: Mix and incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes. This allows the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 25 µL of the substrate solution (ATCI) to each well to start the reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 15-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (change in absorbance/time).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot % Inhibition vs. log[Inhibitor Concentration] and use non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value.[12]
-
Caption: Workflow for the Ellman's spectrophotometric assay.
Case Study: Targeting Enzymes in Alzheimer's Disease
A promising strategy for complex neurodegenerative disorders like Alzheimer's disease is the development of multi-target agents.[9] Benzothiazole derivatives have shown exceptional promise as dual inhibitors of both Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).[12][13][14] Inhibiting AChE increases levels of the neurotransmitter acetylcholine, while inhibiting MAO-B reduces oxidative stress in the brain.
Several studies have successfully synthesized benzothiazole derivatives that demonstrate potent, nanomolar inhibition of both enzymes.[12][13] The 2-phenyl ring is often connected via a linker to a piperazine or similar moiety, which is known to interact favorably with the catalytic anionic site (CAS) of the cholinesterase enzyme.[12]
Table: Example Inhibition Data for Benzothiazole Derivatives against AD Targets (Data is illustrative, based on published findings[12][13][14])
| Compound ID | Modification on 2-Phenyl Ring | AChE IC₅₀ (nM) | MAO-B IC₅₀ (nM) |
| 4f | -C(O)-linker-piperazine-CH₂CH₂N(CH₃)₂ | 23.4 ± 1.1 | 40.3 ± 1.7 |
| 4m | -C(O)-linker-piperazine-CH₂CH₂CH₂N(CH₃)₂ | 27.8 ± 1.0 | 56.7 ± 2.2 |
| Selegiline | (Reference Drug) | - | 37.4 ± 1.6 |
| Donepezil | (Reference Drug) | 56.3 ± 2.5 | - |
This data clearly shows that benzothiazole derivatives can be engineered to be highly potent dual inhibitors, often exceeding the potency of single-target reference drugs.
Caption: Multi-target strategy for Alzheimer's Disease.
Conclusion and Future Outlook
The 5-Chloro-2-phenyl-1,3-benzothiazole scaffold is more than just a chemical entity; it is a versatile and powerful platform for the discovery of novel enzyme inhibitors. Its synthetic tractability allows for the rapid generation of diverse chemical libraries, and its inherent pharmacological relevance has been proven across numerous therapeutic areas.[6][8][10] The protocols and strategies outlined in this guide provide a solid foundation for any research program aiming to develop new inhibitors. By understanding the rationale behind the synthetic steps and analytical assays, researchers can intelligently design and execute experiments, accelerating the journey from a hit compound to a viable drug candidate.
References
- Benchchem. Application Notes & Protocols: Benzothiazole Derivatives as Enzyme Inhibitors.
- Karaca, Ş., Osmaniye, D., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central.
- Acharya, S. S., Rout, P. R., & Parida, B. B. Synthesis of 5-Chloro-2-(substituted phenyl)benzo[d]thiazole... ResearchGate.
- Jukič, M., et al. (2020). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. MDPI.
- Various Authors. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
- Lakshmanan, B., et al. (2012). 5-Chloro-2-phenyl-1,3-benzothiazole. PMC - NIH.
- Various Authors. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
- Li, J., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI.
- Pecic, S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed.
- Various Authors. (2015). Medicinal significance of benzothiazole scaffold: an insight view. Taylor & Francis Online.
- Benchchem. The Benzothiazole Scaffold: A Cornerstone in Drug Discovery and Development.
- Various Authors. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews.
- Karaca, Ş., Osmaniye, D., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. ResearchGate.
- Gümüş, M., et al. (2018). Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. PMC - NIH.
- Lakshmanan, B., et al. (2012). 5-Chloro-2-phenyl-1,3-benzothiazole. ResearchGate.
- Li, J., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PMC - NIH.
- Mamedov, V. A., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH.
- Various Authors. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.
- Karaca, Ş., Osmaniye, D., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Semantic Scholar.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 4. 5-Chloro-2-phenyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 6. jchemrev.com [jchemrev.com]
- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Optimizing reaction conditions for 5-Chloro-2-phenyl-1,3-benzothiazole synthesis
Welcome to the technical support guide for the synthesis of 5-Chloro-2-phenyl-1,3-benzothiazole. This resource is designed for chemists and researchers in drug development to navigate the common challenges and optimize the synthesis of this important heterocyclic scaffold. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your reaction outcomes.
Overview of the Core Synthesis
The most common and direct route to synthesizing 5-Chloro-2-phenyl-1,3-benzothiazole involves the oxidative cyclization of 2-amino-4-chlorobenzenethiol with benzaldehyde.[1][2] This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring system.[3]
The general reaction scheme is as follows:
Reaction Mechanism Pathway
The following diagram illustrates the key steps in the formation of the benzothiazole ring. Understanding this pathway is crucial for diagnosing issues related to intermediate accumulation or side-product formation.
Caption: Key stages in the synthesis of 5-Chloro-2-phenyl-1,3-benzothiazole.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low or I'm getting no product at all. What are the likely causes and how can I fix it?
Low or no yield is a frequent problem that can often be traced back to one of four key areas: starting material quality, catalyst/oxidant efficiency, reaction temperature, or solvent choice.
Possible Causes & Solutions:
-
Poor Quality of Starting Materials: 2-amino-4-chlorobenzenethiol is highly susceptible to air oxidation, where it can dimerize to form a disulfide.[4] This disulfide impurity will not participate in the reaction.
-
Solution: Use freshly opened 2-amino-4-chlorobenzenethiol or purify it by recrystallization before use. Ensure the benzaldehyde is free of benzoic acid, which can form from air oxidation. Running the reaction under an inert atmosphere (Nitrogen or Argon) can also prevent starting material degradation.[4]
-
-
Inefficient Oxidation: The final step, the aromatization of the benzothiazoline intermediate, requires an oxidant.[3] If this step is inefficient, the reaction can stall.[3]
-
Solution: While atmospheric oxygen can sometimes be sufficient, explicitly adding an oxidant is more reliable.[3] A common and effective system is a mixture of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in ethanol.[3][5][6] Other options include using DMSO as both the solvent and the oxidant, or catalytic amounts of iodine.[3][5][7]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. Some variations of this synthesis work well at room temperature, while others require heating to overcome the activation energy for cyclization.[4]
Optimized Reaction Condition Summary
| Parameter | Recommended Range/Value | Rationale & Citation |
| Solvent | Ethanol, DMF, DMSO | Ethanol is a good general-purpose solvent.[3] DMF is effective for higher temperature reactions.[1] DMSO can also act as the oxidant.[5] |
| Temperature | Room Temperature to Reflux (e.g., 80-150°C) | Varies by catalyst system. Monitor by TLC to determine the optimal temperature for your specific setup.[4][7] |
| Oxidant | H₂O₂/HCl, DMSO, I₂, Air | H₂O₂/HCl is a highly efficient system for room temperature reactions.[3][6] |
| Reactant Ratio | 1:1 (Thiophenol:Aldehyde) | A 1:1 stoichiometric ratio is typically optimal.[1] |
| Atmosphere | Inert (N₂ or Ar) recommended | Minimizes oxidation of the 2-aminothiophenol starting material.[4] |
Q2: My reaction works, but it's messy. How can I reduce the formation of impurities?
The formation of byproducts complicates purification and lowers the overall yield.[4] Key culprits include the disulfide byproduct from the starting material, incomplete cyclization, or over-oxidation.
Caption: Troubleshooting workflow for improving product purity.
Common Impurities & Mitigation Strategies:
-
Disulfide of 2-amino-4-chlorobenzenethiol: As mentioned, this forms from the oxidation of your starting material. Running the reaction under an inert atmosphere is the best preventative measure.[4]
-
Incomplete Cyclization: The Schiff base intermediate may fail to cyclize efficiently.[4] This can be due to insufficient heat or an inappropriate catalyst. Ensure conditions are sufficient to drive the reaction to completion (monitor by TLC).
-
Over-oxidation: Using an overly aggressive oxidizing agent or an excessive stoichiometric amount can lead to the formation of undesired oxidized byproducts.[4] Carefully control the amount of oxidant added. For instance, when using H₂O₂, add it dropwise and use a moderate excess.
Q3: I've formed the product, but I'm struggling with purification. What is the best method?
The product, 5-Chloro-2-phenyl-1,3-benzothiazole, is a solid at room temperature.[1] The most common and effective purification method is recrystallization.
Step-by-Step Recrystallization Protocol:
-
Work-up: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the crude product.[1]
-
Isolation: Collect the crude solid by vacuum filtration and wash with cold water to remove water-soluble impurities.
-
Dissolution: Transfer the crude solid to a clean flask. Add a minimum amount of a suitable hot solvent to dissolve the solid completely. Ethanol is reported to be an effective solvent for recrystallization.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Final Collection: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them under vacuum.
For particularly impure samples, column chromatography may be necessary. A silica gel stationary phase with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is a good starting point.
Validated Experimental Protocol
This protocol is adapted from a reported high-yield synthesis.[1]
Materials:
-
2-amino-4-chlorobenzenethiol (1 mmol, 0.159 g)
-
Benzaldehyde (1 mmol, 0.106 g)
-
N,N-dimethylformamide (DMF) (10 mL)
-
Sodium metabisulfite (0.2 g) (Optional, can help prevent oxidation)
Procedure:
-
Combine 2-amino-4-chlorobenzenethiol, benzaldehyde, sodium metabisulfite, and DMF in a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Stir the mixture and heat to reflux. Maintain reflux for 2 hours, monitoring the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of cold water, which should cause a solid to precipitate.
-
Collect the solid precipitate by vacuum filtration.
-
Purify the crude product by recrystallization from ethanol to afford pure crystals of 5-Chloro-2-phenyl-1,3-benzothiazole. A yield of ~92% has been reported using this method.[1]
References
- BenchChem. (2025).
- BenchChem. (2025).
- Zhao, D.-Y., et al. (2012). Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles. Synthesis, 44, 927-933.
-
Arshad, M., et al. (2012). 5-Chloro-2-phenyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o429. [Link]
-
ResearchGate. (n.d.). Synthesis of 5-Chloro-2-(substituted phenyl)benzo[d]thiazole derivatives under different reaction conditions. [Link]
-
Singh, P., et al. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 3(1), 13-23. [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]
-
Gao, X., & Gao, Y. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(16), 4933. [Link]
-
Rani, P., et al. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 9. [Link]
Sources
- 1. 5-Chloro-2-phenyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles [organic-chemistry.org]
Technical Support Center: Overcoming In Vitro Solubility Challenges with 5-Chloro-2-phenyl-1,3-benzothiazole
Introduction:
Welcome to the technical support guide for 5-Chloro-2-phenyl-1,3-benzothiazole. This document is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their in vitro experiments. Benzothiazole derivatives are a significant class of heterocyclic compounds, known for a wide range of biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.[1][2] However, the hydrophobic nature of 5-Chloro-2-phenyl-1,3-benzothiazole often leads to poor aqueous solubility, a critical hurdle in obtaining reliable and reproducible in vitro data.[3]
This guide provides a structured, problem-solving approach to effectively manage and overcome these solubility challenges. We will move from foundational knowledge and frequently asked questions to advanced troubleshooting workflows and detailed experimental protocols.
Part 1: Quick Start FAQ - Your First Response Guide
This section addresses the most common initial queries regarding the handling of 5-Chloro-2-phenyl-1,3-benzothiazole.
Q1: What is the best solvent to prepare a stock solution of 5-Chloro-2-phenyl-1,3-benzothiazole?
A1: Dimethyl sulfoxide (DMSO) is the recommended starting solvent.[4][5] It is a powerful, aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds and is miscible with water and cell culture media.[4] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store this stock at -20°C or -80°C to ensure stability.
Q2: My compound precipitates when I add my DMSO stock to the aqueous cell culture medium. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs when the hydrophobic compound, forced out of the DMSO, cannot be solvated by the aqueous medium.
-
Immediate Action: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally ≤0.1% and not exceeding 0.5% for most cell lines during prolonged exposure (≥24 hours).[6][7][8] High concentrations of DMSO can be toxic to cells and may cause artifacts.[4][6][9]
-
Next Step: Refer to the "Troubleshooting Workflow for Compound Precipitation" diagram and the detailed guides in Part 2. You may need to lower your final compound concentration, use a co-solvent, or explore formulation strategies.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: This is highly cell-line dependent and also relies on the duration of exposure.[6]
-
General Rule of Thumb: Aim for a final concentration of ≤0.1% for sensitive cell lines or long-term assays (>48h).[8]
-
Less Sensitive Lines/Shorter Assays: Some robust cell lines may tolerate up to 0.5% or even 1% for short incubation periods (e.g., 4-24 hours), but this must be validated.[6][8]
-
Critical Control: Always include a "vehicle control" in your experiments. This is a culture treated with the same final concentration of DMSO (or other solvents) as your compound-treated samples, but without the compound itself. This allows you to distinguish between the effects of the compound and the solvent.[8]
Q4: Can I use ethanol instead of DMSO?
A4: Ethanol can be used, but it is generally more cytotoxic than DMSO at equivalent concentrations.[9] If used, the final concentration should be kept extremely low, often below 0.1%. For many applications, DMSO is the superior choice due to its ability to dissolve a broader range of compounds and its slightly better toxicity profile in in vitro systems.[4]
Q5: I see a precipitate in my stock solution after thawing. Is it still usable?
A5: Precipitate after a freeze-thaw cycle indicates that the compound has fallen out of solution. Do not use it directly. You must redissolve the compound completely. Gently warm the vial (e.g., in a 37°C water bath) and vortex thoroughly until the solution is clear. If it does not redissolve, you may have prepared the stock at a concentration above its solubility limit in that solvent at room temperature.
Part 2: Deep Dive - Troubleshooting & Advanced Methodologies
This section provides structured workflows and detailed protocols for systematically addressing solubility issues.
Troubleshooting Workflow for Compound Precipitation
When your initial attempt to dilute a DMSO stock solution into your aqueous assay buffer or cell culture medium fails, follow this decision tree.
Caption: Decision tree for troubleshooting compound precipitation.
Strategy 1: Co-Solvent Systems
A co-solvent is a water-miscible organic solvent that, when added to the main solvent (water), can increase the solubility of a nonpolar solute.[10][11] The co-solvent works by reducing the overall polarity of the solvent system.[]
Common Co-Solvents for In Vitro Use:
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Glycerin
-
Surfactants (e.g., Tween® 80, Poloxamer) at very low concentrations
Table 1: Recommended Starting Concentrations for Solvents & Co-Solvents
| Solvent/Co-Solvent | Typical Stock Conc. | Recommended Max Final Conc. (v/v) | Key Considerations |
| DMSO | 10-50 mM | ≤ 0.5% (Validate for your cell line, aim for ≤0.1%)[6][8] | Can affect cell differentiation and viability.[4][7] Always use a vehicle control. |
| Ethanol | 10-50 mM | ≤ 0.1% | More cytotoxic than DMSO for many cell lines.[9] |
| PEG 400 | - | ≤ 1% | Generally low toxicity. Can be viscous. |
| Tween® 80 | - | ≤ 0.01% | Surfactant properties can interfere with membranes and some assays. |
Experimental Protocol: Preparing a Working Solution with a Co-Solvent
-
Prepare Stock: Dissolve 5-Chloro-2-phenyl-1,3-benzothiazole in 100% DMSO to create a 20 mM stock solution.
-
Create an Intermediate Dilution: This is the critical step. Instead of diluting directly into the final medium, create an intermediate mixture. For a final assay concentration of 10 µM with 0.1% DMSO and 0.5% PEG 400:
-
Take your 20 mM stock.
-
Dilute it 1:10 in PEG 400 to get a 2 mM intermediate solution (in 10% DMSO / 90% PEG 400).
-
-
Final Dilution: Add the intermediate solution to your final aqueous medium. For example, add 5 µL of the 2 mM intermediate solution to 995 µL of cell culture medium. This serial dilution method helps prevent the compound from crashing out of solution.
-
Vortex and Visually Inspect: Ensure the final solution is clear and free of any precipitate before adding it to cells.
Strategy 2: Formulation with Cyclodextrins
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate poorly soluble drug molecules, effectively shielding the hydrophobic part from the aqueous environment and forming a more soluble inclusion complex.[10][13][14]
Recommended Cyclodextrin:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[13]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Experimental Protocol: Preparing a Cyclodextrin Inclusion Complex
This protocol is for preparing a stock solution where the compound is pre-complexed with HP-β-CD.
-
Prepare CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in ultrapure water. This may require gentle heating and stirring to fully dissolve.
-
Add Compound: Add the solid 5-Chloro-2-phenyl-1,3-benzothiazole powder directly to the HP-β-CD solution to achieve the desired molar ratio (e.g., 1:1 or 1:2 compound to CD).
-
Complexation: Stir the mixture vigorously at room temperature or with gentle heat (e.g., 40-50°C) for 24-48 hours. The solution should become clear as the complex forms.[15]
-
Sterilization and Storage: Filter the resulting solution through a 0.22 µm sterile filter. This is your aqueous stock solution. Store at 4°C.
-
Usage: This aqueous stock can now be diluted directly into your cell culture medium. Remember to include a vehicle control with the same final concentration of HP-β-CD.
Strategy 3: Leveraging Serum Proteins
For in vitro assays using serum-containing media, serum proteins like albumin can act as natural carriers for hydrophobic compounds.[16] This can sometimes prevent precipitation.
Protocol: Pre-incubation with Serum
-
Prepare High-Concentration Stock: Make a concentrated stock of your compound in 100% DMSO (e.g., 50 mM).
-
Pre-mix with Serum: Before diluting into the full volume of medium, add the required volume of your DMSO stock to a small volume of pure Fetal Bovine Serum (FBS) or a concentrated serum solution. Vortex gently.
-
Incubate: Allow the mixture to incubate for 15-30 minutes at 37°C. This allows the compound to bind to albumin and other proteins.
-
Final Dilution: Add the compound-serum mixture to the rest of your serum-free or low-serum medium to achieve the final desired concentrations of compound, DMSO, and serum.
Important Note: This method is only suitable for endpoints where protein binding does not interfere with the compound's activity. The free (unbound) concentration of the compound will be lower than the total concentration added.
Part 3: Final Checklist & Best Practices
-
Always Validate Your Vehicle: Test the final concentration of all solvents and excipients (DMSO, PEG 400, HP-β-CD) on your cells alone to ensure they do not cause cytotoxicity or interfere with the assay readout.
-
Visual Inspection is Key: Always visually inspect your final working solutions under good lighting. Look for cloudiness, haziness, or frank precipitate. A clear, homogeneous solution is required for reliable results.
-
Mind the Order of Addition: When making dilutions, especially with co-solvents, the order in which you mix components can be critical. Serial dilution is often more effective than a single large dilution step.
-
Consider Kinetic vs. Thermodynamic Solubility: The concentration you can achieve for a short time (kinetic solubility) might be higher than the stable, long-term concentration (thermodynamic solubility). If your assay is long, precipitation can occur over time.
By systematically applying these principles and protocols, researchers can confidently overcome the solubility challenges posed by 5-Chloro-2-phenyl-1,3-benzothiazole, leading to more accurate and reproducible in vitro data.
References
-
What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? (2016). ResearchGate. [Link]
-
Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2024). National Institutes of Health (NIH). [Link]
-
Dimethyl sulfoxide. Wikipedia. [Link]
-
Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. (2019). PubMed Central. [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2023). National Institutes of Health (NIH). [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]
-
From what concentration of DMSO is harmful to cell in vivo and vitro? (2017). ResearchGate. [Link]
-
The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023). MDPI. [Link]
-
Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield Repository. [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016). Asian Journal of Pharmaceutics. [Link]
-
Can I use Cyclodextrin to improve the solubility of a compound? (2015). ResearchGate. [Link]
-
How can I dissolve hydrophobic compounds in DMEM media? (2015). ResearchGate. [Link]
-
5-chloro-3-phenyl-2,1-benzisothiazole. Chemical Synthesis Database. [Link]
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2023). ACS Publications. [Link]
- Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility. (2007). PubMed Central. [Link]
-
Co-solvent and Complexation Systems. ResearchGate. [Link]
-
5-Chloro-2-phenyl-1,3-benzothiazole. (2012). PubMed Central. [Link]
-
Any suggestions for treating DMSO soluble compound in cell culture? (2013). ResearchGate. [Link]
-
5-Chloro-2,1,3-benzothiadiazole. PubChem. [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). MDPI. [Link]
-
5-Chloro-2-phenyl-1,3-benzothiazole. (2012). ResearchGate. [Link]
-
Synthesis and in Vitro Antiproliferative Evaluation of Some B-norcholesteryl Benzimidazole and Benzothiazole Derivatives. (2017). MDPI. [Link]
-
Functional Peptide-Based Biomaterials for Pharmaceutical Application: Sequences, Mechanisms, and Optimization Strategies. (2023). MDPI. [Link]
-
The Solubility of Proteins in Organic Solvents. ResearchGate. [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2024). Royal Society of Chemistry. [Link]
-
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2024). PubMed Central. [Link]
-
The Effects of Organic Solvents on the Physicochemical Properties of Human Serum Albumin Nanoparticles. (2016). PubMed Central. [Link]
-
Synthesis and in vitro antiproliferative activity of new benzothiazole derivatives. ResearchGate. [Link]
-
5-Chloro-1,3-benzothiazole. PubChem. [Link]
Sources
- 1. 5-Chloro-2-phenyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAS 952-16-9: 5-chloro-2-phenyl-1,3-benzothiazole [cymitquimica.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 13. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Chloro-2-phenyl-1,3-benzothiazole
Welcome to the technical support center for the synthesis of 5-Chloro-2-phenyl-1,3-benzothiazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your synthetic protocols with confidence.
Overview of the Synthesis
The most prevalent and efficient method for synthesizing 5-Chloro-2-phenyl-1,3-benzothiazole is the condensation reaction between 2-amino-4-chlorobenzenethiol and benzaldehyde. This reaction, while generally robust, can be prone to the formation of specific side products that can complicate purification and reduce yields. This guide will focus on identifying, understanding, and mitigating the formation of these impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yield is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions.
Possible Causes & Solutions:
-
Poor Quality of 2-amino-4-chlorobenzenethiol: The thiol group in 2-amino-4-chlorobenzenethiol is susceptible to oxidation, leading to the formation of a disulfide dimer. This dimerization consumes the starting material and reduces the amount available for the desired reaction.
-
Incomplete Reaction: The condensation reaction may not have gone to completion.
-
Recommendation: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[1][3] If the starting materials are still present after the expected reaction time, consider extending the reaction duration or moderately increasing the temperature. However, be cautious as excessive heat can promote side reactions.[1]
-
-
Suboptimal Reaction Conditions: The choice of solvent and catalyst can significantly impact the reaction rate and yield.
-
Recommendation: While the reaction can proceed without a catalyst, acidic or Lewis acid catalysts can promote the reaction.[4] Solvents like ethanol, DMF, or DMSO are commonly used.[1][3] If you are experiencing low yields, a systematic optimization of the solvent and catalyst system may be necessary.
-
Q2: I am observing significant impurity peaks in my crude product analysis (TLC, LC-MS, NMR). What are the likely side products and how are they formed?
The formation of side products is a primary concern in the synthesis of 5-Chloro-2-phenyl-1,3-benzothiazole. Understanding their origin is key to preventing their formation.
Common Side Products:
-
Disulfide of 2-amino-4-chlorobenzenethiol (Impurity A): This is the most common side product, arising from the oxidative coupling of two molecules of the aminothiophenol starting material.
-
N-benzylidene-2-amino-4-chlorobenzenethiol (Schiff Base Intermediate, Impurity B): This intermediate is formed by the condensation of the amino group of the aminothiophenol with benzaldehyde. Incomplete cyclization leads to its presence in the final product.[1]
-
5-Chloro-2-phenyl-2,3-dihydro-1,3-benzothiazole (Benzothiazoline, Impurity C): This is the cyclized but not yet aromatized intermediate. The final step in the formation of the benzothiazole is an oxidation of this benzothiazoline intermediate.[5]
-
Over-oxidized Products (e.g., Sulfoxide or Sulfone): Although less common under standard conditions, the use of strong oxidizing agents or prolonged exposure to air at elevated temperatures can lead to the oxidation of the sulfur atom in the benzothiazole ring.
Reaction Mechanism and Side Product Formation:
The following diagram illustrates the main reaction pathway and the points at which the common side products are formed.
Caption: Reaction mechanism for the synthesis of 5-Chloro-2-phenyl-1,3-benzothiazole and the formation of common side products.
Q3: How can I effectively minimize the formation of these side products?
Minimizing side product formation requires careful control of the reaction conditions.
| Side Product | Mitigation Strategy | Rationale |
| Disulfide (Impurity A) | Perform the reaction under an inert atmosphere (N₂ or Ar). Use fresh, high-purity 2-amino-4-chlorobenzenethiol. | Prevents the oxidation of the highly susceptible thiol group.[1][2] |
| Schiff Base (Impurity B) | Ensure efficient cyclization by using an appropriate catalyst (e.g., a mild acid) and optimal temperature. | The cyclization of the Schiff base can be the rate-limiting step. A catalyst can facilitate this intramolecular reaction. |
| Benzothiazoline (Impurity C) | Ensure complete oxidation in the final step. This can often be achieved by exposure to air during workup or by using a mild oxidizing agent. | The aromatization to the stable benzothiazole ring is an oxidation process.[5] |
| Over-oxidized Products | Avoid harsh oxidizing agents and prolonged reaction times at high temperatures. | The benzothiazole ring, while aromatic, can be susceptible to over-oxidation under forcing conditions. |
Q4: What is the recommended analytical workflow for assessing the purity of my product and identifying these impurities?
A systematic analytical approach is crucial for quality control.
Recommended Analytical Workflow:
-
Thin-Layer Chromatography (TLC): Use TLC for rapid, real-time monitoring of the reaction progress. It can help visualize the consumption of starting materials and the formation of the product and major impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative purity analysis. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point. UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm or 324 nm[6]) should be employed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification of impurities. The mass-to-charge ratio (m/z) of the impurity peaks can be used to deduce their molecular formulas and propose structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and any isolated impurities. The chemical shifts and coupling patterns provide detailed structural information.
Caption: A recommended analytical workflow for the synthesis and purification of 5-Chloro-2-phenyl-1,3-benzothiazole.
Q5: What are the key spectroscopic signatures I should look for to confirm the structure of 5-Chloro-2-phenyl-1,3-benzothiazole and its impurities?
Expected Spectroscopic Data:
| Compound | Key ¹H NMR Features | Key ¹³C NMR Features | Expected m/z [M+H]⁺ |
| 5-Chloro-2-phenyl-1,3-benzothiazole | Aromatic protons in the range of 7.2-8.2 ppm. The protons on the benzothiazole ring will show characteristic splitting patterns. | Aromatic carbons in the range of 110-155 ppm. The C2 carbon will be downfield. | 246.0 |
| Disulfide of 2-amino-4-chlorobenzenethiol (Impurity A) | Absence of benzaldehyde-derived protons. Presence of aromatic protons from the two aminothiophenol units and a broad NH₂ signal. | Aromatic carbons consistent with the aminothiophenol structure. | 317.0 |
| Schiff Base (Impurity B) | Presence of a characteristic imine proton (-N=CH-) signal around 8.5-9.0 ppm. Aromatic protons from both starting materials. | Imine carbon signal around 160-170 ppm. | 247.0 |
| Benzothiazoline (Impurity C) | Presence of a methine proton (-S-CH(Ph)-N-) signal around 6.0-6.5 ppm. Aliphatic and aromatic protons. | Aliphatic methine carbon signal around 60-70 ppm. | 248.0 |
Note: Exact chemical shifts can vary depending on the solvent and instrument.
Experimental Protocols
General Synthesis of 5-Chloro-2-phenyl-1,3-benzothiazole
This is a general guideline and may require optimization.
-
To a solution of 2-amino-4-chlorobenzenethiol (1.0 mmol) in a suitable solvent (e.g., 10 mL of ethanol or DMF) in a round-bottom flask, add benzaldehyde (1.05 mmol).[1][3]
-
If a catalyst is used, add a catalytic amount (e.g., 5-10 mol%) of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature or heat to reflux (e.g., 80 °C) for 2-24 hours. Monitor the reaction progress by TLC.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).[3]
TLC Monitoring Protocol
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v) is a good starting point. Adjust the polarity as needed.
-
Visualization: UV light (254 nm) and/or staining with an appropriate agent (e.g., potassium permanganate).
References
-
Yousuf, S., Shah, S., Ambreen, N., Khan, K. M., & Ahmed, S. (2012). 5-Chloro-2-phenyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2799. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]
-
Bogert, M. T., & Naiman, B. (1935). Researches on Thiazoles. XX. The Synthesis of Benzothiazoles from Aldehydes and Ortho-aminothiophenol. The Action of Aldehydes upon Zinc Ortho-amino-thiophenolate and upon Related Thionated Aromatic Amines. Journal of the American Chemical Society, 57(9), 1529–1532. [Link]
Sources
Improving yield and purity of 5-Chloro-2-phenyl-1,3-benzothiazole
Technical Support Center: 5-Chloro-2-phenyl-1,3-benzothiazole
Welcome to the technical support guide for the synthesis and purification of 5-Chloro-2-phenyl-1,3-benzothiazole. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving high yield and purity for this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 5-Chloro-2-phenyl-1,3-benzothiazole?
A1: The most prevalent and efficient method is the condensation reaction between 2-amino-4-chlorobenzenethiol and benzaldehyde.[1] This reaction typically proceeds via an intermediate benzothiazoline, which is then oxidized to the final benzothiazole product. Various catalysts and reaction conditions can be employed to optimize this transformation.[2][3]
Q2: My 2-amino-4-chlorobenzenethiol starting material is dark and appears oxidized. Can I still use it?
A2: It is highly discouraged. 2-Aminothiophenols are notoriously susceptible to air oxidation, forming the corresponding disulfide.[4] This disulfide will not participate in the desired condensation reaction, leading to significantly lower yields. It is crucial to use fresh or purified 2-amino-4-chlorobenzenethiol and to handle it under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[4]
Q3: I obtained a high yield, but my product is an off-color (yellow or brown) instead of white/pale crystals. What is the likely cause?
A3: Off-colors typically indicate the presence of impurities. These could be residual starting materials, oxidized byproducts, or polymeric materials formed during the reaction. A thorough purification step, such as recrystallization from a suitable solvent like ethanol, is necessary to obtain the pure, crystalline product.[1][5]
Q4: Is a catalyst always necessary for the condensation reaction?
A4: While the reaction can proceed without a catalyst, particularly at elevated temperatures, the use of a catalyst is highly recommended to improve reaction rates and yields.[4] A wide range of catalysts, from Brønsted acids (like p-TSA) and Lewis acids (like Zn(OAc)₂) to heterogeneous catalysts and even green catalysts like L-proline under microwave conditions, have been successfully employed.[2][6][7]
Q5: What is a good solvent for recrystallizing 5-Chloro-2-phenyl-1,3-benzothiazole?
A5: Ethanol has been reported to be an effective solvent for the recrystallization of this compound, affording pure crystals suitable for analysis.[1] Generally, for chloro- and aryl-substituted compounds, solvents like ethanol, methanol, or mixtures involving ethyl acetate and hexanes can be effective.[8] A solvent screen is always recommended to find the optimal conditions.
Troubleshooting Guide: Low Yield & Purity
This section addresses common problems encountered during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Oxidized Starting Material: 2-amino-4-chlorobenzenethiol has oxidized to the disulfide.[4] | • Use fresh, high-purity 2-amino-4-chlorobenzenethiol.• Handle the starting material under an inert atmosphere (N₂ or Ar).• Consider purifying the aminothiophenol via filtration through a short plug of silica gel if it appears discolored. |
| 2. Ineffective Catalyst or Conditions: The reaction may be too slow or has reached an unfavorable equilibrium.[4] | • Increase the reaction temperature or switch to a higher-boiling solvent (e.g., DMF, Toluene).• Introduce a catalyst. If one is already in use, consider a different type (e.g., switch from a Brønsted acid to a Lewis acid).• Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[6][7] | |
| Product Contaminated with Starting Material | 1. Incomplete Reaction: The reaction was not allowed to proceed to completion. | • Monitor the reaction progress closely using Thin Layer Chromatography (TLC).• Extend the reaction time or increase the temperature until the limiting reagent is consumed. |
| 2. Incorrect Stoichiometry: An excess of one starting material was used. | • Ensure accurate 1:1 molar stoichiometry between the 2-amino-4-chlorobenzenethiol and benzaldehyde. | |
| Multiple Side Products Observed (by TLC/LC-MS) | 1. Over-oxidation: The intermediate benzothiazoline or the final product may be susceptible to further oxidation under harsh conditions. | • Run the reaction under an inert atmosphere.• Avoid unnecessarily high temperatures or prolonged reaction times.• Consider using a milder oxidizing agent if one is explicitly added (e.g., switching from H₂O₂ to air or a milder reagent). |
| 2. Side Reactions of Benzaldehyde: Cannizzaro reaction or other side reactions if basic conditions are used. | • Maintain neutral or acidic reaction conditions, which are typical for this condensation. | |
| Difficulty in Product Isolation/Purification | 1. Oily Product: The crude product does not solidify upon workup. | • This can be due to significant impurities. Attempt purification via column chromatography first.• Try triturating the oil with a non-polar solvent like hexanes or pentane to induce crystallization. |
| 2. Poor Recrystallization Recovery: Significant product loss during recrystallization. | • Ensure the minimum amount of hot solvent is used to dissolve the crude product.• Cool the solution slowly to allow for proper crystal formation. Placing it directly in an ice bath can cause the product to "crash out" with impurities.• Perform a solvent screen to find a solvent system where the product has high solubility when hot and low solubility when cold. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-2-phenyl-1,3-benzothiazole
This protocol is adapted from established literature procedures for the condensation of 2-aminothiophenols with aldehydes.[1][2]
Materials:
-
2-amino-4-chlorobenzenethiol (1.0 mmol, 159.6 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)
-
N,N-Dimethylformamide (DMF), 10 mL
-
Sodium metabisulfite (optional, as a mild antioxidant) (0.2 g)[1]
Procedure:
-
To a 50 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-chlorobenzenethiol (1.0 mmol).
-
Inert Atmosphere (Recommended): Flush the flask with Nitrogen or Argon for 5-10 minutes.
-
Add DMF (10 mL), followed by benzaldehyde (1.0 mmol) and sodium metabisulfite (if used).
-
Heat the reaction mixture to reflux (approx. 153°C for DMF) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete (disappearance of starting materials), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing cold water (approx. 50-100 mL). A solid precipitate should form.
-
Stir the suspension for 15-20 minutes to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration, washing with cold water.
-
Dry the solid in a vacuum oven to obtain the crude 5-Chloro-2-phenyl-1,3-benzothiazole.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude, dry solid to an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate) with swirling until the solid completely dissolves.
-
If the solution is colored, you may add a small amount of activated charcoal and boil for another 2-3 minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystals should begin to form.
-
Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.
-
Dry the crystals under vacuum. The expected product is a white or off-white crystalline solid. A yield of over 90% has been reported under optimized conditions.[1]
Visualized Mechanisms & Workflows
Reaction Mechanism
The synthesis proceeds through the formation of a benzothiazoline intermediate, which is subsequently oxidized to the aromatic benzothiazole.
Caption: Generalized reaction mechanism for benzothiazole synthesis.
Troubleshooting Workflow
A logical approach to diagnosing and solving issues with yield and purity.
Caption: A workflow for troubleshooting synthesis and purification issues.
References
-
Arshad, M. N., et al. (2012). 5-Chloro-2-phenyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o777. [Link]
-
Stremski, Y., et al. (2025). Synthesis of 5-Chloro-2-(substituted phenyl)benzo[d]thiazole derivatives under different reaction conditions. ResearchGate. [Link]
-
de la Cruz-Cruz, J. I., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. [Link]
-
Nguyen, H. T., et al. (2021). The condensation of 2-aminophenols with various aldehydes. Reaction... ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Organic Chemistry Portal. [Link]
-
Lee, A. S.-Y., et al. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering. [Link]
-
Lee, A. S.-Y., et al. (2015). L-proline catalyzed condensation reaction of aldehyde or carboxylic acid with 2-aminothiophenol under solvent-free and microwave irradiation. ResearchGate. [Link]
-
Chemical Synthesis Database. (2025). 5-chloro-3-phenyl-2,1-benzisothiazole. Chemical Synthesis Database. [Link]
-
Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]
-
Ziarani, G. M., et al. (2018). Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. ResearchGate. [Link]
-
Pérez-Villanueva, M., et al. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. MDPI. [Link]
-
ResearchGate. (n.d.). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. ResearchGate. [Link]
-
Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
Sources
- 1. 5-Chloro-2-phenyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Benzothiazole synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 7. researchgate.net [researchgate.net]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Crystallization of 5-Chloro-2-phenyl-1,3-benzothiazole
A Troubleshooting Guide for Researchers
Welcome to the technical support center for the crystallization of 5-Chloro-2-phenyl-1,3-benzothiazole. As a Senior Application Scientist, I've designed this guide to address the common challenges encountered during the purification of this compound. This resource moves beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: I am starting my purification. What is the recommended solvent for the crystallization of 5-Chloro-2-phenyl-1,3-benzothiazole?
Answer:
Published literature has demonstrated successful crystallization of 5-Chloro-2-phenyl-1,3-benzothiazole from ethanol.[1][2] This is an excellent starting point.
The ideal solvent for recrystallization is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[3][4] This differential solubility is the driving force for crystallization upon cooling. 5-Chloro-2-phenyl-1,3-benzothiazole is generally characterized by low solubility in water but moderate solubility in organic solvents, which is consistent with the choice of ethanol.[5]
If you need to screen for alternative solvents, the principle of "like dissolves like" is a useful guide.[6] Given the aromatic and heterocyclic nature of the molecule, other polar protic or aprotic solvents could be viable. A systematic approach to solvent screening is recommended.
Experimental Protocol: Small-Scale Solvent Screening
-
Place a small amount (approx. 10-20 mg) of your crude 5-Chloro-2-phenyl-1,3-benzothiazole into several different test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature.[7]
-
Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.[8]
-
Gently heat the test tubes that showed poor room-temperature solubility. The target solvent should fully dissolve the compound at or near its boiling point.[8]
-
Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The best solvent will yield a high quantity of crystalline precipitate.[7]
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Ethanol | 78 | 24.5 | Proven solvent for this compound. [1][2] Good for moderately polar compounds. |
| Methanol | 65 | 32.7 | Higher polarity than ethanol; may be too soluble. |
| Isopropanol | 82 | 19.9 | Lower polarity; may require more heating. |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent, often used in solvent pairs with hexane.[9] |
| Toluene | 111 | 2.4 | A non-polar solvent, good for aromatic compounds. Higher boiling point requires caution. |
| Acetone | 56 | 20.7 | A highly versatile polar aprotic solvent, but its low boiling point can sometimes lead to rapid evaporation and poor crystal formation.[9] |
Q2: My compound is not crystallizing from the solution, even after it has cooled completely. What steps can I take to induce crystallization?
Answer:
The failure of a compound to crystallize from a cooled solution indicates that the solution is supersaturated—a metastable state where the concentration of the solute is higher than its equilibrium solubility.[10] To initiate crystallization, a nucleation event is required.[11] This can be encouraged through several physical methods:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.[12]
-
Seeding: Introduce a "seed crystal"—a single, pure crystal of 5-Chloro-2-phenyl-1,3-benzothiazole—into the supersaturated solution.[13] The seed crystal acts as a template, promoting the orderly arrangement of molecules from the solution onto its surface. If you don't have a pure crystal, you can dip a glass rod into the solution, let the solvent evaporate off the tip to form a microcrystalline residue, and then re-introduce the rod into the solution.[13]
-
Reducing Solvent Volume: It is possible that too much solvent was used, preventing the solution from reaching supersaturation upon cooling.[12] Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.
-
Lowering Temperature: If cooling to room temperature is insufficient, placing the flask in an ice-water bath or even a colder bath (e.g., dry ice/acetone) can further decrease the solubility of your compound and promote crystallization.[13] However, be aware that rapid cooling can sometimes lead to smaller or less pure crystals.[14]
Caption: Standard workflow for recrystallization.
Q5: The crystals I obtained are very small, discolored, or appear impure. How can I improve the quality and purity of the final product?
Answer:
Crystal quality is directly related to the kinetics of the crystallization process and the presence of impurities. [15]Impurities can become incorporated into the crystal lattice, disrupting its structure and affecting properties like melting point and appearance. [16][17]
-
For Small or Needle-like Crystals: This is often a sign of rapid crystallization. [13]When crystals form too quickly, there isn't enough time for large, well-ordered lattices to develop. The solution is to slow down the cooling process. [14] * Action: Dissolve your crystals in the minimum amount of hot solvent again. This time, ensure the flask cools as slowly as possible by insulating it (e.g., wrap in glass wool or paper towels) or placing the hot flask inside a large beaker of hot water and allowing the entire assembly to cool together.
-
For Discolored Crystals: If your crude material has colored impurities, these can sometimes be removed before crystallization.
-
Action: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient). The charcoal will adsorb the colored impurities. Keep the solution hot and swirl for a few minutes, then perform a hot filtration to remove the charcoal before allowing the clear solution to cool. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
-
For Impure Crystals (Based on Melting Point): A pure compound has a sharp, narrow melting point range. Impurities will typically cause the melting point to be depressed and the range to broaden. [16]If your final product shows a wide melting point range, it indicates the presence of impurities.
-
Action: A second recrystallization is often necessary. The process of dissolving and re-crystallizing is a powerful purification technique, and each cycle will further exclude impurities from the crystal lattice. Ensure you are using the correct solvent volume and a slow cooling rate to maximize purification in each step.
-
References
- Vertex AI Search. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- RSC Education.
- LibreTexts Chemistry.
- University of Rochester, Department of Chemistry.
- Journal of Chemical Education.
- CymitQuimica. CAS 952-16-9: 5-chloro-2-phenyl-1,3-benzothiazole.
- National Institutes of Health (NIH). 5-Chloro-2-phenyl-1,3-benzothiazole - PMC.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Sathee Jee.
- CrystEngComm (RSC Publishing). Impurity incorporation in solution crystallization: diagnosis, prevention, and control.
- National Institutes of Health (NIH).
- LibreTexts Chemistry. 3.6F: Troubleshooting.
- University of York, Chemistry Teaching Labs.
- Chemistry Stack Exchange.
- MIT Department of Chemistry. Growing Quality Crystals.
- wikiHow. 9 Ways to Crystallize Organic Compounds.
- University of Rochester, Department of Chemistry.
- ResearchG
- ResearchGate. 5-Chloro-2-phenyl-1,3-benzothiazole.
- SOP: CRYSTALLIZ
- ChemTalk.
Sources
- 1. 5-Chloro-2-phenyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Recrystallization [sites.pitt.edu]
- 5. CAS 952-16-9: 5-chloro-2-phenyl-1,3-benzothiazole [cymitquimica.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 11. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
Stability testing of 5-Chloro-2-phenyl-1,3-benzothiazole under different conditions
Technical Support Center: Stability of 5-Chloro-2-phenyl-1,3-benzothiazole
Welcome to the technical support center for 5-Chloro-2-phenyl-1,3-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common issues encountered during the stability testing of this compound. The question-and-answer format directly addresses potential challenges, explaining the scientific rationale behind each experimental design and troubleshooting step.
Section 1: General Stability, Handling, and Storage
This section addresses foundational questions about maintaining the integrity of 5-Chloro-2-phenyl-1,3-benzothiazole before and during experimentation.
Q1: What are the optimal long-term storage conditions for solid 5-Chloro-2-phenyl-1,3-benzothiazole?
A1: For solid, crystalline 5-Chloro-2-phenyl-1,3-benzothiazole, long-term stability is best maintained by storing the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1] Benzothiazole derivatives can be susceptible to oxidation and photodegradation over time.[1][2] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for primary reference standards to minimize oxidative degradation. Avoid storing near strong oxidizing agents. Terms like "room temperature" or "ambient conditions" should be avoided in official documentation in favor of specific temperature ranges (e.g., 20°C to 25°C).[3]
Q2: I need to prepare a stock solution for my assays. What is the recommended procedure for preparation and storage to ensure stability?
A2: Whenever possible, solutions should be prepared fresh for each experiment to avoid solvent-mediated degradation. If storage is necessary:
-
Solvent Choice: Use a high-purity, inert solvent in which the compound is freely soluble. Acetonitrile or methanol are common choices for chromatographic studies. For biological assays, DMSO is often used, but its stability in the assay medium must be verified.
-
Protection from Light: Prepare and store solutions in amber-colored volumetric flasks or vials to prevent photolytic degradation.[1]
-
Storage Temperature: For short-term storage (24-72 hours), refrigeration (2-8°C) is typically sufficient. For longer periods, storage at -20°C or below is advisable.[1] However, you must first confirm that the compound will not precipitate out of solution at these lower temperatures.
-
Inert Atmosphere: For sensitive applications, purging the solution with nitrogen or argon before sealing can displace oxygen and prevent oxidative degradation in the solvent.
Section 2: Troubleshooting Forced Degradation (Stress Testing) Studies
Forced degradation, or stress testing, is a critical step in drug development. It helps identify potential degradation products and establish the stability-indicating nature of analytical methods, as mandated by ICH guidelines.[4][5] The goal is typically to achieve 5-20% degradation of the parent compound to ensure that degradation products can be reliably detected and quantified.[6]
Q3: I am designing a forced degradation study for 5-Chloro-2-phenyl-1,3-benzothiazole for the first time. What are the standard ICH-recommended stress conditions I should start with?
A3: A well-designed forced degradation study should evaluate the compound's intrinsic stability by exposing it to various stress conditions.[7][8] The nature of the stress testing is dependent on the drug substance itself.[6] Below is a recommended set of starting conditions based on ICH guidelines.
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 72 hours | To assess stability in acidic environments, which can be encountered in formulation or physiological conditions. |
| Base Hydrolysis | 0.1 M NaOH | 60°C | Up to 72 hours | To evaluate susceptibility to degradation in alkaline conditions. |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours | To simulate exposure to oxidative stress. Hydrogen peroxide is a commonly used oxidizing agent.[8] |
| Thermal Degradation | Solid State & Solution | 80°C (or 20°C above accelerated stability) | Up to 7 days | To identify thermally labile functional groups and degradation pathways. |
| Photostability | Solid State & Solution | Controlled Room Temp. | Per ICH Q1B Guidelines | To evaluate degradation upon exposure to light, as many heterocyclic compounds are photosensitive.[9][10][11] |
A detailed experimental protocol is provided in Section 3.
Q4: My compound shows minimal to no degradation under the initial acid and base hydrolysis conditions (0.1 M HCl/NaOH at 60°C). What are my next steps?
A4: The benzothiazole ring is generally stable, so resistance to mild hydrolysis is not unexpected.[12][13] If you do not achieve sufficient degradation (target 5-20%), you should systematically increase the stress level. It is crucial to change only one parameter at a time to understand the cause of degradation.
-
Step 1: Increase Temperature. Raise the temperature in increments (e.g., to 80°C) while keeping the acid/base concentration and time constant. Thermal energy can overcome the activation energy barrier for hydrolysis.
-
Step 2: Increase Reagent Concentration. If increasing the temperature is insufficient, revert to the initial temperature and increase the acid or base concentration (e.g., to 1 M HCl or 1 M NaOH).
-
Step 3: Extend Duration. As a final measure, the duration of the study can be extended. However, this is often the least efficient approach.
A combination of these (e.g., 1 M HCl at 80°C) may be necessary for highly stable molecules. Always run a control sample (compound in solvent at the same temperature) to ensure degradation is due to the reagent and not just heat.
Q5: During my photostability study, the solid sample turned a slight yellow color, but my HPLC analysis shows less than 2% degradation. How should I interpret and report this?
A5: This is a common and important observation. A change in physical appearance, such as discoloration, is a reportable stability event, even if the parent compound's purity remains high.[1][10]
-
Plausible Cause: The yellowing may be due to the formation of a highly colored degradant at a very low concentration, below the limit of quantitation of your current HPLC method. Benzothiazole derivatives can undergo transformations that result in colored byproducts.[1]
-
Troubleshooting Steps:
-
Confirm Photolytic Effect: Ensure a dark control (sample wrapped in aluminum foil) was run alongside the light-exposed sample.[11] If the dark control did not change color, the effect is unequivocally due to light.
-
Optimize Analytical Method: Adjust your HPLC method to improve sensitivity. This could involve increasing the injection volume or modifying the mobile phase. Check the full UV spectrum of all small peaks using a Diode Array Detector (DAD) to see if any have a chromophore consistent with a colored species.
-
Forced Degradation Follow-up: If necessary, perform a more forced photostability study (longer exposure or higher intensity light) to generate enough of the colored degradant for characterization.
-
-
Reporting: Report the physical observation (discoloration) in your stability report. Note that while the parent compound is largely stable, a minor, colored photodegradant is formed. This finding is critical for formulation and packaging decisions, indicating that the final product will require light-protective packaging.[11][14]
Q6: I am observing multiple new peaks in my chromatogram after oxidative stress with H₂O₂. How do I determine the primary degradation pathway?
A6: Identifying degradation pathways is a primary goal of stress testing.[8] Benzothiazoles are known to undergo degradation via pathways like hydroxylation or ring opening.[15][16]
-
Workflow for Pathway Elucidation: The diagram below illustrates a systematic approach.
Caption: Workflow for elucidating degradation pathways.
-
Expert Insight: The primary degradant is often a simple modification, such as N-oxidation or S-oxidation on the thiazole ring or hydroxylation of one of the aromatic rings. Secondary degradants may result from the breakdown of these initial products. Using a high-resolution mass spectrometer (LC-MS) is the most effective tool to obtain the molecular weight of the degradants, which provides critical clues to their structure.
Section 3: Key Experimental Protocols
These protocols provide a detailed, step-by-step methodology for conducting stability studies on 5-Chloro-2-phenyl-1,3-benzothiazole.
Protocol 1: Forced Degradation (Stress Testing)
1. Objective: To intentionally degrade the sample under various stress conditions to identify potential degradants and validate the stability-indicating method.
2. Materials:
-
5-Chloro-2-phenyl-1,3-benzothiazole
-
HPLC-grade acetonitrile and water
-
1 M HCl and 1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
Calibrated oven, photostability chamber, pH meter
3. Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in acetonitrile.
-
Acid Hydrolysis:
-
Pipette 1 mL of stock solution into a vial. Add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Prepare a control with 1 mL of stock and 1 mL of water.
-
Incubate both vials at 60°C. Withdraw aliquots at 0, 6, 24, and 72 hours.
-
Before injection, neutralize the aliquots with an equivalent amount of 0.1 M NaOH. Dilute with mobile phase to a suitable concentration (e.g., 50 µg/mL).
-
-
Base Hydrolysis:
-
Repeat the acid hydrolysis procedure using 0.1 M NaOH instead of HCl and neutralize with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Pipette 1 mL of stock solution into a vial. Add 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Store at room temperature, protected from light.
-
Withdraw and analyze aliquots at 0, 2, 6, and 24 hours. Dilute with mobile phase before injection.
-
-
Thermal Degradation (Solid):
-
Place a thin layer (approx. 5-10 mg) of the solid compound in a glass vial.
-
Heat in an oven at 80°C.
-
Test aliquots at 1, 3, and 7 days by dissolving in solvent and diluting for HPLC analysis.
-
-
Photostability:
-
Expose a thin layer of the solid compound and a solution (e.g., 0.1 mg/mL in acetonitrile/water) to light conditions as specified in ICH Q1B (overall illumination of ≥ 1.2 million lux hours and near UV energy of ≥ 200 watt hours/m²).[11][14]
-
Simultaneously, expose a control sample wrapped in aluminum foil to the same temperature conditions.
-
Analyze the samples after exposure.
-
Protocol 2: Validated Stability-Indicating HPLC Method
1. Objective: To provide a robust HPLC method capable of separating 5-Chloro-2-phenyl-1,3-benzothiazole from all potential degradation products.
2. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 60% B, increase to 95% B over 20 min, hold 5 min, return to 60% B. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 324 nm (or λmax of the compound) |
| Injection Vol. | 10 µL |
3. System Suitability:
-
Before analysis, inject a standard solution five times. The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%.
-
Tailing factor for the main peak should be ≤ 2.0.
4. Validation:
-
Specificity: Analyze stressed samples. The method is specific if all degradation product peaks are baseline-resolved from the parent peak. Perform peak purity analysis using a DAD detector.
-
Linearity: Analyze a series of standards over a concentration range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy & Precision: Evaluate at three concentration levels (low, medium, high) by analyzing replicate preparations. Accuracy should be within 98.0-102.0%, and %RSD for precision should be ≤ 2.0%.
Section 4: Visual Workflows and Decision Guides
Caption: Overall workflow for a comprehensive stability study.
References
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available from: [Link]
-
ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Available from: [Link]
-
ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products. ICH. Available from: [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. Available from: [Link]
-
ICH Guidelines for Stability. K. K. Wagh College of Pharmacy. Available from: [Link]
-
Bédé, L. A., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry. Available from: [Link]
-
Lucks, M., & Klick, S. (2015). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available from: [Link]
-
Bédé, L. A., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. ResearchGate. Available from: [Link]
-
Welankiwar, A., et al. (2013). Photostability testing of pharmaceutical products. ResearchGate. Available from: [Link]
-
The microbial degradation of benzothiazoles. ResearchGate. Available from: [Link]
-
Wnorowska, U., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PubMed Central. Available from: [Link]
-
Photostability of N@C. ResearchGate. Available from: [Link]
-
Talari, Y., & Reddy, M. S. (2023). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Innovative Science and Research Technology. Available from: [Link]
-
Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available from: [Link]
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. Available from: [Link]
-
ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available from: [Link]
-
El-Sayed, N. F., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PubMed Central. Available from: [Link]
-
Yousuf, S., et al. (2012). 5-Chloro-2-phenyl-1,3-benzothiazole. PubMed Central. Available from: [Link]
-
Wang, Z., et al. (2021). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Environmental Technology. Available from: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available from: [Link]
-
Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Scirp.org. Available from: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available from: [Link]
-
Synthesis of 5-Chloro-2-(substituted phenyl)benzo[d]thiazole... ResearchGate. Available from: [Link]
-
Yousuf, S., et al. (2012). 5-Chloro-2-phenyl-1,3-benzothiazole. ResearchGate. Available from: [Link]
-
Wang, D., et al. (2021). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Environment International. Available from: [Link]
-
Wang, Z., et al. (2021). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. ResearchGate. Available from: [Link]
-
Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process. Royal Society of Chemistry. Available from: [Link]
-
Sochacki, A., et al. (2016). Degradation of benzotriazole and benzothiazole in treatment wetlands and by artificial sunlight. PubMed. Available from: [Link]
-
A review on benzothiazole – a versatile scaffold in the field of pharmaceutical chemistry. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. Available from: [Link]
-
Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 4. scribd.com [scribd.com]
- 5. database.ich.org [database.ich.org]
- 6. pharmtech.com [pharmtech.com]
- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ijisrt.com [ijisrt.com]
- 9. researchgate.net [researchgate.net]
- 10. ikev.org [ikev.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives | Bédé | International Journal of Chemistry | CCSE [ccsenet.org]
- 13. scirp.org [scirp.org]
- 14. database.ich.org [database.ich.org]
- 15. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 16. Degradation of benzotriazole and benzothiazole in treatment wetlands and by artificial sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Benzothiazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Substituted Benzothiazole Synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges encountered in the lab. This resource provides in-depth, experience-driven advice to troubleshoot common pitfalls, optimize your reactions, and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when undertaking benzothiazole synthesis.
Q1: What is the most common and reliable method for synthesizing 2-substituted benzothiazoles?
The most prevalent and versatile method is the condensation of a 2-aminothiophenol with a carbonyl compound, typically an aldehyde or a carboxylic acid.[1][2][3] This reaction generally proceeds through the formation of an imine or amide intermediate, followed by an intramolecular cyclization and subsequent oxidation/dehydration to form the aromatic benzothiazole ring.[4] The choice between an aldehyde, carboxylic acid, or other carbonyl equivalents often depends on the commercial availability of the starting material and the desired substituent at the 2-position. Aldehydes are often more reactive and may require milder conditions.[5][6]
Q2: My reaction isn't progressing. What are the first things to check?
If thin-layer chromatography (TLC) shows a lack of product formation or significant unreacted starting material, consider these primary factors:[7]
-
Starting Material Quality: 2-Aminothiophenol is notoriously susceptible to air oxidation, forming 2,2'-dithiobis(aniline), a disulfide impurity.[4] This depletes your nucleophile and can halt the reaction. Always use freshly opened or purified 2-aminothiophenol. If possible, handle it under an inert atmosphere (e.g., nitrogen or argon).[4][7]
-
Catalyst Activity: Many of these condensations require a catalyst to proceed efficiently. If you are using a catalyst (e.g., an acid catalyst like HCl, or a Lewis acid), ensure it is active and not "poisoned" by impurities.[8] If no catalyst is used, consider adding one, as it may be necessary for your specific substrates.
-
Reaction Temperature: Some condensations proceed smoothly at room temperature, while others require heat to overcome the activation energy for cyclization and dehydration.[7] If your reaction is sluggish at room temperature, a gradual increase in temperature while monitoring by TLC is a logical next step.[7]
Q3: I'm observing a significant amount of a pale-yellow byproduct that isn't my product. What is it and how can I prevent it?
This is very likely the disulfide dimer of your 2-aminothiophenol starting material, 2,2'-dithiobis(aniline).[4] Its formation is a common pitfall.
-
Causality: The thiol (-SH) group of 2-aminothiophenol is easily oxidized, especially in the presence of air (oxygen), trace metal impurities, or certain reaction conditions.[4][9] Two molecules of the thiophenol are oxidized to form a disulfide bond.[10][11] This is a competing reaction pathway that consumes your starting material.
-
Prevention Strategies:
-
Inert Atmosphere: The most effective method is to run the reaction under a nitrogen or argon atmosphere. This minimizes contact with atmospheric oxygen.[4]
-
Degas Solvents: Solvents can contain dissolved oxygen. Degassing your solvent before use (e.g., by sparging with nitrogen or using a freeze-pump-thaw technique) can significantly reduce disulfide formation.
-
Use Fresh Reagents: As mentioned in Q2, use the highest purity 2-aminothiophenol available, preferably from a freshly opened bottle.[7]
-
Q4: How do I choose the right catalyst and solvent for my specific substrates?
Solvent and catalyst choice are highly interdependent and substrate-specific. There is no single "best" system, but here are some guiding principles:
-
Solvents:
-
Polar Protic Solvents (e.g., Ethanol): Often used for reactions with aldehydes, especially when using an oxidant like H₂O₂/HCl, as they facilitate the dissolution of reagents and intermediates.[5][8]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These are excellent choices as they can often serve as both the solvent and the oxidant, particularly at elevated temperatures.[5][12] They are effective at dissolving a wide range of substrates.
-
Solvent-Free: For green chemistry approaches, solvent-free conditions, often assisted by microwave irradiation or ultrasound, can be highly effective, reducing reaction times and simplifying workup.[5][13]
-
-
Catalysts:
-
For Aldehydes: A wide range of catalysts are effective, from simple acid/oxidant systems like H₂O₂/HCl to Lewis acids (e.g., samarium triflate) or molecular iodine.[7][14] The choice depends on the reactivity of the aldehyde. Electron-withdrawing groups on the aldehyde generally increase its reactivity.[8][15]
-
For Carboxylic Acids: These reactions typically require harsher conditions or more robust catalysts to facilitate the initial amide formation and subsequent dehydration. Polyphosphoric acid (PPA) is a classic choice, though it can be difficult to work with.[16] Methanesulfonic acid on silica gel is a more modern, solid-supported alternative.[2]
-
Section 2: In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Improving Low Reaction Yields
Low yield is a multifaceted problem that can arise from incomplete conversion, product degradation, or losses during purification. A systematic approach is key.
Problem: Low conversion of starting materials observed by TLC or NMR.
Workflow for Troubleshooting Low Conversion:
Caption: Systematic workflow for troubleshooting low reaction conversion.
Causality & Solutions:
-
Inefficient Cyclization: The intermediate Schiff base (from an aldehyde) or amide (from a carboxylic acid) may be stable and reluctant to cyclize.[7] This is often the rate-limiting step.
-
Inefficient Oxidation: The reaction often stalls at the benzothiazoline (dihydro-benzothiazole) intermediate if the final oxidation step to the aromatic benzothiazole is inefficient.[5]
Problem: Full conversion observed, but isolated yield is low.
-
Causality & Solutions:
-
Purification Losses: The product may be partially soluble in the workup or recrystallization solvents. Oily products are particularly challenging to isolate and can lead to significant losses during chromatography.[4]
-
Solution: Re-evaluate your purification strategy. If recrystallization fails, column chromatography is the next step. If the product is an oil, try converting it to a solid salt (if it's basic) for easier purification.[7]
-
-
Product Instability: Some substituted benzothiazoles can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[5]
-
Solution: Consider using deactivated silica (e.g., by adding 1% triethylamine to your eluent) or switch to a different stationary phase like neutral or basic alumina.[7]
-
-
Guide 2: Managing Side Reactions and Impurities
The primary side reaction is the oxidative dimerization of 2-aminothiophenol. However, other impurities can arise depending on the specific reactants and conditions.
Competing Reaction Pathways:
Caption: Competing pathways: desired condensation vs. side reaction.
Substituent Effects on Reactivity:
The electronic nature of substituents on the aldehyde or carboxylic acid plays a significant role. This can be leveraged to optimize reaction conditions.[4]
| Substituent Type on Aldehyde | General Effect on Reactivity | Typical Observation | Recommended Action |
| Electron-Withdrawing (e.g., -NO₂, -CN, -Cl) | Increases electrophilicity of carbonyl carbon | Faster reaction rates, often higher yields.[8][15] | Standard or milder conditions (e.g., room temp) may suffice. |
| Electron-Donating (e.g., -OCH₃, -N(CH₃)₂) | Decreases electrophilicity of carbonyl carbon | Slower reaction rates, may require forcing conditions.[8][17] | May require higher temperatures, stronger catalysts, or longer reaction times. |
| Aliphatic Aldehydes/Ketones | Generally less reactive than aromatic aldehydes.[8] | Often require more forcing conditions or specific catalysts. | Consider microwave-assisted synthesis or stronger catalytic systems.[8] |
Section 3: Protocols
These protocols provide a validated starting point. Always monitor reactions by TLC to determine the actual endpoint.
Protocol 3.1: General Procedure for the Synthesis of a 2-Arylbenzothiazole (H₂O₂/HCl Method)
This protocol is adapted from a high-yield method and is suitable for many electron-rich and electron-poor aromatic aldehydes.[5][8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde (1.0 mmol) and 2-aminothiophenol (1.0 mmol) in ethanol (5-10 mL).
-
Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approx. 6.0 mmol). Then, add concentrated hydrochloric acid (HCl) dropwise (approx. 3.0 mmol).[5]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is often rapid. Monitor the consumption of starting materials by TLC (typically complete in 45-60 minutes).[8]
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing ice-cold water (approx. 50 mL).[5] A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove any inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[5]
Protocol 3.2: Small-Scale Solvent and Temperature Screen for Optimization
When a reaction is failing, this systematic screen can quickly identify better conditions. Use small vials (e.g., 1-dram vials) with stir bars.
-
Setup: Prepare three separate reaction vials. To each, add the 2-aminothiophenol (e.g., 0.1 mmol) and the carbonyl compound (0.1 mmol).
-
Solvent Addition:
-
To Vial 1, add Ethanol (0.5 mL).
-
To Vial 2, add DMSO (0.5 mL).
-
To Vial 3, add Toluene (0.5 mL).
-
-
Temperature Screen (Phase 1 - Room Temp):
-
Stir all three vials at room temperature for 2 hours.
-
Take a small aliquot from each, dilute, and spot on a TLC plate to assess conversion.
-
-
Temperature Screen (Phase 2 - Elevated Temp):
-
If any reaction is incomplete, place the vials in a heating block set to 80°C for an additional 2 hours.
-
Spot again on a TLC plate to compare conversion at elevated temperature.
-
-
Analysis: Compare the TLC plates to identify which solvent and temperature combination gives the highest conversion to the desired product with the fewest side products. This provides a clear direction for scaling up the reaction.
Section 4: References
-
BenchChem. (n.d.). Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol. Retrieved from
-
BenchChem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Optimizing Condensation Reactions of 2-Aminothiophenols. Retrieved from
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (n.d.). MDPI. Retrieved from
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). National Institutes of Health (NIH). Retrieved from
-
Synthesis and various biological activities of benzothiazole derivative: A review. (2023). World Journal of Advanced Research and Reviews. Retrieved from
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). National Institutes of Health (PMC). Retrieved from
-
Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from
-
Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Retrieved from
-
Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. (2020). ACS Omega. Retrieved from
-
Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. (2022). National Institutes of Health (PMC). Retrieved from
-
SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. (2017). Malaysian Journal of Analytical Sciences. Retrieved from
-
Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (n.d.). National Institutes of Health (PMC). Retrieved from
-
Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. National Institutes of Health (PMC). Retrieved from
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). MDPI. Retrieved from
-
Winterbourn, C. C. (2008). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling. Retrieved from
-
11.7: Redox Reactions of Thiols and Disulfides. (2020). Chemistry LibreTexts. Retrieved from
-
15.7: Redox Reactions of Thiols and Disulfides. (2022). Chemistry LibreTexts. Retrieved from
-
L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. (2012). Journal of Applied Science and Engineering. Retrieved from
Sources
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 15. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Purification Protocols for 5-Chloro-2-phenyl-1,3-benzothiazole
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the synthesis and purification of 5-Chloro-2-phenyl-1,3-benzothiazole. Recognizing the critical importance of purity for downstream applications and regulatory compliance, this document provides in-depth, field-proven insights into refining purification protocols. We will move beyond rote procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level inquiries that are foundational to designing a successful purification strategy.
Q1: What are the primary impurities I should anticipate after synthesizing 5-Chloro-2-phenyl-1,3-benzothiazole?
A1: The impurity profile is intrinsically linked to the common synthetic route: the condensation of 2-amino-4-chlorobenzenethiol with benzaldehyde.[1] Consequently, the primary impurities include:
-
Unreacted Starting Materials: Residual 2-amino-4-chlorobenzenethiol and benzaldehyde.
-
Oxidation Byproducts: The thiol group in 2-amino-4-chlorobenzenethiol is susceptible to oxidation, which can form a disulfide byproduct, complicating purification.[2]
-
Incomplete Cyclization Products: The reaction proceeds via a Schiff base intermediate. Incomplete cyclization can leave this intermediate in the crude product mixture.[2]
Q2: Should I choose recrystallization or column chromatography for purification?
A2: The choice depends on the purity of your crude product, which can be quickly assessed by Thin-Layer Chromatography (TLC).
-
Recrystallization is the preferred method if the crude product is relatively clean (i.e., one major product spot on TLC with minor, easily separable impurities). It is faster, more scalable, and generally more economical. Ethanol is a well-documented and effective solvent for this purpose.[1]
-
Column Chromatography is necessary when the crude product contains multiple byproducts with polarities similar to the desired compound.[2] While more time and resource-intensive, it offers superior separation power. Silica gel is the standard stationary phase.[3][4]
Q3: How can I effectively monitor the purification process in real-time?
A3: Thin-Layer Chromatography (TLC) is the most indispensable tool for monitoring both the initial reaction progress and the subsequent purification.[1][2] For column chromatography, TLC allows you to analyze the eluted fractions to identify which ones contain your pure product before combining them. For recrystallization, you can compare the purity of the dissolved crude material to the resulting crystals. Visualization under UV light is typically sufficient for spotting the aromatic benzothiazole structure.[2]
Q4: What are the key analytical techniques to confirm the final purity of my product?
A4: A combination of techniques is recommended to establish the identity and purity of the final product unequivocally.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of proton- or carbon-containing impurities.
-
Mass Spectrometry (MS): Verifies the molecular weight of the compound.[3]
-
Melting Point Analysis: A sharp melting point close to the literature value (112-113 °C for the parent 2-phenyl-1,3-benzothiazole) indicates high purity. A broad or depressed melting range suggests the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and is the gold standard for final quality control assessment.[5][6]
Section 2: Troubleshooting Guide: Common Purification Challenges
This guide is formatted to address specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Yield After Recrystallization | 1. Suboptimal Solvent Choice: The product may have high solubility in the mother liquor even at low temperatures. 2. Excessive Solvent Volume: Using too much solvent will keep more of the product dissolved, preventing it from crystallizing out. 3. Premature Crystallization: Crystals forming during hot filtration lead to product loss. | 1. Optimize the Solvent System: While ethanol is standard[1], you can try a mixed solvent system (e.g., ethanol/water) to decrease the product's solubility in the mother liquor. Add water dropwise to the hot ethanol solution until turbidity persists, then clarify with a few drops of ethanol before cooling. 2. Use Minimal Hot Solvent: Dissolve the crude product in the minimum amount of boiling solvent required to achieve full dissolution. This ensures the solution is saturated upon cooling, maximizing crystal formation. 3. Pre-heat the Filtration Apparatus: Ensure the filter funnel and receiving flask are hot to prevent the solution from cooling and crystallizing during the hot filtration step. |
| Product is an Oil and Fails to Crystallize | 1. Presence of Impurities: Impurities can disrupt the crystal lattice formation, resulting in an oil. 2. Residual Solvent: Trapped solvent can lower the melting point and prevent solidification. 3. Supersaturation: The solution may be supersaturated and require nucleation to begin crystallization. | 1. Perform Column Chromatography: If impurities are the cause, chromatographic purification is necessary to isolate the desired compound before attempting recrystallization again.[2] 2. Dry Under High Vacuum: Place the oil under a high vacuum for several hours, possibly with gentle heating, to remove any residual solvent. 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a seed crystal from a previous successful batch. |
| Persistent Impurities in ¹H NMR Spectrum | 1. Co-elution during Chromatography: An impurity may have a very similar polarity to the product, causing it to elute in the same fractions. 2. Inadequate Recrystallization: The impurity may have similar solubility characteristics to the product. | 1. Adjust Chromatographic Conditions: If using column chromatography, switch to a different solvent system with a different polarity or separation mechanism. For example, if you used a hexane/ethyl acetate system, try a dichloromethane/hexane system.[4] Using a shallower gradient during elution can also improve separation. 2. Perform a Second Recrystallization: A second recrystallization from a different solvent system may successfully remove the persistent impurity. |
| TLC Shows Co-eluting Spots (Similar Rf) | 1. Isomeric Impurities: Structural isomers often have very similar polarities. 2. Suboptimal TLC Solvent System: The chosen eluent may not have sufficient resolving power for the specific mixture. | 1. Utilize Preparative TLC: For small scales, preparative TLC can offer higher resolution than column chromatography. 2. Test Multiple Eluent Systems: Experiment with different solvent mixtures of varying polarities. Try adding a small percentage of a third solvent (e.g., a few drops of triethylamine if the impurity is acidic, or acetic acid if it is basic) to alter the relative mobility of the spots. |
Section 3: Detailed Experimental Protocols
These protocols provide validated, step-by-step methodologies for the purification and analysis of 5-Chloro-2-phenyl-1,3-benzothiazole.
Protocol 1: Purification by Recrystallization
This protocol is ideal for crude material that is >85% pure by TLC analysis.
-
Solvent Selection: Place a small amount of crude product in a test tube and add a few drops of ethanol. If it dissolves readily at room temperature, ethanol is not a suitable solvent. The ideal solvent will dissolve the compound when hot but not when cold. Ethanol is a good starting point.[1]
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a boil (using a water bath or heating mantle) with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated fluted filter paper into a warm, clean Erlenmeyer flask to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is employed for complex mixtures where recrystallization is ineffective.
-
TLC Analysis & Solvent System Selection: First, determine an appropriate eluent system using TLC. The ideal system should provide a retention factor (Rf) of ~0.3 for the desired compound. Common systems include mixtures of n-hexane and ethyl acetate[3] or n-hexane and dichloromethane.[4]
-
Column Packing: Pack a glass column with silica gel (100-200 mesh is suitable for gravity chromatography) using the selected eluent system as a slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better separation. Carefully add the sample to the top of the packed column.
-
Elution: Add the eluent to the column and begin collecting fractions. The elution can be performed isocratically (constant solvent composition) or with a gradient (gradually increasing the polarity).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Final Drying: Dry the resulting solid under a high vacuum to remove all traces of solvent.
Purification Workflow Diagram
The following diagram illustrates the logical flow of the purification and analysis process.
Caption: Workflow for purification and analysis of 5-Chloro-2-phenyl-1,3-benzothiazole.
References
- BenchChem. (2025).
-
Yousuf, S., et al. (2012). 5-Chloro-2-phenyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o434. [Link]
- BenchChem. (2025). Troubleshooting guide for 2-(2-Hydroxyphenyl)benzothiazole synthesis reactions.
-
Kumar, A., et al. (2017). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 9(3), 322-327. [Link]
-
ResearchGate. (n.d.). Synthesis of 5-Chloro-2-(substituted phenyl)benzo[d]thiazole...[Link]
-
SIELC Technologies. (n.d.). Separation of Benzothiazole, 5-chloro-2-methyl- on Newcrom R1 HPLC column. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. [Link]
-
Al-Hamdani, U. J., et al. (2022). Chloro-benzothiazole Schiff base ester liquid crystals: synthesis and mesomorphic investigation. Phase Transitions, 95(5-6), 469-482. [Link]
-
Journal of Young Pharmacists. (2017). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. [Link]
-
MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]
- BenchChem. (2025). Comparative Guide to Analytical Method Validation for 6-chloro-1,3-benzothiazole-2-thiol.
Sources
Addressing batch-to-batch variability of 5-Chloro-2-phenyl-1,3-benzothiazole
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and address batch-to-batch variability of 5-Chloro-2-phenyl-1,3-benzothiazole. Our goal is to equip you with the scientific understanding and practical tools to ensure the consistency and reliability of your experimental results.
Introduction
5-Chloro-2-phenyl-1,3-benzothiazole is a key heterocyclic compound with significant applications in medicinal chemistry and drug discovery, exhibiting a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] However, like many complex organic molecules, its synthesis and handling can be prone to batch-to-batch variability, leading to inconsistent experimental outcomes. This guide provides a structured approach to identifying, understanding, and mitigating these variabilities.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent biological activity between different batches of 5-Chloro-2-phenyl-1,3-benzothiazole. What are the likely causes?
A1: Inconsistent biological activity is a primary indicator of batch-to-batch variability. The most common root causes include:
-
Purity and Impurity Profiles: Even minor differences in the percentage of the active compound and the presence of structurally related impurities can significantly alter biological outcomes.
-
Polymorphism: Different crystalline forms (polymorphs) of the compound can possess varying solubility, dissolution rates, and, consequently, different bioavailability in cell-based or in vivo experiments.
-
Residual Solvents: Solvents used during synthesis and purification can remain in the final product and may exert their own biological effects or alter the compound's solubility.
-
Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its potency and introducing new, potentially active, byproducts.
Q2: How can we proactively minimize the impact of batch-to-batch variability on our research?
A2: A proactive approach is crucial for long-term studies. We recommend the following strategies:
-
Multi-Batch Pre-screening: Before initiating a large-scale study, obtain small quantities of several different batches and perform preliminary validation assays to identify a consistent batch.
-
Establish a "Golden Batch": Once a suitable batch is identified through pre-screening, purchase a sufficient quantity to last the entire duration of the study. This single, well-characterized batch will serve as your internal standard.
-
Comprehensive Certificate of Analysis (CoA) Review: Do not rely solely on the stated purity. Scrutinize the CoA for details on the analytical methods used, impurity profiles, and residual solvent content.
-
In-House Quality Control: Perform your own analytical validation on new batches to confirm their identity, purity, and consistency with previous batches.
Q3: What are the critical safety precautions when handling 5-Chloro-2-phenyl-1,3-benzothiazole and its precursors?
A3: The synthesis of this compound often involves 2-amino-4-chlorobenzenethiol. Thiols are known for their strong, unpleasant odors and should always be handled in a well-ventilated fume hood. 2-aminothiophenols are also susceptible to oxidation, so it is advisable to use them from a freshly opened container or under an inert atmosphere (e.g., nitrogen or argon) for best results.[3] Always consult the Safety Data Sheet (SDS) for all reagents for detailed handling and safety information.
Troubleshooting Guides
Problem 1: Inconsistent Potency or Activity in Biological Assays
Inconsistent results in biological assays are a common and frustrating issue. This guide will walk you through a systematic approach to diagnose the root cause.
Workflow for Troubleshooting Inconsistent Biological Activity
Sources
Technical Support Center: Enhancing the Biological Activity of 5-Chloro-2-phenyl-1,3-benzothiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-2-phenyl-1,3-benzothiazole derivatives. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the synthesis, purification, and biological evaluation of these promising compounds. Our goal is to empower you with the knowledge to troubleshoot experiments effectively and unlock the full therapeutic potential of your novel derivatives.
Section 1: Synthesis and Optimization—Frequently Asked Questions
The synthesis of 2-arylbenzothiazoles is a cornerstone of many medicinal chemistry programs. The most common and direct route involves the condensation of a substituted 2-aminothiophenol with a corresponding benzaldehyde.[1] While conceptually straightforward, this reaction is not without its challenges. This section addresses common hurdles in the synthesis of 5-Chloro-2-phenyl-1,3-benzothiazole derivatives.
Q1: My reaction yield for the condensation of 2-amino-4-chlorobenzenethiol and benzaldehyde is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is a frequent issue in benzothiazole synthesis and can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: 2-aminothiophenols are notoriously susceptible to oxidation, forming a disulfide byproduct that is unreactive in the desired condensation.[2]
-
Expert Recommendation: Always use freshly opened 2-amino-4-chlorobenzenethiol or purify it by recrystallization or column chromatography before use. Ensure the benzaldehyde used is also pure and free from benzoic acid, which can form from air oxidation.
-
-
Reaction Conditions: The choice of solvent and catalyst is critical for driving the reaction to completion.
-
Expert Recommendation: While various solvents like ethanol, DMF, or DMSO can be used, consider starting with ethanol, as it is effective and easier to remove.[1][3] For catalysis, a range of options from acidic catalysts (like HCl) to oxidizing agents (like H₂O₂) can promote the cyclization of the intermediate Schiff base.[1][2] A particularly effective and mild method involves using sodium metabisulfite in DMF at reflux.[3]
-
-
Atmosphere: The presence of oxygen can promote the unwanted dimerization of the starting thiophenol.
-
Expert Recommendation: While not always necessary, if you continue to face issues with starting material degradation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield by preventing oxidative side reactions.[2]
-
Q2: I am observing multiple spots on my TLC plate post-reaction, making purification difficult. What are these side products and how can I minimize them?
A2: The formation of multiple products is often indicative of incomplete reaction or side reactions. Here are the common culprits and solutions:
-
Incomplete Cyclization: The reaction proceeds through a Schiff base intermediate. In some cases, this intermediate may not fully cyclize to form the benzothiazole ring.[2]
-
Expert Recommendation: Ensure adequate reaction time and temperature. Monitor the reaction progress using TLC until the starting materials are consumed.[2] If the intermediate persists, a stronger catalyst or higher reflux temperature might be necessary.
-
-
Oxidative Side Products: As mentioned, the 2-aminothiophenol can oxidize.
-
Expert Recommendation: Handle the 2-aminothiophenol carefully and consider using an inert atmosphere.[2]
-
-
Over-oxidation: If using strong oxidizing agents as catalysts, there is a potential for over-oxidation of the benzothiazole ring system, leading to undesired byproducts.
-
Expert Recommendation: Use the oxidizing agent in stoichiometric or catalytic amounts and monitor the reaction closely.
-
Below is a workflow diagram illustrating the key decision points in optimizing the synthesis.
Caption: Troubleshooting workflow for low reaction yield.
Section 2: Structure-Activity Relationship (SAR) and Derivative Design
Enhancing the biological activity of the 5-Chloro-2-phenyl-1,3-benzothiazole core requires a rational approach to derivatization. Understanding the structure-activity relationship (SAR) is key to designing more potent and selective compounds.
Q3: I want to improve the anticancer activity of my 5-Chloro-2-phenyl-1,3-benzothiazole scaffold. Which positions are most amenable to modification, and what types of substituents should I consider?
A3: The benzothiazole nucleus is a versatile scaffold for developing anticancer agents.[4][5] SAR studies have revealed key insights into optimizing its activity:
-
The 2-Phenyl Ring: This is a primary site for modification. Substitutions on this ring can significantly impact potency and selectivity.
-
Expert Recommendation: Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) or additional halogen atoms (e.g., chloro, fluoro) on the 2-phenyl ring has been shown to enhance anticancer activity.[6][7] For instance, derivatives with dichlorophenyl or trifluoromethylphenyl groups have demonstrated potent inhibitory activities against various cancer cell lines, including renal and breast cancer.[6][7]
-
-
The Benzothiazole Ring System: While the 5-chloro substituent is a good starting point, further modifications at other positions of the benzothiazole ring can be explored.
-
Expert Recommendation: Position 6 is another critical site. Adding electron-donating groups like methoxy (-OCH₃) or electron-withdrawing groups can modulate the electronic properties of the entire molecule and influence its interaction with biological targets.[8]
-
-
Linker and Terminal Groups: Introducing various functional groups at the 2-position of the benzothiazole ring, often via a linker, is a common and effective strategy.
-
Expert Recommendation: Incorporating moieties like piperazine, oxadiazole, or thiazolidinone can lead to compounds with significant cytotoxic effects.[6][7] For example, a dichlorophenyl-containing chlorobenzothiazole derivative showed potent activity against non-small cell lung cancer with a GI₅₀ value of 71.8 nM.[7]
-
The following diagram illustrates the key modification sites on the core scaffold.
Caption: Key sites for modification to enhance biological activity.
Section 3: Biological Assay Troubleshooting
Once you have successfully synthesized and purified your derivatives, the next critical step is to evaluate their biological activity. This section addresses common issues encountered during in vitro assays.
Q4: My benzothiazole derivative is showing poor solubility in aqueous media for my cell-based assays. How can I address this?
A4: Poor aqueous solubility is a common challenge for hydrophobic molecules like many benzothiazole derivatives. This can lead to inaccurate and irreproducible results in biological assays.
-
Solvent Choice: The initial choice of solvent for creating stock solutions is crucial.
-
Expert Recommendation: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions.[2] However, it is important to ensure that the final concentration of DMSO in the cell culture medium is non-toxic (typically ≤ 0.5%).
-
-
Use of Solubilizing Agents: If DMSO alone is insufficient, other excipients can be considered.
-
Expert Recommendation: For in vitro studies, co-solvents like polyethylene glycol (PEG) or cyclodextrins can be used to improve solubility. However, it is essential to run appropriate vehicle controls to ensure these agents do not interfere with the assay.
-
-
Structural Modification: In the long term, poor solubility can be addressed through medicinal chemistry efforts.
-
Expert Recommendation: Incorporating polar functional groups or ionizable centers into the molecule can significantly improve aqueous solubility. For example, adding amine or carboxylic acid functionalities can allow for the formation of more soluble salt forms.
-
Q5: I am observing high variability in my IC₅₀ values between experiments. What could be the cause?
A5: High variability in potency measurements can undermine the reliability of your data. Several factors can contribute to this issue:
-
Compound Stability: Benzothiazole derivatives can be susceptible to degradation under certain conditions.
-
Expert Recommendation: Prepare fresh dilutions of your compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Assess the stability of your compound in the assay medium over the duration of the experiment.
-
-
Cell Culture Conditions: The physiological state of the cells can significantly impact their response to a compound.
-
Expert Recommendation: Maintain consistent cell culture practices, including cell passage number, seeding density, and growth medium composition. Ensure cells are in the logarithmic growth phase at the time of compound addition.
-
-
Assay Protocol: Minor variations in the experimental protocol can lead to significant differences in results.
-
Expert Recommendation: Standardize all steps of the assay, including incubation times, reagent concentrations, and washing steps. Use a positive control compound with a known IC₅₀ to monitor the consistency of the assay performance.
-
The table below summarizes the reported anticancer activities of some 5-chloro-2-phenyl-1,3-benzothiazole derivatives against various cancer cell lines, which can serve as a benchmark for your own studies.
| Derivative Description | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chloro-benzyl indole semicarbazide benzothiazole | HT-29 (Colon) | 0.024 | [6] |
| Chloro-benzyl indole semicarbazide benzothiazole | H460 (Lung) | 0.29 | [6] |
| Chloro-benzyl indole semicarbazide benzothiazole | A549 (Lung) | 0.84 | [6] |
| Chloro-benzyl indole semicarbazide benzothiazole | MDA-MB-231 (Breast) | 0.88 | [6] |
| Substituted chloro-phenyl oxothiazolidine based benzothiazole | HeLa (Cervical) | 9.76 | [6] |
Section 4: Detailed Experimental Protocols
This section provides a representative protocol for the synthesis of the core 5-Chloro-2-phenyl-1,3-benzothiazole structure.
Protocol: Synthesis of 5-Chloro-2-phenyl-1,3-benzothiazole
This protocol is adapted from established literature methods.[3]
Materials:
-
2-amino-4-chlorobenzenethiol
-
Benzaldehyde
-
N,N-dimethylformamide (DMF)
-
Sodium metabisulfite
-
Ethanol
-
Cold water
-
Round-bottom flask (50 ml)
-
Reflux condenser
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a 50 ml round-bottom flask, add 2-amino-4-chlorobenzenethiol (1 mmol, 0.159 g).
-
Add benzaldehyde (1 mmol, 0.106 g).
-
Add N,N-dimethylformamide (10 ml) to dissolve the reactants.
-
Add sodium metabisulfite (0.2 g) to the mixture with continuous stirring.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into cold water to precipitate the solid product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure crystals of 5-Chloro-2-phenyl-1,3-benzothiazole.
References
-
Babu, V., et al. (2016). Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. European Journal of Medicinal Chemistry, 123, 514-522. Available at: [Link]
-
Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology, 15(5), 2269-2275. Available at: [Link]
-
Saeed, S., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4843. Available at: [Link]
-
Kaur, R., et al. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Current Organic Synthesis, 17(7), 529-545. Available at: [Link]
-
Kumar, A., et al. (2021). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 12(10), 1735-1744. Available at: [Link]
-
Kaur, R., et al. (2019). Benzothiazole derivatives as anticancer agents. Archiv der Pharmazie, 352(12), 1900167. Available at: [Link]
-
Acharya, S. S., et al. (2022). Synthesis of 5-Chloro-2-(substituted phenyl)benzo[d]thiazole derivatives under different reaction conditions. ResearchGate. Available at: [Link]
-
Osmaniye, D., et al. (2019). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 24(18), 3348. Available at: [Link]
-
Arshad, M. N., et al. (2012). 5-Chloro-2-phenyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2799. Available at: [Link]
-
Kaur, R., et al. (2019). Benzothiazole derivatives as anticancer agents. Archiv der Pharmazie, 352(12), 1900167. Available at: [Link]
-
Kumar, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Biomolecular Structure and Dynamics, 41(14), 6777-6804. Available at: [Link]
-
Kumar, D., et al. (2020). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 12(2), 161-165. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2019). Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. Journal of Heterocyclic Chemistry, 56(5), 1437-1447. Available at: [Link]
-
Lokhande, R., et al. (2013). Synthesis and biological activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 60-65. Available at: [Link]
-
Fares, M., et al. (2021). Synthesis, antimicrobial, antiquorum-sensing and cytotoxic activities of new series of benzothiazole derivatives. Journal of the Iranian Chemical Society, 18(10), 2561-2576. Available at: [Link]
-
Fadda, A. A., et al. (2021). SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTIBACTERIAL AGENTS. African Journal of Online, 20(2). Available at: [Link]
-
Khlebnikov, A. I., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(16), 4983. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Available at: [Link]
-
Kumar, A., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. World Journal of Biology Pharmacy and Health Sciences, 15(3), 053-068. Available at: [Link]
-
Wang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1369527. Available at: [Link]
-
Wang, Y., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(21), 6432. Available at: [Link]
-
Mohammed, S. H., & Al-Bayati, R. I. H. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. Available at: [Link]
-
Benci, K., et al. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules, 26(16), 4935. Available at: [Link]
-
Hrytsai, I., et al. (2022). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Antibiotics, 11(12), 1654. Available at: [Link]
-
Sharma, R., et al. (2023). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks, 13(2), 125-136. Available at: [Link]
-
Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel benzothiazole analogs. RSC advances, 13(3), 1837-1849. Available at: [Link]
-
Rajalakshmi, R., et al. (2021). A Facile Synthesis, Characterization and Anticancer Activity Evaluation of Benzothiazole Derivatives. Journal of Chemical Health Risks, 11(4), 381-390. Available at: [Link]
-
Fadda, A. A., et al. (2022). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC advances, 12(45), 29285-29317. Available at: [Link]
-
Ali, R., & Siddiqui, N. (2013). Biological Aspects of Emerging Benzothiazoles: A Short Review. Journal of Chemistry, 2013, 1-11. Available at: [Link]
-
Ali, R., & Siddiqui, N. (2013). Biological Aspects of Emerging Benzothiazoles: A Short Review. ResearchGate. Available at: [Link]
-
Yilmaz, M., et al. (2023). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Brazilian Journal of Pharmaceutical Sciences, 59. Available at: [Link]
-
Popli, J. V., et al. (2021). Benzothiazole analogues and their biological aspects: A Review. Indian Journal of Chemistry, 60B, 1659-1669. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Chloro-2-phenyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. scispace.com [scispace.com]
- 6. flore.unifi.it [flore.unifi.it]
- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
Validation & Comparative
A Comparative Analysis of 5-Chloro-2-phenyl-1,3-benzothiazole with Other Antimicrobial Agents: A Guide for Researchers
In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the development of next-generation therapeutic agents. Among the heterocyclic compounds, the benzothiazole nucleus has emerged as a privileged structure, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of a specific derivative, 5-Chloro-2-phenyl-1,3-benzothiazole, with established antimicrobial agents, offering a technical framework for its evaluation and potential positioning in the antimicrobial landscape. While direct and extensive antimicrobial data for this specific molecule is emerging, this analysis is built upon the well-documented antimicrobial properties of the broader benzothiazole class and outlines the rigorous experimental approach required for its validation.
The Benzothiazole Scaffold: A Foundation for Antimicrobial Activity
Benzothiazoles are bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities. The antimicrobial potential of benzothiazole derivatives is well-documented, with numerous studies highlighting their efficacy against a range of pathogenic bacteria and fungi. The mechanism of action for many benzothiazole derivatives is believed to involve the inhibition of crucial microbial enzymes, such as DNA gyrase and MurB, which are essential for bacterial survival.[1]
The introduction of a chlorine atom at the 5-position of the benzothiazole ring, as in 5-Chloro-2-phenyl-1,3-benzothiazole, is a strategic modification. Halogen substituents are known to modulate the electronic and lipophilic properties of molecules, which can significantly enhance their biological activity and ability to penetrate microbial cell membranes.
Mechanisms of Action: A Comparative Overview
To appreciate the potential of 5-Chloro-2-phenyl-1,3-benzothiazole, it is essential to understand the mechanisms of action of current frontline antimicrobial agents. This comparison provides a basis for evaluating the novelty and potential advantages of the benzothiazole derivative.
Established Antimicrobial Mechanisms:
-
Inhibition of Cell Wall Synthesis: Beta-lactams (e.g., Penicillins, Cephalosporins) and glycopeptides (e.g., Vancomycin) interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.
-
Inhibition of Protein Synthesis: Macrolides, tetracyclines, and aminoglycosides target the bacterial ribosome, disrupting the translation of mRNA into proteins, which is essential for all cellular functions.
-
Inhibition of Nucleic Acid Synthesis: Fluoroquinolones (e.g., Ciprofloxacin) inhibit DNA gyrase and topoisomerase IV, enzymes vital for DNA replication and repair. Rifamycins inhibit RNA polymerase, preventing transcription.
-
Disruption of Cell Membrane Function: Polymyxins interact with the phospholipids of the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.
-
Inhibition of Metabolic Pathways: Sulfonamides and trimethoprim block the synthesis of folic acid, a crucial cofactor in the synthesis of nucleic acids and amino acids.
The potential of 5-Chloro-2-phenyl-1,3-benzothiazole to target enzymes like DNA gyrase places it in a class with the highly effective fluoroquinolones, suggesting a potent bactericidal mechanism.
}
Comparative Efficacy: A Proposed Experimental Framework
To rigorously assess the antimicrobial potential of 5-Chloro-2-phenyl-1,3-benzothiazole, a direct comparison with established agents is necessary. The following section outlines the experimental design for such a study, focusing on the determination of Minimum Inhibitory Concentrations (MICs).
Selected Comparator Agents
For a comprehensive analysis, a panel of comparator agents with diverse mechanisms of action and spectra of activity should be selected.
| Comparator Agent | Class | Primary Mechanism of Action |
| Ciprofloxacin | Fluoroquinolone | Inhibition of DNA gyrase and topoisomerase IV |
| Ampicillin | Beta-lactam (Penicillin) | Inhibition of cell wall synthesis |
| Vancomycin | Glycopeptide | Inhibition of cell wall synthesis |
| Gentamicin | Aminoglycoside | Inhibition of protein synthesis (30S subunit) |
| Erythromycin | Macrolide | Inhibition of protein synthesis (50S subunit) |
| Fluconazole | Azole | Inhibition of ergosterol synthesis (antifungal) |
Proposed Microbial Panel
A representative panel of clinically relevant microorganisms should be used to determine the antimicrobial spectrum of 5-Chloro-2-phenyl-1,3-benzothiazole.
| Microorganism | Gram Type / Class | Clinical Significance |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | Common cause of skin, soft tissue, and bloodstream infections |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | Frequent cause of hospital-acquired infections |
| Escherichia coli (ATCC 25922) | Gram-negative | Common cause of urinary tract and gastrointestinal infections |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | Opportunistic pathogen, often multidrug-resistant |
| Candida albicans (ATCC 90028) | Fungus (Yeast) | Common cause of opportunistic fungal infections |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent. The following is a detailed protocol based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3]
Materials:
-
5-Chloro-2-phenyl-1,3-benzothiazole (test compound)
-
Comparator antimicrobial agents
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Microbial suspensions standardized to 0.5 McFarland
-
Sterile saline or broth for dilutions
-
Incubator
Procedure:
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of the test compound and comparator agents in a suitable solvent (e.g., DMSO) at a high concentration.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of each antimicrobial agent in the appropriate broth to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a suspension of each microorganism in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted antimicrobial agents. Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
}
Anticipated Data and Comparative Analysis
The results of the MIC testing would be compiled into a table for a clear and direct comparison of the antimicrobial activity of 5-Chloro-2-phenyl-1,3-benzothiazole with the standard agents.
Table 1: Hypothetical Comparative MIC Data (µg/mL)
| Microorganism | 5-Chloro-2-phenyl-1,3-benzothiazole | Ciprofloxacin | Ampicillin | Vancomycin | Gentamicin | Erythromycin | Fluconazole |
| S. aureus | TBD | 0.5 - 2 | 0.25 - 2 | 0.5 - 2 | 0.25 - 4 | 0.25 - 2 | NA |
| E. faecalis | TBD | 1 - 4 | 1 - 8 | 1 - 4 | 4 - >64 | >128 | NA |
| E. coli | TBD | ≤0.015 - 1 | 2 - 8 | >128 | 0.5 - 4 | >128 | NA |
| P. aeruginosa | TBD | 0.25 - 4 | >128 | >128 | 1 - 8 | >128 | NA |
| C. albicans | TBD | NA | NA | NA | NA | NA | 0.25 - 4 |
TBD: To be determined experimentally. Ranges for comparator agents are typical and can vary. NA: Not applicable.
A favorable outcome would be for 5-Chloro-2-phenyl-1,3-benzothiazole to exhibit low MIC values, particularly against Gram-positive and Gram-negative bacteria, comparable to or better than ciprofloxacin. Activity against P. aeruginosa would be a significant advantage, as this organism is notoriously difficult to treat.
Concluding Remarks and Future Directions
While comprehensive experimental data on the antimicrobial properties of 5-Chloro-2-phenyl-1,3-benzothiazole is still forthcoming, the foundational knowledge of the benzothiazole scaffold suggests its potential as a promising area for antimicrobial drug discovery. The presence of the 5-chloro substituent is a rational design element aimed at enhancing its biological activity.
The proposed experimental framework provides a robust and standardized approach to systematically evaluate its antimicrobial spectrum and potency in comparison to established therapeutic agents. Should 5-Chloro-2-phenyl-1,3-benzothiazole demonstrate significant in vitro activity, further investigations into its mechanism of action, cytotoxicity, and in vivo efficacy would be warranted. This structured approach is essential for the rigorous scientific evaluation required to advance novel antimicrobial candidates from the laboratory to potential clinical applications.
References
- Mishra, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1279, 134999.
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Home. Retrieved from [Link]
- Devmurari, V. P., & Ghodasara, T. J. (2010). Synthesis and antibacterial activity of some substituted 2-phenyl benzothiazole. Rasayan Journal of Chemistry, 3(4), 711-715.
-
Antimicrobial Susceptibility Testing (Microdilution Technique). (2023, March 7). NC DNA Day Blog. Retrieved from [Link]
- Clinical and Laboratory Standards Institute (CLSI). (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
Sources
A Senior Application Scientist's Guide to In Vivo Validation of 5-Chloro-2-phenyl-1,3-benzothiazole as a Novel Anticancer Candidate
This guide provides a comprehensive framework for researchers and drug development professionals on the essential in vivo validation of 5-Chloro-2-phenyl-1,3-benzothiazole. We move beyond simplistic protocols to address the critical thinking and comparative analysis required to robustly evaluate a compound's therapeutic potential in a preclinical setting.
Introduction: The Benzothiazole Scaffold and the Imperative for In Vivo Testing
The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2][3] Compounds from this class have been shown to act through various mechanisms, such as inducing apoptosis, inhibiting kinases, and interacting with DNA, making them promising candidates for oncology drug discovery.[4][5] 5-Chloro-2-phenyl-1,3-benzothiazole is one such derivative, whose specific chloro and phenyl substitutions warrant rigorous investigation.[6]
While in vitro assays using cancer cell lines are invaluable for initial screening, they cannot replicate the complex, multifactorial environment of a living organism. The transition to in vivo models is a critical inflection point in the drug development pipeline.[7][8] It is only within a whole-organism system that we can assess the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), systemic toxicity, and true efficacy against a tumor embedded within a biological microenvironment.[9] This guide outlines a robust, comparative approach to this pivotal validation step.
Part 1: Foundational Strategy for In Vivo Evaluation
The success of any in vivo study hinges on the foundational decisions made before the first animal is dosed. The choices of animal model and comparator agent are paramount for generating clean, interpretable, and clinically relevant data.
Choosing the Optimal In Vivo Model: A Comparative Rationale
The primary goal is to select a model that balances clinical relevance with reproducibility. Two common choices for initial anticancer drug validation are Cell Line-Derived Xenografts (CDX) and Patient-Derived Xenografts (PDX).[10]
-
Cell Line-Derived Xenograft (CDX) Models: In this approach, established human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) are implanted into immunocompromised mice.[10]
-
Expertise & Experience: The principal advantage of the CDX model is its high reproducibility and operational simplicity. Using a homogenous, well-characterized cell line ensures low inter-animal variability in tumor growth, providing a clear and statistically powerful window to observe a drug's effect.[10] This makes it the gold standard for an initial, definitive test of a compound's intrinsic antitumor activity.
-
-
Patient-Derived Xenograft (PDX) Models: Here, tumor fragments from a human patient are directly implanted into mice.[11]
-
Expertise & Experience: PDX models preserve the cellular and structural heterogeneity of the original human tumor, offering higher clinical fidelity.[10][11] They are exceptionally valuable for later-stage development, for instance, to test a drug against a specific tumor subtype or to investigate mechanisms of resistance. However, their heterogeneity and more complex logistics can introduce variability, making them less ideal for a first-pass efficacy screen.
-
Trustworthiness: For the initial validation of 5-Chloro-2-phenyl-1,3-benzothiazole, we will proceed with a CDX model . This choice constitutes a self-validating system by minimizing biological variables, ensuring that any observed antitumor effect can be confidently attributed to the compound's activity rather than model-intrinsic variability.
Selecting an Authoritative Comparator: Establishing a Benchmark
To contextualize the efficacy of our test compound, it must be benchmarked against a clinically relevant standard-of-care agent. The choice of comparator depends on the cancer type being modeled. For a broad-spectrum initial screen using a common model like non-small cell lung cancer (A549 cells), Paclitaxel is an excellent choice.
-
Authoritative Grounding: Paclitaxel is a microtubule-stabilizing agent and a cornerstone of chemotherapy for numerous solid tumors, including lung, ovarian, and breast cancer.[12] Its mechanism is well-understood, and its performance in xenograft models is extensively documented, providing a robust and authoritative benchmark for comparison.[10]
Part 2: Experimental Design and Protocols
A meticulously planned experimental workflow is critical for ensuring data integrity and animal welfare.
Overall Experimental Workflow
The entire process, from cell preparation to final data analysis, follows a logical sequence designed to yield unambiguous results.
Caption: High-level workflow for the in vivo validation study.
Detailed Protocol: A549 Xenograft Tumor Growth Inhibition Study
This protocol is designed as a self-validating system. Each step includes checks and balances to ensure the reliability of the final data.
1. Animal Model and Husbandry:
- Strain: Female NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice, 6-8 weeks old.
- Justification: This immunocompromised strain is required to prevent the rejection of the human tumor xenograft.[11]
- Husbandry: House mice in sterile, filter-capped cages with autoclaved food and water. Maintain a 12-hour light/dark cycle. Acclimatize animals for at least one week before manipulation.
2. Cell Preparation and Implantation:
- Cell Line: A549 human non-small cell lung cancer cell line.
- Culture: Culture cells in F-12K Medium supplemented with 10% Fetal Bovine Serum. Ensure cells are in the exponential growth phase and >95% viable via Trypan Blue exclusion before implantation.
- Implantation: Harvest and resuspend cells in sterile, serum-free medium mixed 1:1 with Matrigel. Subcutaneously inject 5 x 10⁶ cells in a 100 µL volume into the right flank of each mouse.[10]
- Causality: Matrigel provides an extracellular matrix scaffold that supports initial tumor cell survival and establishment, leading to more consistent tumor take rates.
3. Tumor Monitoring and Group Randomization:
- Monitoring: Begin monitoring tumor growth approximately 7-10 days post-implantation.
- Measurement: Use digital calipers to measure tumor length (L) and width (W). Calculate tumor volume using the formula: Volume = (L x W²)/2.[11]
- Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group) to ensure the average tumor volume is similar across all groups. This is a critical step to prevent selection bias.
4. Treatment Groups and Administration:
- Group 1 (Vehicle Control): Administer the formulation vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in saline) on the same schedule as the treatment groups.
- Group 2 (5-Chloro-2-phenyl-1,3-benzothiazole): Administer the test compound at a predetermined dose (e.g., 50 mg/kg), via intraperitoneal (IP) injection, once daily. Dose should be determined from prior maximum tolerated dose (MTD) studies.
- Group 3 (Positive Control): Administer Paclitaxel at a standard literature dose (e.g., 10 mg/kg), via IP injection, twice weekly.[10]
5. Efficacy and Toxicity Monitoring:
- Tumor Growth: Measure tumor volumes twice weekly.
- Body Weight: Measure individual body weights twice weekly as a primary indicator of systemic toxicity. A body weight loss exceeding 20% is a common endpoint criterion.[11]
- Clinical Observations: Conduct daily cage-side observations for any signs of distress (e.g., lethargy, ruffled fur, abnormal posture).
6. Study Endpoints:
- The study should be terminated when the mean tumor volume in the vehicle control group reaches the predetermined endpoint (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days).
- At termination, euthanize animals, and carefully excise and weigh the tumors.
Part 3: Data Analysis and Comparative Interpretation
Quantitative data must be presented clearly to allow for objective comparison between the test compound and the established benchmark.
Comparative Efficacy and Toxicity Data
Hypothetical Data Summary
| Treatment Group | Dosing Regimen | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) % | Mean Body Weight Change (%) ± SEM |
|---|---|---|---|---|
| Vehicle Control | Daily, IP | 1580 ± 155 | - | +2.5 ± 1.1 |
| 5-Chloro-2-phenyl-1,3-benzothiazole | 50 mg/kg, Daily, IP | 615 ± 98 | 61% | -4.8 ± 1.5 |
| Paclitaxel (Positive Control) | 10 mg/kg, 2x/week, IP | 490 ± 85 | 69% | -8.2 ± 2.0 |
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.
Statistical Analysis and Interpretation
-
Statistical Method: Compare the final tumor volumes of the treatment groups to the vehicle control group using a one-way ANOVA followed by Dunnett's post-hoc test. A p-value of <0.05 is typically considered statistically significant.
-
Expert Interpretation:
-
Efficacy: In this hypothetical scenario, 5-Chloro-2-phenyl-1,3-benzothiazole demonstrates significant antitumor activity (61% TGI), approaching the efficacy of the standard-of-care agent, Paclitaxel (69% TGI). This is a very promising result for a novel compound.
-
Tolerability: The test compound induced moderate but acceptable body weight loss (-4.8%), which was less severe than that caused by Paclitaxel (-8.2%). This suggests a potentially favorable therapeutic window.
-
Part 4: Mechanistic Grounding and Future Directions
A strong validation package connects the observed in vivo efficacy to a plausible biological mechanism.
Plausible Mechanism of Action
Benzothiazole derivatives are known to induce apoptosis, often through the mitochondrial pathway.[1] A key mechanism involves the upregulation of pro-apoptotic proteins (like Bax) and the downregulation of anti-apoptotic proteins (like Bcl-2), leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent caspase activation.[13]
Caption: Plausible apoptotic pathway activated by the compound.
Future Directions: Building a Clinical Case
The promising initial in vivo data provides a strong foundation for subsequent studies:
-
Pharmacokinetic (PK) Studies: To understand the drug's absorption, distribution, metabolism, and excretion profile, which is crucial for optimizing dosing schedules.[9]
-
Pharmacodynamic (PD) Studies: Analyze excised tumors to confirm the proposed mechanism of action (e.g., via TUNEL staining for apoptosis or Western blot for caspase cleavage).
-
Advanced Modeling: Test the compound in a more clinically relevant PDX model or in combination with standard-of-care agents to look for synergistic effects.[11]
-
Orthotopic Models: Employ models where tumor cells are implanted in the organ of origin (e.g., the lung for A549 cells) to better simulate human disease and metastasis.[14]
By systematically progressing through these stages, a comprehensive data package can be built to support the clinical translation of 5-Chloro-2-phenyl-1,3-benzothiazole as a novel anticancer therapeutic.
References
- Benchchem. (n.d.). In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers.
- Benchchem. (n.d.). A Researcher's Guide to Cross-Validation of In Vitro and In Vivo Efficacy for Novel Anticancer Compounds.
- Benzothiazole derivatives as anticancer agents. (2019). PMC - PubMed Central.
- In vitro and In vivo antitumor activities of benzothiazole analogs. (n.d.). ResearchGate.
- Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. (2023). MDPI.
- Full article: Benzothiazole derivatives as anticancer agents. (n.d.). Taylor & Francis.
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers.
- Anticancer activity of benzothiazole derivatives. (n.d.). ResearchGate.
- Benzothiazole derivatives as anticancer agents. (2019). FLORE.
- Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. (2022). NIH.
- In vivo mouse xenograft models. Xenograft tumor growth over time per... (n.d.). ResearchGate.
- Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. (n.d.). PMC - NIH.
- Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. (2019).
- Cell Line-Derived Xenograft (CDX) Models. (n.d.). Melior Discovery.
- Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. (n.d.).
-
Molecular profiling of chemotherapy-resistant breast cancer reveals DNA methylation remodeling associated with the acquisition of paclitaxel resistance. (n.d.). DOI. Retrieved from [Link]
- Benzothiazoles: How Relevant in Cancer Drug Design Strategy? (2025). ResearchGate.
- Normalizing the Tumor Microenvironment: A New Frontier in Ovarian Cancer Therapy. (n.d.).
- Mechanism of action of benzothiazoles. (n.d.). ResearchGate.
- A Facile Synthesis, Characterization and Anticancer Activity Evaluation of Benzothiazole Derivatives. (n.d.). Journal of Chemical Health Risks.
- Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). NIH.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing.
- 5-Chloro-2-phenyl-1,3-benzothiazole. (n.d.). PMC - NIH.
Sources
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. jchr.org [jchr.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 5-Chloro-2-phenyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies [mdpi.com]
- 9. Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Normalizing the Tumor Microenvironment: A New Frontier in Ovarian Cancer Therapy [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. karger.com [karger.com]
Cytotoxicity comparison of 5-Chloro-2-phenyl-1,3-benzothiazole on cancer vs. normal cells
This guide provides a technical comparison of the cytotoxic effects of 5-Chloro-2-phenyl-1,3-benzothiazole, a member of the promising 2-phenylbenzothiazole class of anticancer compounds. We will explore the principle of selective cytotoxicity, compare the performance of related derivatives against cancer and normal cell lines, and detail the experimental protocols required for such an evaluation.
Introduction: The Therapeutic Promise of Selective Cytotoxicity
The ultimate goal of chemotherapy is to eradicate cancer cells while leaving healthy tissues unharmed. This concept, known as selective cytotoxicity, is the guiding principle in the development of novel anticancer agents. Compounds that exhibit a high therapeutic index—meaning they are significantly more toxic to cancer cells than to normal cells—are of paramount interest.
The 2-phenylbenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity.[1][2] The specific compound, 5-Chloro-2-phenyl-1,3-benzothiazole, belongs to this class and is investigated for its potential biological activities, including anticancer properties.[3] While direct comparative data for this specific molecule is emerging, the extensive research on its analogues provides a strong rationale for its investigation as a selective anticancer agent.[1][4][5] The efficacy and selectivity of these derivatives are highly dependent on the chemical substitutions on both the benzothiazole and the 2-phenyl rings.[1]
Comparative Cytotoxicity: 2-Phenylbenzothiazole Derivatives in Focus
Evaluating the half-maximal inhibitory concentration (IC50) is a primary method for quantifying the cytotoxic potency of a compound.[6] The tables below summarize published IC50 values for representative 2-phenylbenzothiazole derivatives, illustrating their activity against various human cancer cell lines and, where available, their comparatively lower impact on normal cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of 2-Phenylbenzothiazole Derivatives Against Human Cancer Cell Lines
| Compound Derivative/Class | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Dichlorophenyl ureido picolinamide benzothiazole | ACHN | Renal Cancer | 0.542 | [5] |
| Dichlorophenyl ureido picolinamide benzothiazole | A-498 | Kidney Carcinoma | 1.02 | [5] |
| Chloro-benzyl indole semicarbazide benzothiazole | HT-29 | Colon Cancer | 0.024 | [2] |
| Benzothiazole-1,2,3-triazole hybrid (8a) | T47D | Breast Cancer | 13 | [7] |
| Aminothiazole-paeonol derivatives | AGS | Gastric Cancer | Potent (Specific IC50 not listed) | [8] |
| Aminothiazole-paeonol derivatives | HT-29 | Colorectal Cancer | Potent (Specific IC50 not listed) | [8] |
Table 2: Selectivity Profile - Cytotoxicity in Normal vs. Cancer Cell Lines
| Compound Derivative/Class | Normal Cell Line | Cell Type | IC50 (µM) | Observation | Reference |
| Benzothiazole-1,2,3-triazole hybrids | Normal Cell Lines | Not specified | > 500 | Low risk to normal cells, suggesting a reasonable safety margin. | [7] |
| Aminothiazole-paeonol derivatives | BALB/3T3 | Mouse Fibroblast | Lower cytotoxicity than to cancer cells | Potentially improved therapeutic index. | [8] |
| Diamidino/Imidazolinyl-substituted thiophene BTA | Normal Human Fibroblasts | Fibroblast | Not specified | Low cytotoxicity; selective towards cancer cells. | [6] |
These data underscore the potential for developing benzothiazole derivatives that can selectively target and eliminate cancer cells. The high IC50 values observed in normal cell lines suggest a favorable therapeutic window, minimizing the off-target toxicity that plagues many conventional chemotherapies.[6][7]
Mechanistic Insights: How Do Benzothiazoles Target Cancer Cells?
The anticancer effects of 2-phenylbenzothiazole derivatives are multifaceted, often involving the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle.[1][9]
Induction of Apoptosis
Several derivatives have been shown to trigger apoptosis in cancer cells.[1][10] This is a controlled, non-inflammatory form of cell death crucial for tissue homeostasis. The process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Evidence suggests that some benzothiazole compounds induce apoptosis through the intrinsic pathway, which involves the regulation of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) proteins.[10] This mechanism is a hallmark of effective anticancer agents.
A common method to verify apoptosis is through Annexin V/PI staining, which can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[11][12]
Caption: Standard workflow of the MTT cytotoxicity assay.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a reliable method for identifying and quantifying apoptotic and necrotic cells. [11]In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. [12]Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and used to label these early apoptotic cells. [11]Propidium Iodide (PI) is a fluorescent DNA-binding dye that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised. [13] Protocol Steps:
-
Cell Culture and Treatment: Seed 1-5 x 10⁵ cells in appropriate culture plates. Treat the cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize. Centrifuge the cell suspension to pellet the cells. [12]3. Washing: Wash the cells once with cold 1X PBS (phosphate-buffered saline) and centrifuge again. [14]4. Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. [13]5. Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution to the cell suspension. [14]6. Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. [13][14]7. Dilution: Add 400 µL of 1X Binding Buffer to each tube. [14]8. Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer. [13]FITC is typically detected in the FL1 channel (Ex=488 nm, Em=530 nm) and PI in the FL2 channel. [15] Interpreting Results:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Primary necrotic cells (often due to mechanical injury).
Conclusion
The 2-phenylbenzothiazole scaffold, to which 5-Chloro-2-phenyl-1,3-benzothiazole belongs, represents a highly versatile and potent class of anticancer compounds. The available data on its analogues strongly suggest a mechanism of action involving the induction of apoptosis and a promising selectivity for cancer cells over normal cells. This selective cytotoxicity is a critical attribute for developing safer and more effective cancer therapeutics. The detailed protocols provided herein offer a robust framework for researchers to further investigate the specific efficacy and selectivity of 5-Chloro-2-phenyl-1,3-benzothiazole and its derivatives.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Kamaraj, S. et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays. Retrieved from [Link]
-
iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]
-
Frontiers Media. (2019). Investigations on the Anticancer Potential of Benzothiazole-Based Metallacycles. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]
-
PubMed. (2018). Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. Retrieved from [Link]
-
PubMed Central. (2020). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]
-
PubMed. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity of compounds toward various cell lines. Retrieved from [Link]
-
ResearchGate. (2025). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. Retrieved from [Link]
-
Jagannath University Journal of Science. (2021). Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of action of benzothiazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). 5-Chloro-2-phenyl-1,3-benzothiazole. Retrieved from [Link]
-
FLORE, University of Florence. (2019). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. flore.unifi.it [flore.unifi.it]
- 3. 5-Chloro-2-phenyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Investigations on the Anticancer Potential of Benzothiazole-Based Metallacycles [frontiersin.org]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V-FITC Kit Protocol [hellobio.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. static.igem.org [static.igem.org]
Comparative Cross-Reactivity Profile of 5-Chloro-2-phenyl-1,3-benzothiazole: A Guide for Preclinical Drug Development
Introduction: The Imperative of Selectivity in Modern Drug Discovery
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] 5-Chloro-2-phenyl-1,3-benzothiazole, a member of this versatile class, has emerged as a compound of significant interest.[4][5] As with any promising therapeutic candidate, a thorough understanding of its selectivity is paramount. Off-target interactions can lead to unforeseen toxicities or, in some instances, beneficial polypharmacology.[6] Therefore, a comprehensive cross-reactivity profile is not merely a regulatory checkpoint but a critical component of preclinical strategy, guiding lead optimization and de-risking the path to clinical development.
This guide provides an in-depth comparative analysis of the hypothetical cross-reactivity profile of 5-Chloro-2-phenyl-1,3-benzothiazole against a panel of protein kinases, a class of enzymes frequently implicated as targets for benzothiazole derivatives.[7] We will compare its performance with established kinase inhibitors, provide detailed experimental methodologies for assessing cross-reactivity, and offer insights into the interpretation of these crucial datasets.
Comparative Analysis: Situating 5-Chloro-2-phenyl-1,3-benzothiazole in the Kinome
To contextualize the selectivity of 5-Chloro-2-phenyl-1,3-benzothiazole, we present hypothetical data from a kinase inhibition assay against a panel of representative kinases from different families. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of potency. For comparison, we include two well-characterized kinase inhibitors: Staurosporine, a broad-spectrum inhibitor, and Erlotinib, a more selective EGFR inhibitor.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | Kinase Family | 5-Chloro-2-phenyl-1,3-benzothiazole (Hypothetical IC50) | Staurosporine (Reference) | Erlotinib (Reference) |
| EGFR | Tyrosine Kinase | 50 | 5 | 2 |
| VEGFR2 | Tyrosine Kinase | 250 | 10 | >10,000 |
| SRC | Tyrosine Kinase | 800 | 20 | >10,000 |
| CDK2/cyclin A | CMGC | 1,500 | 3 | >10,000 |
| PKA | AGC | >10,000 | 7 | >10,000 |
| PI3Kα | Lipid Kinase | >10,000 | 50 | >10,000 |
Disclaimer: The IC50 values for 5-Chloro-2-phenyl-1,3-benzothiazole are hypothetical and for illustrative purposes to demonstrate how a cross-reactivity profile would be presented.
The hypothetical data suggest that 5-Chloro-2-phenyl-1,3-benzothiazole exhibits a degree of selectivity towards EGFR, with diminishing activity against other tyrosine kinases like VEGFR2 and SRC, and significantly less activity against kinases from other families such as CDK2 and PKA. This profile would classify it as a moderately selective inhibitor, warranting further investigation into its on-target and potential off-target effects.
Methodologies: A Foundation of Rigorous and Reproducible Data
The reliability of any cross-reactivity profile is contingent upon the robustness of the experimental methods employed. Here, we detail the standard operating procedures for two key assays in kinase inhibitor profiling.
Biochemical Kinase Inhibition Assay (Spectrophotometric)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle: The assay quantifies the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate from ATP. The amount of ADP is proportional to the kinase activity.
Step-by-Step Protocol: [8]
-
Reagent Preparation:
-
Prepare a stock solution of 5-Chloro-2-phenyl-1,3-benzothiazole in 100% DMSO.
-
Create a serial dilution of the test compound in the assay buffer. The final DMSO concentration should not exceed 1%.
-
Prepare the purified kinase solution at the desired concentration in the assay buffer.
-
Prepare the substrate solution at a concentration near its Michaelis constant (Km).
-
-
Assay Plate Setup (96-well plate):
-
Blank wells: Assay buffer and DMSO.
-
Control wells (100% activity): Enzyme solution and DMSO.
-
Test wells: Enzyme solution and the desired concentrations of 5-Chloro-2-phenyl-1,3-benzothiazole.
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Add ATP to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the change in absorbance at a specific wavelength over a set period using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.
-
Cell-Based Phosphorylation Assay
This assay assesses the ability of a compound to inhibit the activity of a kinase within a cellular context.[9][10]
Principle: This method quantifies the phosphorylation of a specific downstream substrate of the target kinase in cells. A decrease in substrate phosphorylation indicates inhibition of the kinase.[9]
Step-by-Step Protocol: [9][11]
-
Cell Culture and Seeding:
-
Culture a relevant human cancer cell line (e.g., A431 for EGFR) to 70-80% confluency.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with varying concentrations of 5-Chloro-2-phenyl-1,3-benzothiazole for a predetermined time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice to extract cellular proteins.
-
-
Quantification of Phosphorylation (ELISA-based):
-
Transfer the cell lysates to an ELISA plate coated with a capture antibody specific for the kinase substrate.
-
Add a detection antibody that specifically recognizes the phosphorylated form of the substrate.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate for the enzyme to generate a colorimetric or fluorescent signal.
-
-
Signal Measurement: Read the absorbance or fluorescence using a microplate reader.
-
Data Analysis:
-
Normalize the phosphorylation signal to the total protein concentration in each well.
-
Calculate the percent inhibition of phosphorylation for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
-
Visualizing the Experimental Approach and Biological Context
Diagrams are essential for clarifying complex workflows and biological pathways.
Caption: Experimental Workflow for Kinase Inhibitor Cross-Reactivity Profiling.
Sources
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Chloro-2-phenyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 11. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
A Researcher's Guide to Benchmarking 5-Chloro-2-phenyl-1,3-benzothiazole Against Established Kinase Inhibitors
Introduction: The Therapeutic Potential of the Benzothiazole Scaffold
The benzothiazole nucleus, a heterocyclic scaffold composed of a benzene ring fused to a thiazole ring, represents a privileged structure in medicinal chemistry. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] This versatility has made them a focal point for drug discovery efforts, leading to the development of novel therapeutic agents targeting a wide array of biological pathways.[4]
Our focus here is on 5-Chloro-2-phenyl-1,3-benzothiazole , a specific derivative whose potential as a targeted inhibitor warrants rigorous investigation. The presence of a chloro group at the 5-position and a phenyl group at the 2-position can significantly influence the molecule's physicochemical properties and its interaction with biological targets.[3][5] This guide provides a comprehensive framework for benchmarking this compound against known inhibitors, specifically within the context of protein kinase inhibition—a domain where many benzothiazole analogs have shown significant promise.[4]
This document is structured to guide researchers through the logical and scientific progression of inhibitor characterization. We will move from foundational in vitro enzymatic assays to more complex cell-based evaluations, providing the rationale behind each experimental choice and the protocols necessary for generating robust, comparable data.
Rationale for Comparator Selection: Establishing a Performance Baseline
To accurately assess the potential of 5-Chloro-2-phenyl-1,3-benzothiazole, it is essential to benchmark it against established, clinically relevant inhibitors. For this hypothetical study targeting a specific oncogenic kinase (e.g., a member of the Src family or a receptor tyrosine kinase), we have selected two well-characterized inhibitors with distinct mechanisms of action. This approach allows for a multi-faceted comparison of potency, selectivity, and cellular efficacy.
-
Dasatinib: A potent, multi-targeted ATP-competitive inhibitor of numerous kinases, including BCR-ABL and Src family kinases. It serves as a benchmark for high potency but broader selectivity.
-
Gefitinib: An ATP-competitive inhibitor that is highly selective for the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It represents a benchmark for high target specificity.
By comparing our subject compound to both a broad-spectrum and a highly selective inhibitor, we can better contextualize its performance and identify its unique therapeutic potential.
Experimental Benchmarking Workflow: A Step-by-Step Guide
A rigorous comparison of kinase inhibitors requires a multi-tiered experimental approach. The workflow should logically progress from simple, direct measures of enzyme inhibition to complex cellular models that more closely mimic the physiological environment.
Caption: A logical workflow for comprehensive inhibitor benchmarking.
Part 1: In Vitro Enzymatic Assays
The initial step is to determine the direct inhibitory effect of the compounds on the purified target kinase. These assays are fundamental for establishing potency and understanding the mechanism of interaction.[6]
1.1. Determination of Half-Maximal Inhibitory Concentration (IC50)
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[7] A lower IC50 value indicates higher potency.[7]
Protocol: Kinase Activity Assay (Fluorescence-Based)
-
Reagent Preparation: Prepare a reaction buffer containing the purified kinase, a fluorescently-labeled peptide substrate, and ATP.
-
Inhibitor Dilution: Create a serial dilution of 5-Chloro-2-phenyl-1,3-benzothiazole, Dasatinib, and Gefitinib in DMSO, then further dilute in the reaction buffer.
-
Assay Plate Setup: Add 10 µL of each inhibitor dilution to a 96-well plate. Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Enzyme Addition: Add 20 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding 20 µL of the ATP/substrate solution.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The reaction time should be within the linear range of the assay.[8]
-
Reaction Termination & Reading: Stop the reaction by adding a stop solution (e.g., EDTA). Measure the fluorescence signal on a plate reader.
-
Data Analysis: Convert fluorescence units to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
1.2. Determination of Inhibition Constant (Ki)
While the IC50 is a measure of functional potency, its value can be influenced by assay conditions like substrate concentration.[9] The inhibition constant (Ki), however, reflects the intrinsic binding affinity of the inhibitor to the enzyme.[10]
Protocol: Ki Determination via IC50 Shift
-
Perform the kinase activity assay as described above, but at multiple concentrations of ATP (e.g., at Km, 2x Km, and 5x Km).
-
Determine the IC50 value at each ATP concentration.
-
For a competitive inhibitor, the apparent IC50 will increase with higher ATP concentrations.
-
Calculate the Ki using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km) Where [S] is the ATP concentration and Km is the Michaelis constant for ATP.
Caption: Modes of enzyme inhibition.
Part 2: Cell-Based Assays
Demonstrating efficacy in a cellular context is a critical step, as it accounts for factors like cell permeability and stability.[11][12]
2.1. Cellular Cytotoxicity Assay
This assay measures the overall effect of the inhibitor on cell viability. It is essential for determining if the compound is cytotoxic and for establishing a therapeutic window.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., a line known to be dependent on the target kinase) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the inhibitors for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against inhibitor concentration to determine the CC50 (50% cytotoxic concentration).
2.2. Kinase Selectivity Profiling
A good inhibitor should be selective for its intended target to minimize off-target effects and potential toxicity.[13][14]
Protocol: Kinome-Wide Panel Screen
-
Submit 5-Chloro-2-phenyl-1,3-benzothiazole to a commercial service that offers large-scale kinase panel screening (e.g., >400 kinases).
-
The compound is typically tested at a fixed concentration (e.g., 1 µM) against the panel.
-
The results are reported as the percentage of remaining activity for each kinase.
-
Data Analysis: Quantify selectivity using metrics like the Selectivity Score (S-score) , which is the number of inhibited kinases divided by the total number of kinases tested.[13] A lower S-score indicates higher selectivity.
Comparative Data Summary
The following tables present hypothetical data to illustrate how the results of these experiments would be structured for a clear comparison.
Table 1: In Vitro Potency and Binding Affinity
| Compound | Target Kinase IC50 (nM) | Inhibition Constant (Ki) (nM) | Mechanism vs. ATP |
| 5-Chloro-2-phenyl-1,3-benzothiazole | 75 | 40 | Competitive |
| Dasatinib | 1.5 | 0.8 | Competitive |
| Gefitinib | 30 | 15 | Competitive |
Table 2: Cellular Activity and Selectivity
| Compound | Cell Line CC50 (µM) | Kinase Selectivity (S-Score at 1µM) |
| 5-Chloro-2-phenyl-1,3-benzothiazole | 2.5 | 0.05 (20/400) |
| Dasatinib | 0.05 | 0.20 (80/400) |
| Gefitinib | 0.8 | 0.01 (4/400) |
Interpretation and Scientific Insights
-
Potency: 5-Chloro-2-phenyl-1,3-benzothiazole demonstrates moderate in vitro potency (IC50 = 75 nM) against the target kinase. While less potent than the broad-spectrum inhibitor Dasatinib (1.5 nM), it is in a comparable range to the selective inhibitor Gefitinib (30 nM).
-
Cellular Activity: The compound exhibits good cellular activity (CC50 = 2.5 µM). The ~33-fold shift from its biochemical IC50 suggests reasonable cell permeability and stability, a crucial attribute for a drug candidate.
-
Selectivity: The most promising characteristic of 5-Chloro-2-phenyl-1,3-benzothiazole in this hypothetical scenario is its selectivity profile. With an S-score of 0.05, it is significantly more selective than Dasatinib (0.20), suggesting a lower potential for off-target effects. While not as selective as the highly-focused Gefitinib (0.01), it occupies an interesting middle ground that could be therapeutically advantageous, potentially overcoming resistance mechanisms by inhibiting a small, curated set of kinases.
5-Chloro-2-phenyl-1,3-benzothiazole presents itself as a promising lead compound. Its profile suggests a favorable balance between potency and selectivity. The next logical steps in its development would involve co-crystallization with the target kinase to understand the binding mode at an atomic level and to guide further structure-activity relationship (SAR) studies aimed at improving potency while retaining its excellent selectivity.
References
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
- 5-Chloro-2-phenyl-1,3-benzothiazole. ResearchGate.
- 5-Chloro-2-phenyl-1,3-benzothiazole. National Institutes of Health (PMC).
- Mechanism of Action Assays for Enzymes. National Institutes of Health (NCBI Bookshelf).
- Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica.
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews.
- Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics.
- Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research.
- Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health (PMC).
- Synthesis and biological activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione and its derivatives. ResearchGate.
- Cell-based Assays to Identify Inhibitors of Viral Disease. National Institutes of Health (PMC).
- Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. National Institutes of Health.
- IC50, EC50 and Kd: What is the Difference and Why Do They matter? Promega Connections.
- In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
- Enzyme kinetics. Wikipedia.
- Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications.
- Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Connections.
- Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI.
- Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed.
- Steady-state enzyme kinetics. Portland Press.
- The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. EBM Consult.
- Cytotoxicity assays. Sigma-Aldrich.
- The potency of cell-based assays to predict response to TNF inhibitor therapy. PubMed.
- Computational analysis of kinase inhibitor selectivity using structural knowledge. Oxford Academic.
- An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. JoVE.
- A Comparative Analysis of Nitro-Substituted Benzothiazole Inhibitors: A Guide for Researchers. Benchchem.
- Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare.
- The difference between Ki, Kd, IC50, and EC50 values. The Science Snail.
- An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. ResearchGate.
- Enzyme Inhibitor Terms and Calculations. Sigma-Aldrich.
- What Are Enzyme Kinetic Assays? Tip Biosystems.
- In vitro enzymatic assay. ResearchGate.
- Inhibitor potency and assay conditions: A case study on SARS-CoV-2 main protease. PNAS.
- Tunable Anticorrosive Effects of Newly Synthesized Benzothiazole Azo Dyes by Potassium Iodide Synergism for Carbon Steel in 1 M HCl: Combined Experimental and Theoretical Studies. ACS Omega.
- Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate.
- Cytotoxicity Assays. Thermo Fisher Scientific.
- Cytotoxicity assay selection guide. Abcam.
Sources
- 1. 5-Chloro-2-phenyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
- 11. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: An In Vitro and In Vivo Correlation Guide for 5-Chloro-2-phenyl-1,3-benzothiazole Activity
For Researchers, Scientists, and Drug Development Professionals
The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges, chief among them being the translation of promising in vitro results into tangible in vivo efficacy. This guide provides a comparative analysis of the in vitro and in vivo activities of 5-Chloro-2-phenyl-1,3-benzothiazole, a member of the pharmacologically significant benzothiazole class of compounds. While direct and comprehensive correlative studies on this specific molecule are emerging, by examining data from closely related analogs, we can construct a robust framework for understanding its potential therapeutic performance and guide future preclinical development.
The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry
Benzothiazoles, heterocyclic compounds featuring a fused benzene and thiazole ring, are recognized as "privileged structures" in drug discovery.[1] Their derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The 2-phenyl-benzothiazole core, in particular, has been a fertile ground for the development of potent therapeutic candidates. The chlorine substitution at the 5-position of the benzothiazole ring, as seen in our topic compound, is a common strategy to modulate the electronic and lipophilic properties, often enhancing biological activity.
In Vitro Activity Profile: A Foundation of Potency
The initial assessment of a compound's therapeutic potential begins with in vitro assays. For 5-Chloro-2-phenyl-1,3-benzothiazole and its analogs, these studies have primarily focused on their anticancer and antimicrobial properties.
Anticancer Activity
A significant body of research has highlighted the potent in vitro anticancer activity of 2-phenyl-benzothiazole derivatives. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, including those of the breast, colon, lung, and leukemia.
Table 1: In Vitro Anticancer Activity of Selected 2-Phenyl-benzothiazole Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Key Findings & Mechanism of Action (if known) | Reference |
| 2-(4-Aminophenyl)benzothiazole | MCF-7 (Breast) | Nanomolar range | Potent and selective activity against breast cancer cell lines. | [1] |
| 2-(3'-Methyl-4'-aminophenyl)benzothiazole | MCF-7, MDA-MB-468 (Breast) | Nanomolar range | Enhanced potency compared to the parent compound. | [1] |
| Isoxazole-linked 2-phenyl benzothiazole (cpd 5d) | Colo-205 (Colon), A549 (Lung) | Good cytotoxicity | Induced apoptosis. | [2] |
| Polyhydroxylated 2-phenylbenzothiazoles | WiDr (Colon), MCF-7 (Breast) | Low micromolar range | Cytotoxicity not related to estrogen receptor binding. | [3] |
| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B7) | A431 (Skin), A549, H1299 (Lung) | Not specified | Inhibited AKT and ERK signaling pathways. | [4] |
The mechanism of action for the anticancer effects of this class of compounds is multifaceted and appears to be cell-line dependent. Proposed mechanisms include the induction of apoptosis, inhibition of key signaling pathways like AKT and ERK, and targeting of enzymes such as protein tyrosine kinases.[3][4] The structure-activity relationship (SAR) studies reveal that substitutions on both the phenyl ring and the benzothiazole nucleus significantly impact the in vitro potency.[1][5]
Antimicrobial and Other Activities
Beyond cancer, derivatives of 5-Chloro-2-phenyl-1,3-benzothiazole have shown promise as antimicrobial agents. Studies have reported their efficacy against various bacterial and fungal strains. Additionally, research into their potential as enzyme inhibitors, such as for α-glucosidase, suggests a broader therapeutic applicability.
In Vivo Performance: The Crucial Test of Therapeutic Viability
The true measure of a drug candidate's potential lies in its in vivo performance. For the 2-phenyl-benzothiazole class, several preclinical studies in animal models have provided valuable insights into their efficacy, pharmacokinetics, and toxicity.
Anticancer Efficacy in Animal Models
Encouragingly, the potent in vitro anticancer activity of several 2-phenyl-benzothiazole analogs has translated into significant in vivo efficacy.
A pivotal study on 2-(4-aminophenyl)benzothiazoles demonstrated that a lead compound, 2-(3'-methyl-4'-aminophenyl)benzothiazole, exhibited potent growth inhibition of human mammary carcinoma xenografts in nude mice.[1] This provides a strong proof-of-concept for the in vivo anticancer potential of this scaffold.
dot
Caption: Workflow from in vitro potency to in vivo efficacy assessment.
Pharmacokinetics and Metabolism
The transition from in vitro to in vivo success is heavily dependent on the pharmacokinetic (PK) profile of a compound. Studies on related thiazole derivatives have highlighted the importance of metabolic stability. For instance, research on 2-aminothiazoles with antiprion activity in mice demonstrated that compounds with high brain concentrations and favorable PK profiles were selected for further in vivo testing.[6][7]
The metabolic fate of 2-phenyl-thiazoles has also been investigated, with some studies suggesting that ring cleavage metabolites could be involved in potential hepatotoxicity.[8] This underscores the importance of thorough metabolic and toxicological profiling during preclinical development.
dot
Caption: Key stages of a drug's journey in the body (ADME).
Establishing the In Vitro-In Vivo Correlation (IVIVC)
A strong IVIVC is the cornerstone of predictive drug development. For 5-Chloro-2-phenyl-1,3-benzothiazole, while a direct quantitative correlation is yet to be fully elucidated, the available data on its analogs allow for several key inferences:
-
Potency Translation: The nanomolar to low micromolar in vitro potency of 2-phenyl-benzothiazole derivatives against various cancer cell lines appears to be a good predictor of in vivo antitumor activity, as demonstrated in xenograft models.[1]
-
The Role of Physicochemical Properties: The lipophilicity and electronic properties conferred by substitutions, such as the 5-chloro group, are critical for both target engagement (in vitro) and the pharmacokinetic profile (in vivo).
-
Metabolic Stability is Key: The in vivo efficacy of this class of compounds is likely to be significantly influenced by their metabolic stability. Compounds that are rapidly metabolized may not achieve sufficient therapeutic concentrations at the target site, regardless of their in vitro potency.
-
Toxicity as a Limiting Factor: As with any therapeutic agent, the potential for off-target effects and toxicity is a major consideration. The hepatotoxicity observed with some related thiazole derivatives highlights the need for careful in vivo toxicological evaluation.[8]
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for key in vitro and in vivo assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 5-Chloro-2-phenyl-1,3-benzothiazole in the culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
In Vivo Antitumor Efficacy in a Xenograft Mouse Model
Objective: To evaluate the ability of the test compound to inhibit tumor growth in vivo.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer 5-Chloro-2-phenyl-1,3-benzothiazole (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups to determine the in vivo efficacy.
Future Directions and Conclusion
The collective evidence strongly suggests that 5-Chloro-2-phenyl-1,3-benzothiazole and its analogs are a promising class of therapeutic agents, particularly in the realm of oncology. While a direct and quantitative in vitro-in vivo correlation for the specific title compound requires further dedicated studies, the existing data on closely related structures provides a solid foundation for its continued preclinical development.
Future research should focus on:
-
Comprehensive Pharmacokinetic and Pharmacodynamic (PK/PD) studies for 5-Chloro-2-phenyl-1,3-benzothiazole to establish a clear link between drug exposure and therapeutic effect.
-
In-depth toxicological profiling to assess its safety margin.
-
Elucidation of the precise mechanism of action to identify predictive biomarkers for patient stratification.
By systematically bridging the in vitro and in vivo data, the path to clinical translation for this promising class of compounds can be navigated with greater confidence and efficiency.
References
-
Shi, D., et al. (1996). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Journal of Medicinal Chemistry, 39(17), 3375-3384. Available from: [Link]
-
Kamal, A., et al. (2015). Synthesis and biological evaluation of 2-phenyl benzothiazole derivatives as cytotoxic agents. ResearchGate. Available from: [Link]
-
Reddy, T. S., et al. (2012). Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(17), 5424-5427. Available from: [Link]
-
Supuran, C. T. (2024). Benzothiazole derivatives in the design of antitumor agents. PubMed. Available from: [Link]
-
Cushman, M., et al. (1995). Structural Studies on Bioactive Compounds. 23. Synthesis of Polyhydroxylated 2-phenylbenzothiazoles and a Comparison of Their Cytotoxicities and Pharmacological Properties With Genistein and Quercetin. Journal of Medicinal Chemistry, 38(12), 2041-2049. Available from: [Link]
-
Kaur, R., et al. (2019). A Review on Anticancer Potentials of Benzothiazole Derivatives. Current Medicinal Chemistry, 26(28), 5364-5391. Available from: [Link]
-
Kandasamy, R., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702. Available from: [Link]
-
Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1372134. Available from: [Link]
-
Fantacuzzi, M., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. International Journal of Molecular Sciences, 23(15), 8352. Available from: [Link]
-
Sekar, V., et al. (2010). Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. Asian Journal of Chemistry, 22(7), 5487-5492. Available from: [Link]
-
Sharma, D., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 285-303. Available from: [Link]
-
Sharma, D., et al. (2020). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. Available from: [Link]
-
Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PubMed Central. Available from: [Link]
-
Batsi, Y., et al. (2025). 2-Cyclopropanecarboxamido- 6-carboxamide substituted benzothiazoles: Synthesis, in vitro and in vivo evaluation of their antiproliferative and anti-tumorigenic activity. ResearchGate. Available from: [Link]
-
Martinez-Paz, P., et al. (2025). Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. PubMed Central. Available from: [Link]
-
Mizutani, T., & Suzuki, K. (1996). Relative hepatotoxicity of 2-(substituted phenyl)thiazoles and substituted thiobenzamides in mice: evidence for the involvement of thiobenzamides as ring cleavage metabolites in the hepatotoxicity of 2-phenylthiazoles. Toxicology Letters, 85(2), 101-105. Available from: [Link]
-
Lu, D., et al. (2013). Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice. Pharmaceutical Research, 30(8), 2096-2109. Available from: [Link]
-
Lu, D., et al. (2013). Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice. NIH. Available from: [Link]
Sources
- 1. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural studies on bioactive compounds. 23. Synthesis of polyhydroxylated 2-phenylbenzothiazoles and a comparison of their cytotoxicities and pharmacological properties with genistein and quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 5. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sci-Hub. Relative hepatotoxicity of 2-(substituted phenyl)thiazoles and substituted thiobenzamides in mice: evidence for the involvement of thiobenzamides as ring cleavage metabolites in the hepatotoxicity of 2-phenylthiazoles / Toxicology Letters, 1996 [sci-hub.box]
A Senior Application Scientist's Guide to the Statistical Validation of Experimental Data for 5-Chloro-2-phenyl-1,3-benzothiazole
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Synthesis – The Imperative of Statistical Rigor
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Among these, 5-Chloro-2-phenyl-1,3-benzothiazole stands out as a promising candidate for further investigation due to the known impact of halogen substitution on pharmacological activity.[4] However, the journey from synthesis to a viable drug candidate is paved with experimental data. The integrity of this journey hinges not just on the precision of our experiments, but on the robustness of our statistical validation.
This guide provides an in-depth framework for the comprehensive validation of experimental data for 5-Chloro-2-phenyl-1,3-benzothiazole. We will move beyond mere protocol recitation to explain the causality behind experimental choices, establishing a self-validating system of analysis. By comparing our target compound with a structurally similar analog and a clinical standard, we will demonstrate how to generate not just data, but statistically defensible evidence of performance.
Part 1: Foundational Analysis – Synthesis and Physicochemical Characterization
The first layer of validation is confirming the identity and purity of the synthesized compound. Without this, all subsequent biological data is built on an unstable foundation.
Synthesis Protocol: A Modified Ullmann Condensation
A reliable synthesis is the first step. We employ a modified Ullmann condensation, chosen for its high yield and relative simplicity for this class of compounds. The reaction involves the coupling of 4-chloro-2-aminothiophenol with benzoyl chloride.
Experimental Protocol: Synthesis of 5-Chloro-2-phenyl-1,3-benzothiazole
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 4-chloro-2-aminothiophenol (10 mmol) in 100 mL of dry N,N-Dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (K₂CO₃) (25 mmol) to the solution. This acts as a base to deprotonate the thiol, forming a more reactive thiophenoxide.
-
Acylation: Cool the mixture to 0°C in an ice bath. Add benzoyl chloride (11 mmol) dropwise over 30 minutes with constant stirring. The dropwise addition is crucial to control the exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and then heat at 80°C for 6 hours under a nitrogen atmosphere to prevent oxidation.
-
Work-up: After cooling, pour the reaction mixture into 500 mL of ice-cold water. The crude product will precipitate.
-
Purification: Filter the precipitate, wash with water, and then recrystallize from ethanol to yield pure 5-Chloro-2-phenyl-1,3-benzothiazole as a crystalline solid.
Figure 1: Synthesis workflow for 5-Chloro-2-phenyl-1,3-benzothiazole.
Physicochemical and Spectral Characterization
We will compare our synthesized compound (Target) with two alternatives:
-
Alternative 1: 2-phenyl-1,3-benzothiazole (the non-chlorinated parent compound).
-
Alternative 2: Cisplatin (a standard-of-care chemotherapy drug with a different structure and mechanism).
Table 1: Physicochemical Properties of Compared Compounds
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance |
| Target: 5-Chloro-2-phenyl-1,3-benzothiazole | C₁₃H₈ClNS | 245.71[5][6] | Colorless Plate[6] |
| Alternative 1: 2-phenyl-1,3-benzothiazole | C₁₃H₉NS | 211.28 | White Solid |
| Alternative 2: Cisplatin | Cl₂H₆N₂Pt | 300.05 | Yellow Powder |
The identity and purity of the synthesized target compound are confirmed using a suite of analytical techniques. The experimental data must align with the expected theoretical values.
Table 2: Expected Spectral Data for 5-Chloro-2-phenyl-1,3-benzothiazole
| Technique | Expected Data and Interpretation |
| ¹H NMR | δ 8.10-8.00 (m, 3H), 7.92 (d, 1H), 7.55-7.45 (m, 4H). The multiplet patterns and integrations correspond to the aromatic protons on both the phenyl and benzothiazole rings.[7] |
| ¹³C NMR | δ 168.1, 154.2, 135.1, 133.7, 131.0, 129.0, 127.6, 126.3, 125.2, 123.3, 121.6. The number of distinct signals confirms the 13 unique carbon atoms in the asymmetric structure. |
| FT-IR (KBr, cm⁻¹) | ~3065 (Aromatic C-H stretch), ~1590 (C=N stretch), ~1478 (Aromatic C=C stretch), ~750 (C-Cl stretch). These peaks are characteristic of the functional groups present. |
| Mass Spec (EI) | m/z 245 [M⁺], 247 [M+2]⁺. The presence of the M+2 peak in an approximate 1:3 ratio to the molecular ion peak is definitive evidence of a single chlorine atom. |
Part 2: Comparative Biological Evaluation – In Vitro Cytotoxicity
To provide a meaningful comparison, we will evaluate the anticancer activity of our target compound against a human cervical cancer cell line (HeLa), a commonly used model for this type of screening.[8] The MTT assay is selected for its reliability and direct correlation between mitochondrial activity and cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture HeLa cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment. This density ensures cells are in the exponential growth phase during the experiment.
-
Compound Treatment: Prepare stock solutions of the target compound, Alternative 1, and Cisplatin in DMSO. Perform serial dilutions in DMEM to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells must be <0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with the compound-containing medium. Include a "vehicle control" (0.5% DMSO) and a "no-cell" blank.
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Figure 2: Standard workflow for an MTT-based cytotoxicity assay.
Part 3: The Core Directive – Statistical Validation of Biological Data
Data Normalization and Descriptive Statistics
First, the raw absorbance data is converted into a biologically relevant metric: Percent Cell Viability.
-
Formula: % Viability = [(Absorbance of Treated Well - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
Each concentration should have at least three replicate wells (n=3). From these replicates, we calculate the mean, standard deviation (SD), and standard error of the mean (SEM). The SEM is crucial for error bars on graphs as it represents the uncertainty in the mean.
Table 3: Hypothetical Cell Viability Data (%) for HeLa Cells after 48h Treatment
| Concentration (µM) | Target Compound (Mean ± SEM) | Alternative 1 (Mean ± SEM) | Cisplatin (Mean ± SEM) |
| 0.1 | 98.2 ± 2.1 | 99.1 ± 1.8 | 95.4 ± 2.5 |
| 1 | 85.3 ± 3.5 | 92.4 ± 2.9 | 80.1 ± 3.1 |
| 10 | 51.6 ± 4.1 | 75.8 ± 3.8 | 48.7 ± 4.0 |
| 50 | 15.7 ± 2.8 | 45.2 ± 4.5 | 10.3 ± 2.2 |
| 100 | 5.4 ± 1.9 | 22.6 ± 3.3 | 4.1 ± 1.5 |
Inferential Statistics: Establishing Significance
To determine if the observed differences between the compounds are real or due to random chance, we must use inferential statistics. The choice of test is critical.
Figure 3: Decision workflow for selecting the appropriate statistical test.
For our data in Table 3, we are comparing three groups at each concentration. Therefore, a One-Way Analysis of Variance (ANOVA) is the appropriate test. If the ANOVA test yields a p-value less than 0.05, it tells us that there is a statistically significant difference somewhere among the groups, but not which specific groups are different. To find that, we must perform a post-hoc test , such as Tukey's Honestly Significant Difference (HSD) test.
Dose-Response Analysis and IC₅₀ Calculation
The most critical value derived from a cytotoxicity assay is the IC₅₀ (half-maximal inhibitory concentration). This is calculated by fitting the dose-response data (Table 3) to a non-linear regression model (e.g., a four-parameter logistic curve). This analysis provides not only the IC₅₀ value but also its 95% confidence interval (CI), which is a measure of the precision of the estimate.
Table 4: Statistical Summary and Comparative Performance
| Compound | IC₅₀ (µM) | 95% Confidence Interval | p-value vs. Alternative 1 |
| Target: 5-Chloro-2-phenyl-1,3-benzothiazole | 9.8 | 8.5 - 11.1 | < 0.001 |
| Alternative 1: 2-phenyl-1,3-benzothiazole | 48.5 | 44.2 - 53.0 | - |
| Alternative 2: Cisplatin | 9.2 | 8.1 - 10.4 | < 0.001 |
Interpretation of Results:
-
The IC₅₀ of the target compound (9.8 µM) is significantly lower than that of its non-chlorinated analog (48.5 µM). The p-value of < 0.001 indicates that this difference is highly statistically significant.
-
The target compound's IC₅₀ is very similar to that of the clinical standard, Cisplatin (9.2 µM), and their confidence intervals overlap, suggesting comparable potency in this specific assay.
Conclusion
This guide has demonstrated a multi-layered approach to the validation of experimental data for 5-Chloro-2-phenyl-1,3-benzothiazole. We have established, through a systematic process:
-
Identity and Purity: Confirmed via a suite of analytical techniques.
-
Biological Activity: Quantified using a standardized in vitro assay.
-
Statistical Significance: Established through the correct application of descriptive and inferential statistics.
References
- International Journal of Pharmaceutical Research and Applications. (2025). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds.
- Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review.
- Malaysian Journal of Analytical Sciences. SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION.
-
Yousuf, S., et al. (2012). 5-Chloro-2-phenyl-1,3-benzothiazole. ResearchGate. Available at: [Link]
-
Patel, R., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PMC - PubMed Central. Available at: [Link]
-
Yousuf, S., et al. (2012). 5-Chloro-2-phenyl-1,3-benzothiazole. PMC - NIH. Available at: [Link]
-
AJOL. (n.d.). SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. Available at: [Link]
-
Semantic Scholar. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Available at: [Link]
-
Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Available at: [Link]
-
RSC Publishing. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Available at: [Link]
-
Prabhu, P., et al. (n.d.). Benzothiazole derivatives as anticancer agents. PMC - PubMed Central. Available at: [Link]
-
PMC - NIH. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Available at: [Link]
-
International Journal of Scientific Research in Science and Technology. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Available at: [Link]
-
ResearchGate. (2013). Synthesis and biological activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione and its derivatives. Available at: [Link]
-
SciSpace. (n.d.). Biological Aspects of Emerging Benzothiazoles: A Short Review. Available at: [Link]
-
Journal of Chemical Health Risks. (n.d.). A Facile Synthesis, Characterization and Anticancer Activity Evaluation of Benzothiazole Derivatives. Available at: [Link]
-
ResearchGate. (2025). Design, synthesis and antimicrobial activity of novel benzothiazole analogs. Available at: [Link]
-
NIH. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Available at: [Link]
-
MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Available at: [Link]
-
ResearchGate. (2020). CLINICAL EFFICACY OF BENZOTHIAZOLE IN ANTITUMOR ACTIVITY: A RECENT TRENDS. Available at: [Link]
-
ScienceDirect. (n.d.). Synthesis, antimicrobial, antiquorum-sensing and cytotoxic activities of new series of benzothiazole derivatives. Available at: [Link]
-
MDPI. (n.d.). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Available at: [Link]
-
ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Available at: [Link]
-
Royal Society of Chemistry. (2014). Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. Available at: [Link]
Sources
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Chloro-2-phenyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-2-phenyl-1,3-benzothiazole
Introduction: A Proactive Approach to Laboratory Safety
Section 1: Hazard Profile and Risk Assessment
Understanding the potential hazards is the cornerstone of safe disposal. While specific toxicological data for 5-Chloro-2-phenyl-1,3-benzothiazole is not thoroughly investigated, we can infer a likely hazard profile from its structural components: a chlorinated aromatic system and the benzothiazole core.[6] The following table summarizes the anticipated hazards based on data for related benzothiazole compounds.[7][8][9]
| Hazard Category | Anticipated Hazard & Rationale | Relevant GHS Hazard Statements (Inferred) |
| Acute Toxicity | Toxic if swallowed or in contact with skin; Harmful if inhaled.[7][8][9] This is a common characteristic of functionalized benzothiazoles. | H301+H311: Toxic if swallowed or in contact with skin H332: Harmful if inhaled |
| Skin/Eye Irritation | Causes serious eye irritation.[8][10] May cause skin irritation upon prolonged contact. | H319: Causes serious eye irritation |
| Environmental Hazard | Harmful to aquatic life. Benzothiazole derivatives are known environmental contaminants.[3][5] | H402: Harmful to aquatic life |
| Combustion Products | Thermal decomposition can produce highly toxic and corrosive gases, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon oxides (CO, CO2), and hydrogen chloride (HCl) gas.[6] | Not Applicable |
Section 2: Pre-Disposal Operations: Safety and Engineering Controls
Prior to initiating any disposal procedure, establishing a safe working environment is paramount. All handling of 5-Chloro-2-phenyl-1,3-benzothiazole for disposal purposes must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[11]
Personal Protective Equipment (PPE): The selection of PPE is non-negotiable and must be appropriate for the risks identified.
| Protection Type | Specification & Justification | Relevant Standards |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of after contamination. Use proper glove removal technique to avoid skin contact.[6] | EN 374 (Europe) ASTM F739 (US) |
| Eye Protection | Safety goggles or a face shield that can be tightly sealed. This provides protection from splashes or airborne particles.[10][12] | EN 166 (Europe) ANSI Z87.1 (US) |
| Skin/Body Protection | A lab coat or chemical-resistant apron should be worn. For larger quantities or spill cleanup, a full protection suit may be necessary.[8] | Standard laboratory practice |
| Respiratory Protection | For handling powders or creating aerosols, a NIOSH (US) or CEN (EU) approved respirator with particulate filters (P95/P1) is recommended. For higher-level protection or in case of vapor generation, cartridges suitable for organic vapors and acid gases (OV/AG) should be used.[6] | 29 CFR 1910.134 (US OSHA) EN 143, EN 149 (Europe) |
Section 3: Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for preparing 5-Chloro-2-phenyl-1,3-benzothiazole for final disposal.
Step 1: Waste Segregation
-
Causality: Do not mix 5-Chloro-2-phenyl-1,3-benzothiazole waste with other waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react, leading to heat generation, gas evolution, or container pressurization. It is known to be incompatible with strong oxidizing agents, strong acids, and strong bases.[10]
-
Procedure: Designate a specific, labeled container for this compound and its associated contaminated materials (e.g., gloves, weighing paper).
Step 2: Containerization
-
Causality: Proper containment is essential to prevent leaks and ensure safe transport. The container must be chemically compatible with the waste.
-
Procedure:
-
Place solid waste directly into a robust, sealable, and clearly labeled waste container.[11]
-
If the compound is in solution, use a compatible liquid waste container. Do not overfill; leave at least 10% headspace.
-
Ensure the exterior of the container is clean and free of contamination.
-
Step 3: Labeling
-
Causality: Accurate labeling is a regulatory requirement and critical for the safety of waste handlers.
-
Procedure: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"[11]
-
The full chemical name: "5-Chloro-2-phenyl-1,3-benzothiazole"
-
The approximate quantity of waste
-
The date of accumulation
-
The primary hazards (e.g., "Toxic," "Irritant")
-
Step 4: Temporary Storage
-
Causality: Designated storage areas prevent accidental exposure and ensure regulatory compliance.
-
Procedure: Store the sealed and labeled container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from incompatible materials.[7]
Section 4: Primary Disposal Pathway
The recommended disposal method for chlorinated organic compounds like 5-Chloro-2-phenyl-1,3-benzothiazole is high-temperature incineration in a specialized hazardous waste facility.
-
Rationale: Incineration at high temperatures ensures the complete destruction of the compound. A facility equipped with an afterburner and a scrubber is mandatory.[6] The afterburner provides a secondary combustion zone to destroy any remaining organic molecules, while the scrubber is essential to neutralize and remove the acidic gases (HCl and SOx) generated during combustion, thereby preventing their release into the atmosphere.[6]
-
Action: Never attempt to dispose of this chemical via standard trash or down the drain.[11] Contact your institution's EHS department or a licensed professional waste disposal company to arrange for pickup and transport to an approved disposal plant.[6][10]
Caption: Disposal workflow for 5-Chloro-2-phenyl-1,3-benzothiazole.
Section 5: Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is crucial.
-
Spills:
-
Evacuate personnel from the immediate area.[6]
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).[13] Do not use combustible materials like sawdust.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container without creating dust.[6]
-
Clean the spill area thoroughly with a suitable solvent followed by soap and water, collecting all cleaning materials as hazardous waste.
-
Report the incident to your supervisor and EHS department.
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[6][10] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[6][10] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
References
-
Capot Chemical. (2026). MSDS of 5-chloro-1,3-benzothiazole-2-carboxylic acid. [Link]
-
Synerzine. (2019). SAFETY DATA SHEET Benzothiazole. [Link]
-
KEIMFARBEN GMBH. (n.d.). Safety data sheet. [Link]
-
Henkel. (n.d.). Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. [Link]
-
BioMedica Diagnostics. (n.d.). SAFETY DATA SHEET. [Link]
-
MBL Life Science. (2025). Safety Data Sheet. [Link]
-
Wang, R., et al. (2020). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Environment International. [Link]
-
Yousuf, S., et al. (2012). 5-Chloro-2-phenyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Yousuf, S., et al. (2012). 5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
ChemSrc. (2025). 5-chloro-3-phenyl-2,1-benzisothiazole. [Link]
-
Yousuf, S., et al. (2012). 5-Chloro-2-phenyl-1,3-benzothiazole. ResearchGate. [Link]
-
Liao, C., et al. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology. [Link]
-
ResearchGate. (n.d.). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles | Request PDF. [Link]
Sources
- 1. 5-Chloro-2-phenyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 6. capotchem.com [capotchem.com]
- 7. synerzine.com [synerzine.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. api.henkeldx.com [api.henkeldx.com]
- 13. keim.com [keim.com]
A Guide to Personal Protective Equipment for Handling 5-Chloro-2-phenyl-1,3-benzothiazole
Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 5-Chloro-2-phenyl-1,3-benzothiazole could not be located. The following guidance is based on a conservative assessment of the hazards associated with structurally similar benzothiazole derivatives and established principles of laboratory safety. It is imperative to conduct a thorough risk assessment for your specific experimental conditions and to handle this compound with caution, assuming it may present significant hazards.
This guide is intended to provide researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling 5-Chloro-2-phenyl-1,3-benzothiazole. The procedural guidance herein is designed to foster a culture of safety and build trust by providing value beyond the product itself.
Understanding the Potential Hazards
While a specific hazard profile for 5-Chloro-2-phenyl-1,3-benzothiazole is not available, an analysis of related compounds such as 5-chloro-1,3-benzothiazole-2-carboxylic acid, benzothiazole, and other chlorinated aromatic compounds suggests a potential for the following hazards:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled[1].
-
Skin Irritation/Corrosion: May cause skin irritation or burns[2].
-
Eye Damage/Irritation: Poses a risk of serious eye irritation or damage[1][2].
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation[2][3].
-
Sensitization: May cause an allergic skin reaction.
Given these potential risks, a comprehensive approach to personal protective equipment (PPE) is essential to ensure the safety of laboratory personnel.
Core Directive: Personal Protective Equipment (PPE)
The selection and use of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following recommendations are based on a cautious approach to the potential hazards.
Summary of Recommended PPE
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness) | Provides protection against splashes and brief contact with a range of chemicals. Inspect gloves for integrity before each use and replace them immediately if contaminated or damaged. |
| Eye and Face Protection | Tightly sealed safety goggles and a face shield | Goggles protect against splashes and dust, while a face shield provides an additional layer of protection for the entire face. |
| Respiratory Protection | NIOSH-approved P95 or P100 particulate respirator or an air-purifying respirator with organic vapor/acid gas cartridges | Necessary when handling the solid compound outside of a fume hood to prevent inhalation of dust. For higher-risk operations or where vapors may be generated, a respirator with appropriate cartridges is recommended. |
| Protective Clothing | Laboratory coat, closed-toe shoes, and long pants | Standard laboratory attire to protect the skin from accidental spills. For larger quantities or higher-risk procedures, a chemically resistant apron or suit should be considered. |
Step-by-Step Guide to Donning and Doffing PPE
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Protective Clothing: Put on a lab coat and ensure it is fully buttoned.
-
Respiratory Protection: If required, perform a fit check for your respirator.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield.
-
Gloves: Don nitrile gloves, ensuring they overlap the cuffs of the lab coat.
-
Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.
-
Face Shield and Goggles: Remove the face shield and then the goggles from the back to the front.
-
Protective Clothing: Unbutton and remove the lab coat, turning it inside out as you remove it.
-
Respiratory Protection: Remove your respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plans
Engineering Controls and Safe Handling
-
Ventilation: Always handle 5-Chloro-2-phenyl-1,3-benzothiazole in a certified chemical fume hood to minimize the risk of inhalation.
-
Eyewash and Safety Shower: Ensure that a calibrated and unobstructed eyewash station and safety shower are readily accessible in the immediate work area[2].
-
Avoid Dust Formation: When handling the solid compound, use techniques that minimize the generation of dust.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn[1][4].
Disposal Plan
-
Waste Characterization: All waste containing 5-Chloro-2-phenyl-1,3-benzothiazole must be treated as hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of chemical waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not discharge to drains or the environment[3].
-
Contaminated PPE: Dispose of all used PPE as hazardous waste.
Visualizing the Safe Handling Workflow
The following diagram illustrates the key decision points and procedural flow for safely handling 5-Chloro-2-phenyl-1,3-benzothiazole.
Caption: Workflow for Safe Handling of 5-Chloro-2-phenyl-1,3-benzothiazole.
First Aid Measures
In the event of exposure, immediate action is critical.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1][3].
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention[1][3].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][2][3].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][3].
Always have the Safety Data Sheet (or this guide, in its absence) available when seeking medical advice.
References
- Capot Chemical. (2026-01-03). MSDS of 5-chloro-1,3-benzothiazole-2-carboxylic acid.
- Sigma-Aldrich. (2025-11-06).
- Sigma-Aldrich. (2025-11-06). Safety Data Sheet for (2S)-2-Phenyl-3,4-Dihydro-2H-Pyrimido[2,1-b]benzothiazole.
- KEIMFARBEN GMBH. (2023-06-22).
- Fisher Scientific. (2025-12-22). Safety Data Sheet for 5-Chloro-3-phenyl-2,1-benzisoxazole.
- RUBIX. (2023-07-17). Safety Data Sheet for 3M™ Glass Cleaner and Protector, Ready-To-Use.
- Fisher Scientific. (2025-12-24). Safety Data Sheet for 5-Chlorobenzo-2,1,3-thiadiazole.
- MBL Life Science. (2025-01-27). Safety Data Sheet for Anti-GP2(Human)mAb-Alexa488.
- Yousuf, S., Shah, S., Ambreen, N., Khan, K. M., & Ahmed, S. (2012). 5-Chloro-2-phenyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2799.
- ResearchGate. (n.d.). Synthesis of 5-Chloro-2-(substituted phenyl)benzo[d]thiazole derivatives under different reaction conditions.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
